Product packaging for 10074-G5(Cat. No.:CAS No. 413611-93-5)

10074-G5

Cat. No.: B1663895
CAS No.: 413611-93-5
M. Wt: 332.3 g/mol
InChI Key: KMJPYSQOCBYMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

10074-G5 is a c-Myc/Max interaction inhibitor. this compound, similarly to 10058-F4 (#F3680), specifically inhibits this interaction by binding to c-Myc, thus preventing C-Myc specific DNA binding and target genes regulation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12N4O3 B1663895 10074-G5 CAS No. 413611-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3/c23-22(24)16-11-10-15(17-18(16)21-25-20-17)19-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJPYSQOCBYMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C4=NON=C34)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385481
Record name 4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

413611-93-5
Record name 4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 413611-93-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

10074-G5: A Technical Whitepaper on its Mechanism of Action as a c-Myc Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncoprotein is a critical regulator of cellular proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of numerous human cancers.[1] As a transcription factor, c-Myc's function is contingent upon its heterodimerization with its partner protein, Max. The small molecule 10074-G5 has emerged as a key tool in the study of c-Myc biology and as a potential therapeutic agent. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical characteristics.

Core Mechanism: Inhibition of c-Myc-Max Dimerization

This compound functions as a direct inhibitor of the c-Myc-Max protein-protein interaction.[2][3] This interaction is mediated through the basic helix-loop-helix leucine zipper (bHLH-ZIP) domains of both proteins.[2] By binding to the bHLH-ZIP domain of the c-Myc monomer, this compound induces a conformational change that prevents its association with Max.[2][4] This disruption of the c-Myc-Max heterodimer is the primary mechanism through which this compound exerts its biological effects, as the dimer is the transcriptionally active form of c-Myc.[1][2]

The binding of this compound to c-Myc is specific, targeting a region within the bHLH-ZIP domain.[5][6] NMR and docking studies have identified the binding site to be a cavity created by a kink in the N-terminus of an induced helical domain of c-Myc, specifically within the amino acid region Arg363-Ile381.[5][7][8] The interaction involves the biphenyl moiety of this compound engaging with a hydrophobic pocket formed by Phe375 and Ile381, while the electron-rich 1,2,5-oxadiazole ring interacts with positively charged arginine residues (Arg366 and Arg367).[5][8]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: Binding Affinity and Inhibitory Concentrations

ParameterValueCell Line/SystemReference
Kd (c-Myc) 2.8 µMMyc peptide Myc353-437[7][9]
Kd (N-Myc) 19.2 µMbHLH-Zip of N-Myc[4]
IC50 (c-Myc/Max dimerization) 146 µMIn vitro assay[7][9]
IC50 (Daudi cells) 15.6 µMBurkitt's lymphoma[7][10]
IC50 (HL-60 cells) 13.5 µMPromyelocytic leukemia[4][7]
IC50 (Kelly cells) 22.5 µMNeuroblastoma[4]

Table 2: In Vivo Pharmacokinetics in Mice (20 mg/kg i.v. dose)

ParameterValueReference
Plasma Half-life 37 min[7][10]
Peak Plasma Concentration 58 µM[7][10]

Cellular and Biological Effects

The inhibition of c-Myc-Max dimerization by this compound leads to a cascade of downstream effects:

  • Inhibition of Transcriptional Activity: By preventing the formation of the functional c-Myc-Max heterodimer, this compound effectively blocks the transactivation of c-Myc target genes.[2][9]

  • Cytotoxicity in c-Myc-Overexpressing Cells: this compound exhibits cytotoxic effects in cancer cell lines with high levels of c-Myc expression, such as Daudi Burkitt's lymphoma and HL-60 promyelocytic leukemia cells.[4][7][10]

  • Induction of Apoptosis: In N-Myc amplified neuroblastoma cells, this compound has been shown to induce apoptosis.[4]

  • Hematopoietic Stem and Progenitor Cell Expansion: Interestingly, treatment with this compound has been shown to lead to an increase in murine and human hematopoietic stem and progenitor cell numbers.[11] This is associated with a downregulation of glycolytic and cyclin-dependent kinase inhibitor gene expression.[11]

  • Upregulation of Rad51 Expression: c-Myc inhibition by this compound has been observed to upregulate the expression of Rad51, a key modulator of homology-directed repair.[11]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Logarithmically growing Daudi or HL-60 cells are seeded in 96-well plates.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 1-100 µM) and incubated for 72 hours.[7]

  • MTT Addition: 50 µL of 1 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[7]

  • Solubilization: The medium containing the drug and MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: The plate is shaken for 5 minutes, and the absorbance at 570 nm is measured using a microplate reader.[7]

Co-immunoprecipitation and Western Blot for c-Myc/Max Dimerization
  • Cell Lysis: Daudi cells, either untreated or treated with 10 µM this compound for various time points (e.g., 4 and 24 hours), are harvested and lysed.[10]

  • Immunoprecipitation: The whole-cell lysate is incubated with an antibody against Max to pull down Max and any associated proteins.

  • Washing: The antibody-protein complexes are washed to remove non-specific binding.

  • Elution: The bound proteins are eluted from the antibody.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both c-Myc and Max to detect the presence of the c-Myc-Max dimer.[10] A decrease in the c-Myc signal in the immunoprecipitated sample from this compound-treated cells indicates inhibition of dimerization.[10]

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays start Seed Cells (e.g., Daudi) treat Treat with this compound (or vehicle control) start->treat mtt MTT Assay (Cytotoxicity) treat->mtt coip Co-IP & Western Blot (Dimerization) treat->coip gene_exp Gene Expression Analysis (e.g., qPCR) treat->gene_exp

In Vivo Studies and Limitations

While this compound demonstrates clear in vitro activity, its in vivo efficacy has been limited.[2][10] In mouse xenograft models using Daudi cells, treatment with 20 mg/kg of this compound intravenously did not significantly inhibit tumor growth.[10] This lack of antitumor activity is attributed to the rapid metabolism of this compound into inactive metabolites, resulting in insufficient tumor concentrations to effectively inhibit c-Myc/Max dimerization.[2][10] The plasma half-life in mice is short, at approximately 37 minutes.[7][10]

Conclusion

This compound is a well-characterized small molecule inhibitor of the c-Myc-Max interaction. Its mechanism of action, involving direct binding to the bHLH-ZIP domain of c-Myc, is firmly established. While its utility as a standalone therapeutic is hampered by unfavorable pharmacokinetics, this compound remains an invaluable research tool for dissecting the complex biology of c-Myc. Furthermore, the structural and mechanistic understanding of this compound serves as a critical foundation for the development of more potent and metabolically stable second-generation c-Myc inhibitors. The identification of its metabolites will aid in the design of these improved analogs.[2][10]

References

The Small Molecule 10074-G5: A Targeted Inhibitor of the c-Myc Oncoprotein

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncoprotein is a critical regulator of cellular proliferation, growth, and metabolism, and its dysregulation is a hallmark of numerous human cancers. As a transcription factor, c-Myc functions by forming a heterodimer with its obligate partner, Max. This dimerization is essential for its ability to bind to DNA and regulate the expression of target genes. The small molecule 10074-G5 has emerged as a key pharmacological tool for studying and targeting c-Myc activity. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and relevant experimental data and protocols for its use in research and drug development.

Primary Molecular Target and Mechanism of Action

The primary molecular target of this compound is the c-Myc oncoprotein . Specifically, this compound functions as an inhibitor of the c-Myc-Max heterodimerization . It achieves this by binding directly to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of the c-Myc protein[1][2][3]. This binding event distorts the conformation of the bHLH-ZIP domain, thereby preventing its association with Max[1][2][3]. The inhibition of c-Myc/Max dimerization is the critical step that abrogates the transcriptional activity of c-Myc[1][3][4].

The binding of this compound occurs in a specific cavity within the c-Myc peptide (residues 353-437), particularly in the region of Arg363-Ile381[5][6][7]. This interaction is characterized by a dissociation constant (Kd) of 2.8 µM[1][2][5][6]. Downstream of inhibiting dimerization, this compound has been shown to decrease total c-Myc protein expression[1][8].

Interestingly, this compound can also interfere with the interaction between N-Myc and Max, with a Kd of 19.2 µM for binding to the bHLH-Zip domain of N-Myc[2]. This suggests a broader potential for targeting Myc family oncoproteins.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: Binding Affinity and Inhibitory Concentrations

ParameterValueTarget/SystemReference
IC50 (c-Myc/Max Dimerization)146 µMIn vitro biochemical assay[1][2][5]
Kd (c-Myc peptide)2.8 µMMyc peptide Myc353-437[1][5][6]
Kd (N-Myc bHLH-Zip)19.2 µMN-Myc bHLH-Zip domain[2]

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineCell TypeIC50Reference
DaudiBurkitt's lymphoma10 - 15.6 µM[2][5][6][9]
HL-60Promyelocytic leukemia13.5 - 30 µM[2][5][6]
KellyNeuroblastoma (N-Myc amplified)22.5 µM[2]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of c-Myc and the mechanism of inhibition by this compound.

c_Myc_Pathway cluster_nucleus Nucleus c-Myc c-Myc c-Myc/Max Dimer c-Myc/Max Dimer c-Myc->c-Myc/Max Dimer Max Max Max->c-Myc/Max Dimer E-Box E-Box c-Myc/Max Dimer->E-Box Binds to Target Genes Target Genes E-Box->Target Genes Activates Transcription Cell Proliferation Cell Proliferation Target Genes->Cell Proliferation Cell Growth Cell Growth Target Genes->Cell Growth Apoptosis Apoptosis Target Genes->Apoptosis Inhibits This compound This compound This compound->c-Myc Binds to bHLH-ZIP

Caption: c-Myc/Max signaling and this compound inhibition.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.

MTT_Assay_Workflow Seed Cells Seed Daudi or HL-60 cells in logarithmic growth phase Treat Treat cells with varying concentrations of this compound (1-100 µM) Seed Cells->Treat Incubate_72h Incubate for 72 hours Treat->Incubate_72h Add_MTT Add MTT solution (1 mg/mL) and incubate for 4 hours Incubate_72h->Add_MTT Remove_Media Remove media containing drug and MTT Add_MTT->Remove_Media Add_DMSO Add DMSO to dissolve formazan crystals Remove_Media->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Workflow for MTT-based cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., Daudi or HL-60) in logarithmic growth phase into 96-well plates.

  • Treatment: Dissolve this compound in DMSO and dilute with culture medium to final concentrations ranging from 1 to 100 µM. Add the different concentrations to the wells.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 50 µL of a 1 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium containing the drug and MTT. Add 100 µL of DMSO to each well and shake for 5 minutes to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Co-immunoprecipitation and Western Blot for c-Myc/Max Dimerization

This protocol is used to assess the ability of this compound to disrupt the interaction between c-Myc and Max in cells.

CoIP_Western_Workflow Treat_Cells Treat Daudi cells with 10 µM this compound for 4 to 24 hours Lyse_Cells Lyse cells and prepare protein extracts Treat_Cells->Lyse_Cells Immunoprecipitate Immunoprecipitate with anti-c-Myc antibody Lyse_Cells->Immunoprecipitate Probe_cMyc Probe input lysates with anti-c-Myc and anti-Max antibodies Lyse_Cells->Probe_cMyc SDS_PAGE Separate immunoprecipitated proteins by SDS-PAGE Immunoprecipitate->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Probe_Max Probe with anti-Max antibody Transfer->Probe_Max Analyze Analyze the reduction in co-immunoprecipitated Max Probe_Max->Analyze

Caption: Workflow for Co-IP and Western Blot analysis.

Detailed Steps:

  • Cell Treatment: Treat Daudi cells with 10 µM this compound for various time points (e.g., 4 and 24 hours).

  • Cell Lysis: Harvest and lyse the cells to obtain total protein extracts.

  • Immunoprecipitation: Incubate the protein lysates with an antibody specific for c-Myc to pull down c-Myc and any interacting proteins.

  • SDS-PAGE and Western Blotting: Separate the immunoprecipitated protein complexes by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Probing: Probe the membrane with an antibody specific for Max to detect the amount of Max that was co-immunoprecipitated with c-Myc.

  • Input Control: As a control, perform a Western blot on the initial cell lysates (input) to determine the total levels of c-Myc and Max proteins.

  • Analysis: A reduction in the amount of co-immunoprecipitated Max in the this compound-treated samples compared to the control indicates inhibition of the c-Myc/Max interaction. It has been observed that this compound can inhibit c-Myc/Max dimerization in Daudi cells by approximately 75% after 4 hours of treatment[1][3][8].

Conclusion

This compound is a valuable research tool for investigating the biological functions of the c-Myc oncoprotein. Its ability to specifically disrupt the c-Myc/Max heterodimerization provides a direct mechanism for inhibiting c-Myc's transcriptional activity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of c-Myc-driven pathologies and the development of novel anti-cancer therapeutics.

References

10074-G5: A Technical Guide to a c-Myc Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the small molecule 10074-G5, a known inhibitor of the c-Myc oncoprotein. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism, efficacy, and experimental protocols associated with this compound.

Introduction

The c-Myc oncoprotein is a critical transcription factor that is dysregulated in a vast number of human cancers, making it a highly sought-after target for therapeutic intervention. c-Myc functions as a heterodimer with its partner Max, binding to E-box sequences in the genome to regulate the transcription of genes involved in cell proliferation, growth, and apoptosis. The small molecule this compound has been identified as an inhibitor of c-Myc by preventing the crucial c-Myc/Max heterodimerization.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of the c-Myc monomer.[1][2] This binding event distorts the conformation of the bHLH-ZIP domain, thereby preventing its association with Max.[1][2] Without forming a heterodimer with Max, c-Myc is unable to bind to DNA and activate the transcription of its target genes. This disruption of c-Myc's transcriptional activity is the primary mechanism by which this compound inhibits cancer cell proliferation.

G cluster_0 Normal c-Myc Function cluster_1 Inhibition by this compound cMyc c-Myc Dimer c-Myc/Max Heterodimer cMyc->Dimer Max Max Max->Dimer Ebox E-box (DNA) Dimer->Ebox Binds Transcription Gene Transcription (Proliferation, Growth) Ebox->Transcription Activates inhibitor This compound cMyc_inh c-Myc inhibitor->cMyc_inh Binds to bHLH-ZIP inhibited_cMyc Inhibited c-Myc no_dimer No Dimerization inhibited_cMyc->no_dimer cMyc_inh->inhibited_cMyc Max_inh Max Max_inh->no_dimer

Caption: Mechanism of this compound Action.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Binding Affinity and Inhibitory Concentrations

ParameterValueTarget/SystemReference
Kd 2.8 µMc-Myc (bHLH-ZIP domain)[1][3]
IC50 146 µMc-Myc transcriptional activity[1][4]
Kd 19.2 µMN-Myc (bHLH-ZIP domain)[3]

Table 2: In Vitro Cytotoxicity

Cell LineCancer TypeIC50Reference
Daudi Burkitt's Lymphoma15.6 µM[3][4]
HL-60 Promyelocytic Leukemia13.5 µM[3][4]
Kelly Neuroblastoma (N-Myc amplified)22.5 µM[3]

Table 3: In Vivo Pharmacokinetics in Mice (20 mg/kg i.v. dose)

ParameterValueReference
Plasma Half-life (t1/2) 37 minutes[2][4]
Peak Plasma Concentration (Cmax) 58 µM[2][4]
Peak Tumor Concentration ~5.8 µM[2]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a generalized method for determining the cytotoxic effects of this compound on cancer cell lines.

start Start plate_cells Plate cells in 96-well plate and incubate (24h) start->plate_cells add_inhibitor Add varying concentrations of this compound plate_cells->add_inhibitor incubate_inhibitor Incubate for 72 hours add_inhibitor->incubate_inhibitor add_mtt Add MTT reagent to each well incubate_inhibitor->add_mtt incubate_mtt Incubate for 4 hours (formazan crystal formation) add_mtt->incubate_mtt solubilize Add DMSO to solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

Caption: MTT Assay Workflow.

Methodology:

  • Cell Plating: Seed cells (e.g., Daudi, HL-60) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with a serial dilution of this compound (typically ranging from 1-100 µM) dissolved in DMSO and diluted in culture medium.[5] A vehicle control (DMSO) should be included.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[5]

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for c-Myc/Max Dimerization

This protocol is used to assess the ability of this compound to disrupt the interaction between c-Myc and Max in a cellular context.

start Start treat_cells Treat cells (e.g., Daudi) with this compound or vehicle start->treat_cells lyse_cells Lyse cells to obtain protein extracts treat_cells->lyse_cells add_antibody Incubate lysate with anti-c-Myc antibody lyse_cells->add_antibody add_beads Add Protein A/G beads to capture antibody-protein complexes add_antibody->add_beads wash_beads Wash beads to remove non-specific binding add_beads->wash_beads elute_proteins Elute bound proteins wash_beads->elute_proteins western_blot Analyze eluate by Western blot for Max protein elute_proteins->western_blot end End western_blot->end

Caption: Co-Immunoprecipitation Workflow.

Methodology:

  • Cell Treatment: Treat cells (e.g., Daudi) with this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 4 or 24 hours).[1]

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer to extract total cellular proteins.

  • Immunoprecipitation: Incubate the cell lysates with an anti-c-Myc antibody to pull down c-Myc and any interacting proteins.

  • Complex Capture: Add Protein A/G-conjugated beads to the lysate to capture the antibody-protein complexes.

  • Washes: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Max antibody to detect the amount of Max that was co-immunoprecipitated with c-Myc. A decrease in the Max signal in the this compound treated sample compared to the control indicates disruption of the c-Myc/Max interaction.

In Vivo Efficacy and Limitations

In vivo studies using xenograft models have been conducted to evaluate the anti-tumor activity of this compound. In a study with Daudi Burkitt's lymphoma xenografts in SCID mice, treatment with 20 mg/kg of this compound intravenously for 5 consecutive days did not result in significant tumor growth inhibition.[2]

The lack of in vivo efficacy is largely attributed to the compound's poor pharmacokinetic profile.[2] this compound is rapidly metabolized, with a short plasma half-life of approximately 37 minutes in mice.[2][4] This leads to insufficient concentrations of the compound in the tumor to effectively inhibit c-Myc/Max dimerization.[2] The peak tumor concentration was found to be about 10-fold lower than the peak plasma concentration.[2][4]

c-Myc Signaling Pathway

The following diagram illustrates a simplified c-Myc signaling pathway and the point of intervention for this compound.

growth_factors Growth Factors (e.g., EGF, Wnt) receptors Cell Surface Receptors growth_factors->receptors signaling_cascade Signaling Cascade (e.g., MAPK, PI3K) receptors->signaling_cascade cmyc_transcription c-Myc Gene Transcription signaling_cascade->cmyc_transcription cmyc_protein c-Myc Protein cmyc_transcription->cmyc_protein dimer c-Myc/Max Heterodimer cmyc_protein->dimer max_protein Max Protein max_protein->dimer target_genes Target Gene Transcription dimer->target_genes cellular_processes Cell Proliferation, Growth, Apoptosis Inhibition target_genes->cellular_processes inhibitor This compound inhibitor->cmyc_protein Inhibits Dimerization

Caption: Simplified c-Myc Signaling Pathway.

Conclusion

This compound is a valuable research tool for studying the biological consequences of c-Myc inhibition. Its well-defined mechanism of action, directly targeting the c-Myc/Max interaction, makes it a specific probe for dissecting c-Myc-dependent cellular processes. While its poor pharmacokinetic properties have limited its in vivo therapeutic potential, the study of this compound has provided crucial insights for the development of next-generation, more drug-like c-Myc inhibitors. Future efforts in this area will likely focus on improving the metabolic stability and bioavailability of compounds that target the c-Myc/Max interface.

References

An In-depth Technical Guide to the 10074-G5 Binding Site on the c-Myc Oncoprotein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncoprotein is a critical regulator of cellular proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers. As a transcription factor, c-Myc's function is contingent upon its heterodimerization with Max (Myc-associated factor X). This interaction is mediated by their respective basic helix-loop-helix leucine zipper (bHLH-ZIP) domains. The small molecule 10074-G5 has been identified as a direct inhibitor of the c-Myc/Max interaction, offering a promising therapeutic avenue. This technical guide provides a comprehensive overview of the this compound binding site on c-Myc, detailing the molecular interactions, quantitative binding and inhibition data, and the experimental methodologies used to elucidate this critical drug-target interface.

The this compound Binding Site on c-Myc

Extensive research, including Nuclear Magnetic Resonance (NMR) spectroscopy and in silico docking studies, has pinpointed the binding site of this compound to a specific region within the bHLH-ZIP domain of the c-Myc monomer.

Location: The primary binding site for this compound is located within the amino acid residue range of Arg363-Ile381 of the c-Myc protein.[1] This region is crucial for the proper folding and subsequent dimerization with Max.

Conformation and Key Interactions: this compound binds to a cavity that is formed by a kink in the N-terminus of an induced helical domain (residues Leu370–Arg378).[1] NMR NOESY analysis and molecular docking studies have suggested key interactions:

  • The biphenyl moiety of this compound is situated within a hydrophobic pocket created by the side chains of Phe375 , Ile381 , and the methylene groups of Arg378 .[1]

  • The electron-rich 1,2,5-oxadiazole ring and the nitro group of this compound are positioned near the positively charged residues Arg366 and Arg367 , suggesting favorable electrostatic interactions.[1]

By binding to this site, this compound is believed to distort the conformation of the c-Myc monomer, thereby preventing its heterodimerization with Max.[2] This disruption of the c-Myc/Max complex inhibits its ability to bind to E-box DNA sequences and activate the transcription of target genes.

Quantitative Data

The interaction between this compound and c-Myc, as well as its inhibitory effects, have been quantified through various biochemical and cell-based assays.

ParameterValueMethodTargetReference
Binding Affinity (Kd) 2.8 µMNMR Spectroscopyc-Myc peptide (residues 353-437)[1]
IC50 (c-Myc/Max Dimerization) 146 µMNot SpecifiedCell-free assay[3]
IC50 (Cell Growth Inhibition) 15.6 ± 1.5 µMMTT AssayDaudi Burkitt's lymphoma cells
IC50 (Cell Growth Inhibition) 13.5 µMMTT AssayHL-60 promyelocytic leukemia cells

Signaling Pathway and Mechanism of Action

The c-Myc oncoprotein is a central node in a complex signaling network that governs cell fate. Its activity is tightly regulated by upstream signals and, in turn, it controls the expression of a vast array of genes involved in cell cycle progression, metabolism, and apoptosis.

c_Myc_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core c-Myc/Max Dimerization and Function cluster_downstream Downstream Effects Growth Factors Growth Factors Ras/MAPK Pathway Ras/MAPK Pathway Growth Factors->Ras/MAPK Pathway Wnt Signaling Wnt Signaling c-Myc c-Myc Wnt Signaling->c-Myc Upregulation Ras/MAPK Pathway->c-Myc Stabilization c-Myc/Max Heterodimer c-Myc/Max Heterodimer c-Myc->c-Myc/Max Heterodimer Max Max Max->c-Myc/Max Heterodimer E-box DNA E-box DNA c-Myc/Max Heterodimer->E-box DNA Binds to Cell Cycle Progression Cell Cycle Progression E-box DNA->Cell Cycle Progression Transcriptional Activation Metabolism Metabolism E-box DNA->Metabolism Transcriptional Activation Apoptosis Apoptosis E-box DNA->Apoptosis Transcriptional Regulation Protein Synthesis Protein Synthesis E-box DNA->Protein Synthesis Transcriptional Activation This compound This compound This compound->c-Myc Binds and inhibits dimerization

Figure 1. Simplified c-Myc signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of the this compound binding site on c-Myc has relied on a combination of biophysical, biochemical, and computational techniques. Below are detailed overviews of the key experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the binding site of this compound on a c-Myc peptide and to characterize the structural changes upon binding.

Methodology:

  • Protein/Peptide Preparation: A peptide corresponding to the bHLH-ZIP domain of c-Myc (e.g., residues 353-437) is expressed and purified. For protein-observed NMR, the peptide is isotopically labeled with ¹⁵N and/or ¹³C.

  • NMR Data Acquisition:

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the primary experiment to monitor changes in the chemical environment of the protein backbone upon ligand binding. A series of HSQC spectra are recorded with increasing concentrations of this compound.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are used to determine through-space proximities between protons in the c-Myc peptide and protons in this compound, providing direct evidence of binding and information about the conformation of the complex.

  • Data Analysis:

    • Chemical Shift Perturbation (CSP): Changes in the positions of peaks in the HSQC spectra upon addition of this compound indicate which amino acid residues are affected by the binding event. The magnitude of the shift is proportional to the strength of the interaction.

    • NOE Analysis: Intermolecular NOEs between the c-Myc peptide and this compound are identified and used to build a structural model of the complex.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the ability of this compound to inhibit the formation of the c-Myc/Max heterodimer and its subsequent binding to DNA.

Methodology:

  • Probe Preparation: A double-stranded DNA oligonucleotide containing the E-box consensus sequence (5'-CACGTG-3') is synthesized and labeled with a detectable marker, such as a fluorescent dye (e.g., FAM) or a radioactive isotope (e.g., ³²P).

  • Binding Reaction:

    • Recombinant c-Myc and Max proteins are incubated together in a binding buffer to allow for heterodimerization.

    • The labeled DNA probe is added to the protein mixture.

    • In competition experiments, increasing concentrations of this compound are pre-incubated with c-Myc before the addition of Max and the DNA probe.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The positions of the labeled DNA probe are visualized. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex. The intensity of the shifted band is inversely proportional to the inhibitory activity of this compound.

EMSA_Workflow cluster_preparation Preparation cluster_reaction Binding Reaction cluster_analysis Analysis Labeled E-box DNA Labeled E-box DNA Incubation Incubation Labeled E-box DNA->Incubation c-Myc Protein c-Myc Protein c-Myc Protein->Incubation Max Protein Max Protein Max Protein->Incubation This compound This compound This compound->Incubation Inhibitor Native PAGE Native PAGE Incubation->Native PAGE Detection Detection Native PAGE->Detection

Figure 2. General workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the disruption of the c-Myc/Max interaction by this compound in a cellular context.

Methodology:

  • Cell Culture and Treatment: Cells that endogenously express c-Myc and Max (e.g., Daudi or HL-60 cells) are cultured and treated with this compound or a vehicle control for a specified period.

  • Cell Lysis: Cells are harvested and lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • The cell lysate is incubated with an antibody specific for either c-Myc or Max.

    • Protein A/G-conjugated beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The bound proteins are then eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both c-Myc and Max to detect the presence of the co-immunoprecipitated partner. A reduction in the amount of co-precipitated protein in the this compound-treated sample compared to the control indicates disruption of the interaction.[4][5]

In Silico Molecular Docking

Objective: To predict the binding pose of this compound within the c-Myc bHLH-ZIP domain and to identify potential key interacting residues.

Methodology:

  • Structure Preparation:

    • Receptor: A three-dimensional structure of the c-Myc bHLH-ZIP domain is obtained. Since the monomer is intrinsically disordered, a representative conformation from an NMR ensemble or a computationally generated model may be used.

    • Ligand: A 3D structure of this compound is generated and its energy is minimized.

  • Docking Simulation:

    • A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically sample different orientations and conformations of this compound within the defined binding site on c-Myc.

    • A scoring function is used to estimate the binding affinity for each pose.

  • Analysis: The predicted binding poses are analyzed to identify the most favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) between this compound and the amino acid residues of c-Myc. These predictions can then be validated by experimental methods such as site-directed mutagenesis.

Conclusion

The identification and characterization of the this compound binding site on c-Myc represent a significant advancement in the development of direct inhibitors of this challenging oncoprotein. The detailed understanding of the molecular interactions at this site provides a solid foundation for the structure-based design of next-generation c-Myc inhibitors with improved potency, selectivity, and pharmacokinetic properties. The experimental methodologies outlined in this guide are crucial for the continued exploration of this and other small molecule binding sites on c-Myc, paving the way for novel cancer therapeutics.

References

10074-G5 and c-Myc/Max dimerization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: 10074-G5 and the Inhibition of c-Myc/Max Dimerization

Introduction

The c-Myc oncoprotein is a pivotal transcription factor that is deregulated in a vast number of human cancers, making it a highly sought-after therapeutic target.[1][2] For decades, its nature as a transcription factor with a lack of defined enzymatic pockets led to it being considered "undruggable." c-Myc's function is critically dependent on its dimerization with a partner protein, Max, through their respective basic helix-loop-helix leucine zipper (bHLH-ZIP) domains.[1][3] This c-Myc/Max heterodimer binds to specific DNA sequences known as E-boxes to regulate the transcription of a wide array of genes involved in cell proliferation, growth, and metabolism.[3][4]

The absolute requirement of the c-Myc/Max interaction for its oncogenic activity has driven the search for small molecules that can disrupt this protein-protein interface. One such molecule is this compound (7-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-4-amine), which was identified as a novel inhibitor that directly targets c-Myc.[1] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on cellular pathways, and the key experimental methodologies used to characterize its activity.

The c-Myc/Max Signaling Pathway

c-Myc is a central node in cellular signaling, integrating upstream signals to orchestrate a transcriptional program that drives cell cycle progression and biomass accumulation.[5][6] Upon formation of the c-Myc/Max heterodimer, the complex binds to E-box sequences (5'-CACGTG-3') in the promoter regions of target genes.[3] This binding recruits co-activators like TRRAP and histone acetyltransferases (HATs) such as GCN5, leading to chromatin remodeling and transcriptional activation.[3] Downstream targets of c-Myc are involved in nearly every aspect of cellular function, including ribosome biogenesis, glucose and glutamine metabolism, and nucleotide synthesis.[2][4]

Conversely, c-Myc can also repress transcription by associating with the transcription factor Miz-1 and preventing the recruitment of transcriptional co-activators.[2][3] This dual functionality allows c-Myc to finely tune the cellular environment to favor proliferation.

c_Myc_Max_Pathway cluster_upstream Upstream Signals cluster_dimerization Dimerization & DNA Binding cluster_downstream Downstream Effects Mitogenic_Signals Mitogenic Signals (e.g., Wnt, Ras-MAPK) cMyc c-Myc Mitogenic_Signals->cMyc Induces Expression Dimer c-Myc/Max Heterodimer cMyc->Dimer Max Max Max->Dimer EBox E-Box DNA Dimer->EBox Binds Transcription Target Gene Transcription EBox->Transcription Activates/ Represses Proliferation Cell Proliferation & Growth Transcription->Proliferation Metabolism Altered Metabolism (Glycolysis, Glutaminolysis) Transcription->Metabolism Apoptosis Apoptosis Transcription->Apoptosis

Caption: The c-Myc/Max signaling pathway.

Mechanism of Action of this compound

Unlike strategies that aim to inhibit protein expression, this compound functions by directly interfering with the formation of the active c-Myc/Max heterodimer.[1] Structural and biophysical studies have shown that this compound binds directly to the bHLH-ZIP domain of the c-Myc monomer.[7][8] This binding occurs within a cavity created by a kink in the N-terminus of an induced helical domain, specifically in the region of residues Arg363-Ile381.[9][10] By binding to and distorting this domain, this compound prevents c-Myc from adopting the conformation necessary to dimerize with Max.[1][7] Consequently, c-Myc cannot bind to E-box sequences, and the transcription of its target genes is inhibited.

Inhibition_Mechanism cluster_normal Normal Dimerization cluster_inhibited Inhibition by this compound cMyc_N c-Myc Monomer Dimer_N Active c-Myc/Max Heterodimer cMyc_N->Dimer_N Max_N Max Monomer Max_N->Dimer_N EBox E-Box Dimer_N->EBox Binds DNA G5 This compound Blocked Blocked c-Myc G5->Blocked cMyc_I c-Myc Monomer cMyc_I->Blocked Max_I Max Monomer Blocked->Max_I Dimerization Prevented Transcription Gene Transcription Blocked->Transcription No DNA Binding EBox->Transcription

Caption: Mechanism of c-Myc/Max inhibition by this compound.

Quantitative Analysis of this compound Efficacy

The efficacy of this compound has been quantified through various in vitro and in vivo experiments. The data highlight its ability to bind c-Myc, inhibit its function, and induce cytotoxicity in cancer cell lines that overexpress c-Myc.

Table 1: In Vitro Binding and Inhibitory Activity

Parameter Target Value Method Reference
Binding Affinity (Kd) c-Myc (bHLH-ZIP domain) 2.8 µM Not Specified [7][8][9]
N-Myc (bHLH-ZIP domain) 19.2 µM Not Specified [8]

| Inhibitory Conc. (IC50) | c-Myc/Max Transcriptional Activity | 146 µM | Cell-free assay |[7][8][9] |

Table 2: Cellular Cytotoxicity of this compound

Cell Line Description IC50 Value Assay Reference
Daudi Burkitt's Lymphoma (c-Myc overexpressed) 10 - 15.6 µM MTT Assay [7][9][11]
HL-60 Promyelocytic Leukemia (c-Myc overexpressed) 13.5 - 30 µM MTT Assay [7][9][11]

| Kelly | Neuroblastoma (N-Myc amplified) | 22.5 µM | Not Specified |[8] |

Table 3: Pharmacokinetic Properties of this compound in Mice (20 mg/kg i.v. dose)

Parameter Value Matrix Reference
Plasma Half-life (t1/2) 37 minutes Plasma [1][9][11]
Peak Plasma Conc. (Cmax) 58 µM Plasma [9][11][12]

| Peak Tumor Conc. | 5.6 µM | Daudi Xenograft |[13] |

Despite promising in vitro activity, this compound shows a lack of in vivo antitumor efficacy.[1][11] This is attributed to its rapid metabolism into inactive metabolites, resulting in tumor concentrations insufficient to inhibit c-Myc/Max dimerization effectively.[1][14]

Key Experimental Protocols

Characterization of c-Myc inhibitors like this compound relies on a suite of established molecular and cellular biology techniques.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation, which is used to determine the cytotoxic effects of a compound.

MTT_Workflow start Seed cells in 96-well plate step2 Treat cells with various concentrations of this compound start->step2 step3 Incubate for a set period (e.g., 72 hours) step2->step3 step4 Add MTT reagent to each well step3->step4 step5 Incubate for 2-4 hours (Formazan crystals form) step4->step5 step6 Add solubilization solution (e.g., DMSO) to dissolve crystals step5->step6 step7 Measure absorbance (570 nm) step6->step7 end Calculate IC50 value step7->end

Caption: Workflow for an MTT cell proliferation assay.

Protocol:

  • Cell Plating: Seed cells (e.g., Daudi, HL-60) in a 96-well plate at a predetermined density and allow them to adhere or recover overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium.[9] Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.[9]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[15]

  • Formazan Formation: Incubate the plate for 4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[15] The absorbance is directly proportional to the number of viable cells.

Co-Immunoprecipitation (Co-IP) for c-Myc/Max Interaction

Co-IP is used to demonstrate that this compound disrupts the physical interaction between c-Myc and Max proteins within the cell.

CoIP_Workflow start Treat cells with this compound or vehicle control step2 Lyse cells to release protein complexes start->step2 step3 Incubate lysate with an antibody against c-Myc step2->step3 step4 Add Protein A/G beads to capture Ab-protein complexes step3->step4 step5 Wash beads to remove non-specific binders step4->step5 step6 Elute bound proteins from beads step5->step6 step7 Analyze eluate by Western Blot using an anti-Max antibody step6->step7 end Compare Max signal between treated and control samples step7->end

Caption: Workflow for a Co-Immunoprecipitation assay.

Protocol:

  • Cell Treatment and Lysis: Treat cells (e.g., 1x10⁸ Daudi cells) with 10 µM this compound or vehicle for a specified time (e.g., 4 or 24 hours).[11] Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors to preserve protein interactions.[11]

  • Immunoprecipitation: Incubate the cleared cell lysate with an antibody specific to one of the proteins of interest (e.g., anti-c-Myc).

  • Complex Capture: Add Protein A/G-conjugated beads (e.g., agarose or magnetic) to the lysate/antibody mixture. The beads will bind to the antibody, thus capturing the primary protein and any interacting partners.[11]

  • Washes: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the putative interaction partner (e.g., anti-Max).[11] A reduced Max signal in the this compound-treated sample compared to the control indicates disruption of the c-Myc/Max interaction.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if this compound treatment reduces the association of c-Myc with the promoter regions of its target genes.

ChIP_Workflow start Cross-link protein-DNA complexes in cells with formaldehyde step2 Lyse cells and shear chromatin via sonication start->step2 step3 Immunoprecipitate chromatin using an anti-c-Myc antibody step2->step3 step4 Wash to remove non-specific chromatin step3->step4 step5 Reverse cross-links and purify the co-precipitated DNA step4->step5 end Quantify target gene DNA using qPCR step5->end

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Protocol:

  • Cross-linking: Treat cells with 1% formaldehyde to covalently cross-link proteins to DNA and interacting proteins.[16] Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear it into fragments of 200-1000 base pairs.[16][17]

  • Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade antibody against c-Myc overnight. An irrelevant IgG should be used as a negative control.[17]

  • Complex Capture: Add Protein A/G beads to pull down the antibody-chromatin complexes.

  • Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.[16]

  • Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65-67°C in the presence of high salt concentration.[17] Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the immunoprecipitated DNA.[17]

  • Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter regions of known c-Myc target genes. A decrease in the amount of amplified DNA in this compound-treated samples compared to controls indicates reduced c-Myc binding.

Summary and Future Directions

This compound is a valuable chemical probe that has significantly advanced the study of c-Myc biology. It effectively binds to the c-Myc monomer, disrupts its essential dimerization with Max, and consequently inhibits the growth of c-Myc-dependent cancer cells in vitro.[1][7] The quantitative data and experimental protocols outlined in this guide provide a framework for its use and for the evaluation of similar compounds.

However, the poor pharmacokinetic profile of this compound, characterized by rapid metabolism and low tumor accumulation, limits its therapeutic potential.[1][13] Future research is focused on using the structural and mechanistic understanding of this compound to design new, more metabolically stable analogs with improved in vivo efficacy.[1][14] These second-generation inhibitors hold the promise of finally targeting the c-Myc oncoprotein in the clinic.

References

The Role of 10074-G5 in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the small molecule inhibitor 10074-G5 and its role in inducing apoptosis, primarily through the targeted inhibition of the c-Myc oncoprotein. The information presented herein is intended for professionals in the fields of cancer biology, pharmacology, and drug development.

Executive Summary

The c-Myc oncogene is a critical regulator of cellular proliferation, growth, and apoptosis, and its dysregulation is a hallmark of a vast number of human cancers. Direct inhibition of c-Myc has long been a therapeutic goal. The small molecule this compound emerged from high-throughput screening as an inhibitor of the crucial protein-protein interaction between c-Myc and its obligatory partner, Max. By preventing c-Myc/Max heterodimerization, this compound effectively abrogates c-Myc's transcriptional activity, leading to cell cycle arrest and, most notably, the induction of apoptosis in cancer cells dependent on c-Myc for survival. This guide details the molecular mechanism of this compound, its effects on apoptotic signaling pathways, relevant quantitative data, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Disruption of c-Myc/Max Dimerization

The primary mechanism of this compound is the direct inhibition of the c-Myc/Max protein-protein interaction. For c-Myc to function as a transcription factor, it must form a heterodimer with Max through their respective basic helix-loop-helix leucine zipper (bHLH-ZIP) domains. This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes to regulate their expression.

This compound physically binds to the bHLH-ZIP domain of the c-Myc monomer, specifically in the region of residues 363-381. This binding, with a dissociation constant (Kd) of 2.8 µM, distorts the conformation of c-Myc, thereby preventing its association with Max. The consequence is a significant reduction in transcriptionally active c-Myc/Max complexes, leading to the downregulation of c-Myc target genes involved in proliferation and survival, and ultimately triggering apoptosis.

G cluster_0 Normal c-Myc Function cluster_1 Action of this compound cMyc c-Myc Dimer c-Myc/Max Heterodimer cMyc->Dimer Max Max Max->Dimer Ebox E-Box DNA Dimer->Ebox Binds Transcription Gene Transcription (Proliferation, Growth) Ebox->Transcription Activates G5 This compound cMyc_i c-Myc G5->cMyc_i Binds to bHLH-ZIP NoDimer No Dimerization cMyc_i->NoDimer Max_i Max Max_i->NoDimer NoTranscription Transcription Blocked NoDimer->NoTranscription

Caption: Mechanism of this compound Action.

Induction of the Intrinsic Apoptotic Pathway

The inhibition of c-Myc by this compound primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, Puma, Noxa) members. c-Myc dysregulation creates a state of "oncogenic stress" where cells are highly proliferative but also primed for apoptosis. The sudden withdrawal of the c-Myc survival signal by this compound tips the balance in favor of the pro-apoptotic members.

The signaling cascade proceeds as follows:

  • Inhibition of c-Myc/Max: this compound prevents the formation of the c-Myc/Max heterodimer.

  • Shift in Bcl-2 Family Balance: This leads to a relative increase in the activity of pro-apoptotic BH3-only proteins (like PUMA and NOXA, which are regulated by the p53 pathway that can be activated upon c-Myc disruption) and a decrease in the expression or function of anti-apoptotic proteins like Bcl-2.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic effectors Bax and Bak become activated, oligomerize, and form pores in the outer mitochondrial membrane.

  • Cytochrome c Release: The integrity of the mitochondrial membrane is compromised, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which recruits and activates the initiator caspase, Caspase-9.

  • Execution Phase: Activated Caspase-9 cleaves and activates executioner caspases, primarily Caspase-3 and Caspase-7. These caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.

G G5 This compound cMyc c-Myc/Max Dimerization G5->cMyc Inhibits Bcl2 Anti-apoptotic Bcl-2, Bcl-xL cMyc->Bcl2 Suppresses (Indirectly) Bax Pro-apoptotic Bax, Bak cMyc->Bax Activates (Indirectly) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms Pores CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytC->Apoptosome Activates Casp3 Caspase-3, -7 (Executioner Caspases) Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound Induced Intrinsic Apoptotic Pathway.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Cancer Type IC₅₀ (µM) Exposure Time (h) Reference(s)
Daudi Burkitt's Lymphoma 15.6 ± 1.5 72
HL-60 Promyelocytic Leukemia 13.5 72
Daudi Burkitt's Lymphoma ~10 N/A

| HL-60 | Promyelocytic Leukemia | ~30 | N/A | |

Table 2: Molecular and Pharmacokinetic Parameters of this compound

Parameter Value Conditions Reference(s)
Binding Affinity (Kd) 2.8 µM This compound to Myc peptide
Dimerization Inhibition (IC₅₀) 146 µM c-Myc/Max dimerization assay
Inhibition of c-Myc/Max Dimerization ~75% 10 µM in Daudi cells (4h)
Reduction in total c-Myc Protein ~40% 10 µM in Daudi cells (24h)
Plasma Half-life (t₁/₂) (in vivo) 37 min C.B-17 SCID mice, 20 mg/kg i.v.
Peak Plasma Concentration (Cₘₐₓ) 58 µM C.B-17 SCID mice, 20 mg/kg i.v.

| Peak Tumor Concentration | 5.6 µM | Daudi xenografts in mice | |

Note: The poor in vivo efficacy observed in some studies is attributed to rapid metabolism and insufficient tumor concentrations of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the apoptotic role of this compound.

In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., Daudi, HL-60) in logarithmic growth phase into 96-well plates at an appropriate density.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1-100 µM) dissolved in DMSO and further diluted in culture medium. Include a vehicle control (DMSO only). Incubate for 72 hours.

  • MTT Addition: Add 50 µL of 1 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 5 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Co-immunoprecipitation and Western Blot for c-Myc/Max Dimerization

This protocol assesses the ability of this compound to disrupt the c-Myc/Max complex within cells.

  • Cell Treatment: Treat cells (e.g., Daudi) with 10 µM this compound or vehicle for specified time points (e.g., 4, 24 hours).

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the whole-cell lysate with an antibody against Max overnight at 4°C. Add Protein A/G agarose beads to pull down the Max-antibody complexes.

  • Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody against c-Myc. Follow with an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. A reduced c-Myc band in the this compound-treated sample indicates inhibition of dimerization.

  • Input Control: Run a parallel Western blot on the initial whole-cell lysates to confirm equal protein loading and to assess total c-Myc and Max protein levels.

Apoptosis Quantification (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Seed cells (1-5 x 10⁵) and induce apoptosis by treating with this compound for a designated time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent (by gentle trypsinization) and suspension cells. Centrifuge to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_results Flow Cytometry Quadrants start Seed and Treat Cells with this compound harvest Harvest Cells (Adherent + Suspension) start->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in 1X Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min at RT in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze q3 Q3: Viable (AV-/PI-) q1 Q1: Necrotic (AV+/PI+) q2 Q2: Late Apoptotic (AV+/PI+) q4 Q4: Early Apoptotic (AV+/PI-)

Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.

Conclusion

The small molecule this compound serves as a crucial tool compound for studying the consequences of c-Myc inhibition. Its ability to induce apoptosis is a direct result of its primary mechanism: the disruption of the c-Myc/Max heterodimer. This action prevents c-Myc-driven transcription, leading to a pro-apoptotic shift in the Bcl-2 protein family balance, subsequent mitochondrial dysfunction, and the activation of the caspase cascade. While its therapeutic potential has been hampered by poor pharmacokinetic properties, this compound remains a cornerstone for understanding the fundamental biology of c-Myc and provides a valuable scaffold for the development of next-generation inhibitors with improved clinical applicability.

The c-Myc Inhibitor 10074-G5: A Technical Guide to its Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncoprotein is a pivotal transcription factor that governs a vast array of cellular processes, including proliferation, differentiation, metabolism, and apoptosis.[1] Its dysregulation is a hallmark of a significant percentage of human cancers, making it a high-value therapeutic target. c-Myc exerts its transcriptional activity by forming a heterodimer with its obligatory partner, Max, through their respective basic helix-loop-helix leucine zipper (bHLH-ZIP) domains.[1][2] This c-Myc/Max complex binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, driving their expression.

10074-G5 is a small-molecule inhibitor designed to disrupt this critical protein-protein interaction.[1][2] It functions by binding directly to the bHLH-ZIP domain of c-Myc, distorting its conformation and thereby preventing its heterodimerization with Max.[2][3][4] This action effectively abrogates the transcriptional function of c-Myc, leading to downstream effects on cell cycle progression and survival.[2] This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action, effects on the cell cycle, and the experimental protocols used for its characterization.

Mechanism of Action and Impact on Cell Cycle Signaling

The primary mechanism of this compound is the direct inhibition of c-Myc/Max dimerization.[3] By preventing the formation of this transcriptionally active complex, this compound effectively silences the expression of a multitude of c-Myc target genes. Many of these genes are essential components of the cell cycle machinery, including cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs), which drive phase transitions.[5][6]

Inhibition of c-Myc function by this compound disrupts the normal, coordinated expression of these cell cycle regulators. This can lead to a halt in cell cycle progression, a phenomenon known as cell cycle arrest.[7] Depending on the cellular context, this arrest can occur at different phases, though G0/G1 arrest is commonly observed with c-Myc inhibition.[8] Furthermore, sustained inactivation of c-Myc can trigger programmed cell death, or apoptosis, often through the mitochondrial pathway.[5][6][7]

10074_G5_Mechanism_of_Action cluster_0 Normal c-Myc Function cluster_1 Inhibition by this compound cMyc c-Myc Dimer c-Myc/Max Heterodimer cMyc->Dimer Max Max Max->Dimer EBox E-Box (DNA) Dimer->EBox Binds Transcription Transcription of Target Genes EBox->Transcription Activates Progression Cell Cycle Progression Transcription->Progression cMyc_i c-Myc Blocked Dimerization Blocked cMyc_i->Blocked Max_i Max Max_i->Blocked G5 This compound G5->cMyc_i Binds to bHLH-ZIP NoTranscription Transcription Inhibited Blocked->NoTranscription Arrest Cell Cycle Arrest & Apoptosis NoTranscription->Arrest

Figure 1: Mechanism of c-Myc inhibition by this compound.

Quantitative Data on this compound Activity

The efficacy and biological effects of this compound have been quantified in various studies. The following tables summarize key data points regarding its in vitro cytotoxicity, pharmacodynamic effects on its direct target, and its pharmacokinetic profile in animal models.

Table 1: In Vitro Cytotoxicity of this compound This table outlines the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines known to overexpress c-Myc.

Cell LineAssay TypeIncubation TimeIC50 Value (µM)Reference(s)
Daudi (Burkitt's Lymphoma)MTT3-5 days10[3]
Daudi (Burkitt's Lymphoma)MTT72 hours15.6[1][7][9]
HL-60 (Myelocytic Leukemia)MTT3-5 days30[3]
HL-60 (Myelocytic Leukemia)MTT72 hours13.5[1][7][9]

Table 2: Pharmacodynamic Effects of this compound in Daudi Cells (10 µM Treatment) This table details the direct impact of this compound on the c-Myc/Max complex and c-Myc protein levels.

ParameterTime PointEffectReference(s)
c-Myc/Max Dimerization4 hours~75% inhibition[3][7]
c-Myc/Max Dimerization24 hoursInhibition maintained[3][7]
Total c-Myc Protein Level24 hours~40-70% decrease[1][3][7]

Table 3: Pharmacokinetic Parameters of this compound in Mice This table presents key pharmacokinetic data following intravenous administration.

ParameterDoseValueReference(s)
Plasma Half-Life (t½)20 mg/kg i.v.37 minutes[2][3][9]
Peak Plasma Concentration (Cmax)20 mg/kg i.v.58 µM[2][3][9]
Peak Tumor Concentration20 mg/kg i.v.5.6 µM[1]

Note: The poor in vivo efficacy observed in some studies is attributed to rapid metabolism and insufficient tumor concentration of this compound.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following are standard protocols for key experiments.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells (e.g., Daudi, HL-60) in a 96-well plate at a density of 5,000 cells per well.[5]

  • Treatment: Allow cells to adhere overnight if applicable. Treat cells with a range of this compound concentrations (e.g., 1-100 µM) and a vehicle control (e.g., 0.2% DMSO).[5][9]

  • Incubation: Incubate the plate for 48 to 72 hours under standard cell culture conditions.[1][5]

  • MTT Addition: Add 10-50 µL of MTT solution (e.g., 1 mg/mL) to each well and incubate for 2.5 to 4 hours.[5][9]

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[9]

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.

Co-Immunoprecipitation and Western Blot

This protocol is used to determine the effect of this compound on c-Myc/Max dimerization.

  • Cell Treatment: Culture Daudi cells to logarithmic growth phase and treat with 10 µM this compound or vehicle control for desired time points (e.g., 4 and 24 hours).[1]

  • Cell Lysis: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear lysates with protein A/G-agarose beads.

    • Incubate the cleared lysate with an anti-c-Myc antibody overnight at 4°C.

    • Add protein A/G-agarose beads to pull down the c-Myc-antibody complex.

    • Wash the beads several times to remove non-specific binding.

  • Western Blot:

    • Elute proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-Max antibody to detect co-immunoprecipitated Max.

    • To assess total protein levels, run a separate Western blot on the whole-cell lysates and probe for c-Myc, Max, and a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Cell_Cycle_Workflow start 1. Cell Culture & Treatment (e.g., this compound) harvest 2. Harvest Cells (~1x10^6 cells) start->harvest wash 3. Wash with PBS harvest->wash fix 4. Fix & Permeabilize (e.g., cold 70% Ethanol) wash->fix rnase 5. RNase Treatment (Removes RNA signal) fix->rnase stain 6. Stain with Propidium Iodide (PI) (Binds stoichiometrically to DNA) rnase->stain acquire 7. Acquire Data (Flow Cytometer) stain->acquire analyze 8. Analyze Data (Model cell cycle phases) acquire->analyze end Results: % G0/G1, S, G2/M analyze->end

Figure 2: Experimental workflow for cell cycle analysis.
  • Cell Preparation: Culture cells to a sub-confluent density and treat with this compound or vehicle for the desired duration.

  • Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsinization. For suspension cells, collect by centrifugation.[10]

  • Fixation: Wash cells with cold PBS, then resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate for at least 30 minutes on ice or store at -20°C. This step fixes and permeabilizes the cells.[11][12]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[11] The RNase is critical to prevent staining of double-stranded RNA.[11]

  • Incubation: Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, using a laser for excitation (e.g., 488 nm).[10] Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate a DNA content histogram. Model the histogram to quantify the percentage of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[13]

Downstream Effect: Induction of Apoptosis

Beyond cell cycle arrest, the inhibition of c-Myc's pro-proliferative and anti-apoptotic functions can lead to programmed cell death. Downregulation of c-Myc has been shown to activate the intrinsic (mitochondrial) apoptosis pathway. This can involve the release of mitochondrial proteins like cytochrome c and Smac/Diablo into the cytoplasm, which in turn activate caspases, the executioners of apoptosis.[6]

Apoptosis_Pathway G5 This compound MycMax c-Myc/Max Dimerization Blocked G5->MycMax Targets Anti-Apoptotic Target Genes Downregulated MycMax->Targets Mito Mitochondrial Integrity Compromised Targets->Mito Smac Release of Smac/Diablo Mito->Smac IAP Inhibition of IAP Proteins Smac->IAP Caspase Caspase Activation IAP->Caspase Allows Apoptosis Apoptosis Caspase->Apoptosis

Figure 3: Logical pathway for apoptosis induction via c-Myc inhibition.

Conclusion

This compound serves as a critical tool compound for studying the biological consequences of c-Myc inhibition. By disrupting the c-Myc/Max heterodimer, it effectively downregulates the transcription of essential cell cycle genes, leading to cell cycle arrest and, in many cases, apoptosis. While its pharmacokinetic properties have limited its in vivo therapeutic development, it remains an invaluable reagent for in vitro research. The data and protocols presented in this guide offer a comprehensive resource for professionals investigating c-Myc signaling and developing next-generation inhibitors with improved pharmacological profiles.

References

10074-G5 in Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

10074-G5 is a small molecule initially identified as a potent inhibitor of the c-Myc oncoprotein.[1][2] Its primary mechanism of action involves binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc, thereby preventing its heterodimerization with its essential partner, Max.[1][3] This disruption effectively inhibits the transcriptional activity of c-Myc, a protein frequently dysregulated in cancer.[1][4] More recently, research has unveiled a novel and compelling role for this compound in the context of neurodegenerative disorders, specifically Alzheimer's disease (AD).[4][5] This guide provides an in-depth technical overview of this compound, focusing on its dual mechanism of action, relevant experimental data, and detailed protocols for researchers in the field of Alzheimer's drug discovery.

Core Mechanisms of Action in Alzheimer's Disease

The therapeutic potential of this compound in Alzheimer's disease stems from its ability to interfere with two distinct pathological processes: the aggregation of amyloid-β (Aβ) peptides and the transcriptional activity of c-Myc.

Inhibition of c-Myc/Max Dimerization

This compound directly binds to a cavity within the bHLH-ZIP domain of the c-Myc monomer with a dissociation constant (Kd) of 2.8 µM.[2][3][6] This interaction distorts the conformation of the domain, physically impeding its ability to form a heterodimer with the Max protein.[1][3] Since the c-Myc/Max dimer is the transcriptionally active form that binds to DNA and regulates gene expression, this compound effectively curtails c-Myc's function.[1] In cell-based assays, this leads to a significant reduction in c-Myc/Max dimerization and a decrease in total c-Myc protein expression.[1][3]

G cluster_0 cluster_1 cMyc c-Myc Monomer bHLHZIP bHLH-ZIP Domain cMyc->bHLHZIP Dimer c-Myc/Max Heterodimer cMyc->Dimer Dimerization Max Max Monomer Max->Dimer bHLHZIP->Dimer Inhibitor This compound Inhibitor->bHLHZIP Binds & Distorts Nucleus Nucleus Dimer->Nucleus Translocation TargetGenes Target Gene Expression Nucleus->TargetGenes Regulates

Caption: Mechanism of this compound as a c-Myc inhibitor.
Sequestration of Monomeric Amyloid-β

A significant finding for Alzheimer's research is the ability of this compound to directly interact with the intrinsically disordered amyloid-β (Aβ) peptide in its soluble, monomeric state.[5] By binding to Aβ monomers, this compound effectively sequesters them, preventing their self-assembly into toxic oligomers and fibrils.[5] Kinetic studies have demonstrated that this compound inhibits both the primary and secondary nucleation pathways in the Aβ aggregation cascade.[5] This interaction leads to an increase in the conformational entropy of the Aβ monomer, stabilizing its disordered state and reducing its propensity to aggregate.[5][7]

G Monomer Aβ Monomer (Soluble, Disordered) Oligomer Toxic Aβ Oligomers Monomer->Oligomer Primary Nucleation Fibril Aβ Fibrils (Plaques) Monomer->Fibril Secondary Nucleation (on fibril surface) Sequestered Sequestered Aβ Monomer Monomer->Sequestered Oligomer->Fibril Elongation Inhibitor This compound Inhibitor->Monomer Binds to Sequestered->Oligomer Sequestered->Fibril

Caption: Inhibition of Amyloid-β aggregation by this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity & Pharmacokinetics

Parameter Value Target/System Reference
Binding Affinity (Kd) 2.8 µM c-Myc bHLH-ZIP Domain [2][3][6]
IC₅₀ (Dimerization) 146 µM c-Myc/Max Dimerization [2][3][6]
IC₅₀ (Cytotoxicity) 15.6 µM Daudi Burkitt's Lymphoma Cells [2][6]
IC₅₀ (Cytotoxicity) 13.5 µM HL-60 Promyelocytic Leukemia Cells [2][6]
Plasma Half-life 37 minutes Mice (20 mg/kg, i.v.) [1][6][8]

| Peak Plasma Conc. | 58 µM | Mice (20 mg/kg, i.v.) |[1][6][8] |

Table 2: Effects on Amyloid-β and In Vivo Models

Experiment Observation Model System Reference
Aβ42 Aggregation Concentration-dependent inhibition of fibril formation Thioflavin T (ThT) Assay [5]
Aβ42 Toxicity Rescues age-progressive paralysis phenotype C. elegans (GMC101 strain) [5]
c-Myc/Max Dimerization ~75% inhibition at 4 hours with 10 µM Daudi Cells (in vitro) [1][3]

| c-Myc Protein Level | ~40% decrease after 24 hours with 10 µM | Daudi Cells (in vitro) |[1][3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Co-Immunoprecipitation for c-Myc/Max Dimerization

This protocol is used to assess the ability of this compound to disrupt the interaction between c-Myc and Max proteins within a cellular context.[1][9]

  • Cell Culture and Treatment:

    • Culture Daudi Burkitt's lymphoma cells (which overexpress c-Myc) in appropriate complete medium until they reach logarithmic growth phase.

    • Treat cells with 10 µM this compound (dissolved in DMSO) or an equivalent volume of DMSO (vehicle control) for desired time points (e.g., 4 and 24 hours).

  • Cell Lysis:

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellets in a non-denaturing lysis buffer containing protease inhibitors.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant. Determine the protein concentration using a standard assay (e.g., BCA).

  • Immunoprecipitation (IP):

    • Normalize protein amounts for all samples (e.g., 400 µg of total protein).

    • Pre-clear lysates by incubating with Protein G-agarose beads.

    • Incubate the pre-cleared lysate with an anti-Max antibody overnight at 4°C with gentle rotation.

    • Add fresh Protein G-agarose beads to capture the antibody-protein complexes. Incubate for 1-2 hours.

    • Wash the beads several times with lysis buffer to remove non-specific binders.

  • Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against c-Myc.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) protocol. The presence of a band for c-Myc indicates co-immunoprecipitation with Max.

    • Analyze the band intensity to quantify the relative amount of c-Myc/Max dimerization.

G A Culture & Treat Daudi Cells (10 µM this compound vs. Vehicle) B Harvest and Lyse Cells A->B C Normalize Protein Lysates B->C D Incubate Lysate with anti-Max Antibody C->D E Precipitate Complexes with Protein G-Agarose D->E F Wash Beads to Remove Non-Specific Binders E->F G Elute Proteins & Run SDS-PAGE F->G H Western Blot: Probe with anti-c-Myc Antibody G->H I Quantify c-Myc Signal to Assess Dimerization H->I

Caption: Experimental workflow for Co-Immunoprecipitation.
Protocol 2: Thioflavin T (ThT) Amyloid-β Aggregation Assay

This fluorescence-based assay measures the kinetics of Aβ fibril formation in real-time.[5]

  • Reagent Preparation:

    • Prepare a stock solution of monomeric Aβ42 peptide by dissolving lyophilized peptide in a suitable solvent (e.g., HFIP) and ensuring it is monomeric before use.

    • Prepare a stock solution of Thioflavin T (ThT) in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare serial dilutions of this compound in the same buffer. Ensure the final DMSO concentration is constant across all samples.

  • Assay Setup:

    • In a 96-well microplate (non-binding, black plate), combine the reaction components. A typical reaction includes:

      • Aβ42 peptide (final concentration of 1 µM).

      • ThT dye.

      • Varying concentrations of this compound (e.g., 0-10 µM) or vehicle control.

    • Include controls with no Aβ peptide to measure background fluorescence.

  • Kinetic Measurement:

    • Place the microplate in a plate reader capable of bottom-reading fluorescence.

    • Set the excitation and emission wavelengths for ThT (approx. 440 nm and 485 nm, respectively).

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for several hours or until the aggregation curves reach a plateau.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the mean fluorescence intensity against time for each concentration of this compound.

    • Analyze the resulting sigmoidal curves to determine key kinetic parameters, such as the lag time (t_lag) and the maximum fluorescence intensity (F_max), to assess the inhibitory effect of this compound.

Protocol 3: C. elegans Paralysis Rescue Assay

This in vivo assay evaluates the ability of this compound to mitigate Aβ-induced toxicity in a whole-organism model.[5]

  • Model System:

    • Use the C. elegans strain GMC101, which expresses human Aβ42 in body wall muscle cells, leading to progressive, age-dependent paralysis.

    • Maintain a synchronized population of worms.

  • Treatment:

    • Prepare Nematode Growth Medium (NGM) plates seeded with a lawn of OP50 E. coli.

    • Incorporate this compound into the NGM plates at the desired final concentration. Prepare vehicle control plates with the same amount of solvent (e.g., DMSO).

    • Transfer synchronized L1-stage worms to the treatment and control plates and incubate at a standard temperature (e.g., 20°C).

  • Paralysis Scoring:

    • Beginning at a set time point (e.g., when worms reach adulthood), score the worms for paralysis daily or every other day.

    • To score, gently prod each worm with a platinum wire pick. A worm is considered paralyzed if it fails to move its body in response to the touch, though head movement may still be present.

    • For each plate, calculate the percentage of paralyzed worms out of the total number of worms.

  • Data Analysis:

    • Plot the percentage of paralyzed worms against time (age of the worms) for both the this compound treated and control groups.

    • Use statistical methods (e.g., log-rank test) to determine if the treatment with this compound significantly delayed the onset or reduced the rate of paralysis compared to the control.

References

The Small Molecule Inhibitor 10074-G5: A Technical Guide to its Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncogene, a critical driver in a majority of human cancers, has long been considered an "undruggable" target. The discovery of small molecules that can interfere with its function represents a significant breakthrough in cancer biology and drug development. This whitepaper provides a comprehensive technical overview of 10074-G5, a pioneering small-molecule inhibitor of the c-Myc/Max protein-protein interaction. We will delve into the history of its discovery, its mechanism of action, and detailed protocols for key experimental validations. This guide is intended to serve as a valuable resource for researchers investigating c-Myc-driven malignancies and developing novel therapeutics.

Discovery and History

The quest for small-molecule inhibitors of c-Myc has been a formidable challenge due to the protein's lack of a defined enzymatic pocket. The discovery of this compound emerged from efforts to target the essential interaction between c-Myc and its obligate binding partner, Max. This heterodimerization is crucial for c-Myc's transcriptional activity.

While the precise initial high-throughput screening campaign that identified this compound is not extensively detailed in publicly available literature, it is understood to be one of the early successes in identifying compounds that could disrupt the c-Myc/Max complex. Subsequent studies have focused on characterizing its mechanism and optimizing its structure to improve potency and drug-like properties.

A significant step in its development was the elucidation of its binding site on the c-Myc monomer. It was discovered that this compound binds to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc, a region essential for dimerization with Max. This interaction distorts the structure of c-Myc, thereby preventing its association with Max.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the c-Myc/Max heterodimer formation.[1][2] To function as a transcription factor, c-Myc must form a heterodimer with Max, which then binds to E-box sequences in the promoter regions of target genes, driving the expression of genes involved in cell proliferation, growth, and metabolism.

This compound directly binds to the bHLH-ZIP domain of the c-Myc monomer with a dissociation constant (Kd) of 2.8 µM.[1][2] This binding event induces a conformational change in c-Myc, rendering it incapable of dimerizing with Max. By preventing the formation of the functional c-Myc/Max complex, this compound effectively inhibits the transcriptional activity of c-Myc, leading to a downstream reduction in the expression of its target genes. This ultimately results in decreased cell proliferation and the induction of apoptosis in c-Myc-dependent cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its activity.

ParameterValueAssay TypeReference
Binding Affinity (Kd)
c-Myc2.8 µMCell-free assay[1][2]
Inhibition of c-Myc/Max Dimerization (IC50)
146 µMCell-free assay
Cytotoxicity (IC50)
Daudi (Burkitt's lymphoma)15.6 µMMTT Assay[3]
HL-60 (promyelocytic leukemia)13.5 µMMTT Assay[3]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.

c_Myc_Signaling_Pathway cluster_upstream Upstream Signals cluster_myc_max c-Myc/Max Dimerization cluster_downstream Downstream Effects Growth Factors Growth Factors c-Myc c-Myc Growth Factors->c-Myc activate Mitogens Mitogens Mitogens->c-Myc activate c-Myc/Max Dimer c-Myc/Max Dimer c-Myc->c-Myc/Max Dimer Max Max Max->c-Myc/Max Dimer E-box E-box c-Myc/Max Dimer->E-box binds to Gene Transcription Gene Transcription E-box->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Cell Growth Cell Growth Gene Transcription->Cell Growth Apoptosis Inhibition Apoptosis Inhibition Gene Transcription->Apoptosis Inhibition

Caption: The c-Myc signaling pathway, illustrating the central role of c-Myc/Max dimerization in driving downstream cellular processes.

G5_Mechanism_of_Action c-Myc c-Myc Inactive c-Myc Inactive c-Myc c-Myc->Inactive c-Myc Max Max This compound This compound This compound->c-Myc binds to bHLH-ZIP No Dimerization No Dimerization Inactive c-MycMax Inactive c-MycMax

Caption: Mechanism of action of this compound, showing its binding to c-Myc, which prevents dimerization with Max.

MTT_Assay_Workflow Seed cells in 96-well plate Seed cells in 96-well plate Treat with this compound Treat with this compound Seed cells in 96-well plate->Treat with this compound Incubate for 72h Incubate for 72h Treat with this compound->Incubate for 72h Add MTT reagent Add MTT reagent Incubate for 72h->Add MTT reagent Incubate for 4h Incubate for 4h Add MTT reagent->Incubate for 4h Solubilize formazan crystals Solubilize formazan crystals Incubate for 4h->Solubilize formazan crystals Measure absorbance at 570 nm Measure absorbance at 570 nm Solubilize formazan crystals->Measure absorbance at 570 nm

Caption: A generalized workflow for determining the cytotoxicity of this compound using an MTT assay.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Synthesis of this compound

Materials:

  • 4-chloro-7-nitrobenzofurazan

  • 2-aminobiphenyl

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH3CN)

Procedure:

  • Combine 4-chloro-7-nitrobenzofurazan and 2-aminobiphenyl in acetonitrile.

  • Add diisopropylethylamine (DIPEA) to the mixture.

  • Reflux the reaction mixture for 16 hours.

  • After cooling, the product can be purified by standard chromatographic techniques.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine the ability of this compound to inhibit the binding of the c-Myc/Max dimer to its DNA target, the E-box sequence.

Materials:

  • Purified recombinant c-Myc and Max proteins

  • Fluorescently-labeled double-stranded oligonucleotide containing the E-box sequence

  • This compound dissolved in DMSO

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Polyacrylamide gel (native)

  • TBE buffer

  • Gel imaging system

Procedure:

  • Prepare a reaction mixture containing the binding buffer, purified c-Myc and Max proteins, and the fluorescently-labeled E-box probe.

  • In separate tubes, add varying concentrations of this compound or a vehicle control (DMSO).

  • Incubate the reaction mixtures at room temperature for 20-30 minutes to allow for protein-DNA binding.

  • Load the samples onto a native polyacrylamide gel.

  • Run the gel in TBE buffer until the dye front has migrated an appropriate distance.

  • Visualize the gel using a fluorescent imaging system.

  • The inhibition of the c-Myc/Max-DNA complex formation is observed as a decrease in the intensity of the shifted band corresponding to the protein-DNA complex in the presence of this compound.

Co-immunoprecipitation (Co-IP)

Objective: To confirm the disruption of the c-Myc/Max interaction by this compound in a cellular context.

Materials:

  • Cells overexpressing c-Myc (e.g., Daudi or HL-60)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-c-Myc antibody

  • Protein A/G agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE loading buffer

  • Anti-Max antibody for Western blotting

Procedure:

  • Treat cells with this compound or vehicle control for a specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate the lysates with an anti-c-Myc antibody to form immune complexes.

  • Add protein A/G agarose beads to precipitate the immune complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-Max antibody to detect the amount of Max co-immunoprecipitated with c-Myc.

  • A decrease in the amount of co-precipitated Max in the this compound-treated samples compared to the control indicates disruption of the c-Myc/Max interaction.

MTT Cell Proliferation Assay

Objective: To measure the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., Daudi, HL-60)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10-20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[3]

Conclusion

This compound stands as a landmark molecule in the challenging field of c-Myc inhibition. Its discovery validated the c-Myc/Max interface as a druggable target and has spurred the development of more potent and specific second-generation inhibitors. While its own therapeutic potential may be limited by its modest potency and pharmacokinetic properties, this compound remains an invaluable tool for researchers studying the biology of c-Myc and for validating new therapeutic strategies targeting this critical oncoprotein. This guide provides the foundational knowledge and experimental framework necessary for its effective use in the laboratory.

References

Methodological & Application

Application Notes and Protocols for 10074-G5: An In Vitro Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro use of 10074-G5, a small molecule inhibitor of the c-Myc/Max protein-protein interaction. The c-Myc oncoprotein is a critical transcription factor that is frequently overexpressed in a wide range of human cancers, making it a prime target for therapeutic intervention. This compound disrupts the essential heterodimerization of c-Myc with its partner protein Max, thereby inhibiting its transcriptional activity and downstream cellular effects, such as proliferation and survival.[1][2][3] This document outlines detailed protocols for assessing the in vitro efficacy of this compound, including cytotoxicity assays, evaluation of its impact on the c-Myc/Max interaction, and methods for determining its cellular uptake. Furthermore, quantitative data from published studies are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key in vitro quantitative data for this compound from various studies.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeAssayIC50 (µM)Exposure TimeReference
DaudiBurkitt's LymphomaMTT15.672 h[1][4]
HL-60Promyelocytic LeukemiaMTT13.572 h[4]
LNCaPProstate CancerPrestoBlue8.796 h[4]
KellyNeuroblastomaNot Specified22.5Not Specified[5]

Table 2: Binding Affinity and Inhibitory Concentration of this compound

ParameterDescriptionValue (µM)MethodReference
KdBinding affinity to c-Myc (bHLH-ZIP domain)2.8Not Specified[2][5]
IC50Inhibition of c-Myc/Max heterodimer formation146Cell-free assay[2][4]
KdBinding affinity to N-Myc (bHLH-ZIP domain)19.2Not Specified[5]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines, such as Daudi and HL-60, which overexpress c-Myc.

Materials:

  • Daudi or HL-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Culture Daudi or HL-60 cells in logarithmic growth phase.

    • Seed the cells into 96-well plates at a density of 5 x 104 cells/well in 100 µL of complete culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO. A typical concentration range is 1-100 µM.[4][6]

    • Add the diluted this compound or vehicle control (DMSO diluted in medium) to the wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates gently for 5 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Inhibition of c-Myc/Max Dimerization via Co-Immunoprecipitation and Western Blot

This protocol allows for the direct assessment of this compound's ability to disrupt the c-Myc/Max protein complex within cells.

Materials:

  • Daudi cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-Max antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Anti-c-Myc antibody for Western blot detection

  • Anti-Max antibody for Western blot detection (as a loading control for the immunoprecipitate)

  • Anti-β-actin or Anti-GAPDH antibody (as a loading control for total cell lysate)

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis:

    • Treat Daudi cells with 10 µM this compound or vehicle control for various time points (e.g., 4, 8, 24 hours).[1]

    • Harvest and lyse the cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-Max antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for an additional 1-2 hours.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Sample Preparation:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins and total cell lysates (input control) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • The amount of c-Myc co-immunoprecipitated with Max is expected to decrease in this compound-treated cells, indicating a disruption of the c-Myc/Max dimer.[1] After 24 hours of exposure to 10 µM this compound, a decrease of approximately 40% in total c-Myc protein expression can also be observed.[2]

Cellular Accumulation of this compound

This protocol is used to determine the intracellular concentration of this compound over time.

Materials:

  • Daudi cells

  • This compound (10 µM working concentration)

  • Complete culture medium

  • Silicon oil

  • Microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Cell Incubation:

    • Incubate Daudi cells (e.g., 3 x 108 cells) in complete medium containing 10 µM this compound for different time points (e.g., 0, 1, 3, 6, 24 hours).[2]

  • Cell Harvesting and Separation:

    • At each time point, harvest the cells.

    • Layer the cell suspension over silicon oil in a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 12,000 x g) for 4 minutes to pellet the cells below the oil layer, separating them from the extracellular medium.[2]

  • Sample Preparation:

    • Carefully remove the medium and the oil layer.

    • Lyse the cell pellet.

  • HPLC Analysis:

    • Analyze the concentration of this compound in the cell lysates using a validated HPLC method.

    • The highest intracellular concentration of this compound in Daudi cells is typically observed at around 6 hours of incubation.[1][2]

Visualizations

Signaling Pathway

cMyc_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade cMyc c-Myc Signaling_Cascade->cMyc Upregulates expression cMyc_Max c-Myc/Max Heterodimer cMyc->cMyc_Max Max Max Max->cMyc_Max EBox E-Box DNA cMyc_Max->EBox Binds TargetGenes Target Gene Transcription EBox->TargetGenes Activates Proliferation Cell Proliferation, Growth, Apoptosis TargetGenes->Proliferation Inhibitor This compound Inhibitor->cMyc Binds and distorts

Caption: The c-Myc signaling pathway and the mechanism of action of this compound.

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate (e.g., Daudi, HL-60) start->seed_cells add_compound Add serial dilutions of this compound and vehicle control seed_cells->add_compound incubate_72h Incubate for 72 hours at 37°C, 5% CO2 add_compound->incubate_72h add_mtt Add MTT solution to each well incubate_72h->add_mtt incubate_4h Incubate for 4 hours at 37°C add_mtt->incubate_4h solubilize Remove medium and add DMSO to dissolve formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for assessing cell viability using the MTT assay.

Logical Relationship: this compound Mechanism of Action

G5_Mechanism G5 This compound cMyc_bHLHZIP c-Myc bHLH-ZIP Domain G5->cMyc_bHLHZIP Binds to Dimerization c-Myc/Max Heterodimerization G5->Dimerization Inhibits Transcription Transcriptional Activity Dimerization->Transcription Leads to Cell_Effects Decreased Cell Proliferation & Survival Transcription->Cell_Effects Results in

Caption: The logical cascade of this compound's inhibitory action.

References

Application Notes: 10074-G5, a Small Molecule Inhibitor of c-Myc

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

10074-G5 is a cell-permeable small molecule that effectively inhibits the transcriptional activity of the c-Myc oncoprotein.[1][2] Overexpression and dysregulation of c-Myc are associated with a wide variety of human cancers, making it a critical target for therapeutic development.[3] this compound functions by directly binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc.[4][5] This interaction prevents the essential heterodimerization of c-Myc with its partner protein, Max, a necessary step for c-Myc to bind to DNA and activate the transcription of target genes involved in cell proliferation, metabolism, and apoptosis.[1][3]

Mechanism of Action

The primary mechanism of this compound is the disruption of the c-Myc/Max protein-protein interaction.[4][6] It binds to a region of the c-Myc monomer (specifically Arg363-Ile381) with a dissociation constant (Kd) of 2.8 µM, distorting its structure.[3][4][5][7] This conformational change inhibits the formation of the functional c-Myc/Max heterodimer.[4][5] Consequently, the downstream transcriptional activation of c-Myc target genes is suppressed. Studies in Daudi Burkitt's lymphoma cells, which overexpress c-Myc, have shown that treatment with 10 µM this compound inhibits c-Myc/Max dimerization by approximately 75% within 4 hours, an effect that is sustained for up to 24 hours.[4][8] Furthermore, a 24-hour exposure to 10 µM this compound can lead to a 40% decrease in total c-Myc protein expression.[4][6][8]

cluster_0 Normal c-Myc Function cluster_1 Inhibition by this compound cMyc c-Myc Dimer c-Myc/Max Heterodimer cMyc->Dimer Max Max Max->Dimer DNA E-box DNA Sequence Dimer->DNA Binds Transcription Gene Transcription (Proliferation, Growth) DNA->Transcription Activates Inhibitor This compound Blocked_cMyc Inactive c-Myc Inhibitor->Blocked_cMyc Binds & distorts Blocked_cMyc->Dimer Dimerization Blocked

Caption: Mechanism of this compound inhibiting c-Myc/Max dimerization and gene transcription.

Quantitative Data Summary

The following tables summarize the key quantitative parameters and effective concentrations of this compound derived from various in vitro studies.

Table 1: Binding Affinity and Dimerization Inhibition

Parameter Value Description Reference
Kd (c-Myc) 2.8 µM Dissociation constant for binding to the bHLH-ZIP domain of c-Myc. [4][5]
IC₅₀ (c-Myc/Max) 146 µM Concentration required to inhibit 50% of c-Myc/Max heterodimer formation in vitro. [4][5][7]

| Kd (N-Myc) | 19.2 µM | Dissociation constant for binding to the bHLH-ZIP domain of N-Myc. |[5] |

Table 2: In Vitro Cytotoxicity (IC₅₀ Values)

Cell Line Cell Type IC₅₀ Value (µM) Incubation Time Reference
Daudi Burkitt's Lymphoma 15.6 ± 1.5 72 h [1][8]
HL-60 Promyelocytic Leukemia 13.5 ± 2.1 72 h [1][5][8]

| Kelly | Neuroblastoma | 22.5 | Not Specified |[5] |

Table 3: Recommended Working Concentrations for Cell-Based Assays

Assay Cell Line Concentration Incubation Time Observed Effect Reference
Dimerization Inhibition Daudi 10 µM 4 - 24 h ~75% inhibition of c-Myc/Max dimerization. [4][8]
Protein Expression Daudi 10 µM 24 h ~40% decrease in total c-Myc protein levels. [4][6][8]

| Cytotoxicity (MTT) | Daudi, HL-60 | 1 - 100 µM | 72 h | Determination of IC₅₀ values. |[7][8] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound has limited aqueous solubility and requires an organic solvent for creating a concentrated stock solution.

Materials:

  • This compound powder (MW: 332.31 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare a 10 mM stock solution by dissolving 3.32 mg of this compound powder in 1 mL of DMSO.

  • Vortex or sonicate gently until the compound is completely dissolved.[6]

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for up to one year or -80°C for up to two years.[7]

  • When preparing working concentrations, dilute the stock solution directly into the cell culture medium. The final DMSO concentration should be kept low (typically ≤0.3%) to avoid solvent-induced cytotoxicity.[8]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Daudi or HL-60 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate. For suspension cells like Daudi and HL-60, typical densities are 1 x 10⁵ cells/well and 5 x 10⁴ cells/well, respectively.[8] Allow cells to acclimate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Final concentrations should typically range from 1 µM to 100 µM.[7][8] Add the diluted compound to the wells. Include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.3%).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 50 µL of MTT solution (1 mg/mL) to each well and incubate for 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium. For suspension cells, this may involve centrifugation of the plate. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[7]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC₅₀ value.

cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells acclimate Acclimate for 24h seed_cells->acclimate treat_cells Add this compound Dilutions (1-100 µM) & Controls acclimate->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Remove Medium & Add DMSO to Solubilize incubate_4h->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze end_node End analyze->end_node cluster_workflow Co-Immunoprecipitation Workflow start Start treat_cells Treat Daudi Cells with 10 µM this compound or Vehicle start->treat_cells harvest_lyse Harvest Cells & Prepare Whole Cell Lysates treat_cells->harvest_lyse quantify Quantify Protein Concentration harvest_lyse->quantify immunoprecipitate Immunoprecipitate with anti-c-Myc Antibody quantify->immunoprecipitate capture_beads Capture Complexes with Protein A/G Beads immunoprecipitate->capture_beads wash Wash Beads to Remove Non-specific Proteins capture_beads->wash elute Elute Bound Proteins wash->elute western_blot Perform SDS-PAGE and Western Blot for Max elute->western_blot analyze Analyze Reduction in Co-precipitated Max western_blot->analyze end_node End analyze->end_node

References

Application Notes and Protocols: Utilizing 10074-G5 in HL-60 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 10074-G5, a small molecule inhibitor of the c-Myc oncoprotein, in the human promyelocytic leukemia cell line, HL-60.

Introduction

The c-Myc oncogene is a critical transcription factor that regulates a wide array of cellular processes, including proliferation, growth, and apoptosis.[1][2] Its overexpression is a hallmark of many human cancers, including leukemias, making it a prime target for therapeutic intervention.[2] The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, is characterized by the overexpression of c-Myc and serves as an invaluable in vitro model for studying c-Myc-driven tumorigenesis and for the preclinical evaluation of c-Myc inhibitors.

This compound is a cell-permeable small molecule that specifically targets the c-Myc/Max protein-protein interaction.[3][4] By binding to the basic-helix-loop-helix-leucine zipper (bHLH-ZIP) domain of c-Myc, this compound prevents its heterodimerization with its obligate partner, Max.[1][3][4] This disruption of the c-Myc/Max complex inhibits the transcriptional activity of c-Myc, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on c-Myc for their survival.[2]

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in HL-60 and other relevant cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIncubation TimeIC50 Value (µM)Reference
HL-60MTT Assay3 to 5 days30[3]
HL-60MTT Assay72 hours23[5]
HL-60Not SpecifiedNot Specified13.5[2][4][5][6]
DaudiMTT Assay3 to 5 days10[3]
DaudiNot SpecifiedNot Specified15.6[2][4][5]

Table 2: Binding Affinity and Inhibitory Concentration of this compound

TargetAssay TypeValue (µM)Reference
c-Myc (bHLH-ZIP domain)Not SpecifiedKd = 2.8[3][4]
c-Myc/Max DimerizationCell-free AssayIC50 = 146[3][4][5]

Signaling Pathways and Experimental Workflow

c-Myc/Max Signaling Pathway and Inhibition by this compound

G cluster_0 cluster_1 cluster_2 Growth_Factors Growth Factors Signaling_Cascade Signaling Cascade Growth_Factors->Signaling_Cascade cMyc c-Myc Signaling_Cascade->cMyc Upregulation cMyc_Max c-Myc/Max Heterodimer cMyc->cMyc_Max Max Max Max->cMyc_Max Ebox E-box DNA cMyc_Max->Ebox Gene_Expression Target Gene Expression Ebox->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Inhibitor This compound Inhibitor->cMyc_Max Inhibition

Caption: Inhibition of the c-Myc/Max signaling pathway by this compound.

Experimental Workflow for Assessing this compound Efficacy in HL-60 Cells

G Start Start Cell_Culture HL-60 Cell Culture Start->Cell_Culture Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Western_Blot Protein Expression (Western Blot) Incubation->Western_Blot Data_Analysis Data Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating the effects of this compound on HL-60 cells.

Experimental Protocols

HL-60 Cell Culture
  • Materials:

    • HL-60 cells (ATCC® CCL-240™)

    • Iscove's Modified Dulbecco's Medium (IMDM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin (100X)

    • T-75 culture flasks

    • Centrifuge

    • Hemocytometer or automated cell counter

    • Trypan Blue solution

  • Protocol:

    • Maintain HL-60 cells in IMDM supplemented with 20% FBS and 1% Penicillin-Streptomycin.

    • Culture cells in a humidified incubator at 37°C with 5% CO2.[7]

    • HL-60 cells grow in suspension.[7] To passage, aspirate the cell suspension and centrifuge at 200 x g for 5 minutes.[8]

    • Resuspend the cell pellet in fresh, pre-warmed media and seed new T-75 flasks at a density of 1-2 x 10^5 cells/mL.

    • Cells should be passaged every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.[7]

    • Regularly check cell viability using Trypan Blue exclusion.

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

  • Protocol:

    • Prepare a stock solution of this compound by dissolving the powder in DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.[5]

Cell Viability (MTT) Assay
  • Materials:

    • HL-60 cells

    • 96-well plates

    • This compound stock solution

    • Culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Protocol:

    • Seed HL-60 cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of culture medium.[9]

    • Allow cells to attach and resume growth for 24 hours.

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Add 100 µL of the diluted this compound solutions to the respective wells to achieve the desired final concentrations (e.g., 1-100 µM).[5] Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5][9]

    • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Materials:

    • HL-60 cells

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed HL-60 cells in 6-well plates at a density of 1 x 10^6 cells per well.

    • Treat the cells with various concentrations of this compound and a vehicle control for 24-48 hours.

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Western Blot Analysis for c-Myc Expression
  • Materials:

    • HL-60 cells treated with this compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-c-Myc, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • After treatment with this compound for the desired time, harvest and lyse the HL-60 cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody against c-Myc overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the c-Myc protein levels to a loading control such as β-actin. A decrease in total c-Myc protein expression is expected after 24 hours of exposure to 10 µM this compound.[3]

References

Application Notes and Protocols for 10074-G5 in Co-Immunoprecipitation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the small molecule inhibitor 10074-G5 in co-immunoprecipitation (Co-IP) assays to study protein-protein interactions, specifically focusing on its role as an inhibitor of the c-Myc/Max heterodimer.

Introduction

This compound is a cell-permeable small molecule that specifically targets the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of the c-Myc oncoprotein.[1][2] By binding to this domain, this compound distorts its structure, thereby inhibiting the crucial heterodimerization of c-Myc with its obligate partner, Max.[1][2] This disruption of the c-Myc/Max complex prevents its binding to E-box DNA sequences and subsequently downregulates the transcription of target genes involved in cell proliferation, growth, and apoptosis.[3] Co-immunoprecipitation is a powerful technique to study such protein-protein interactions in their cellular context, and this compound serves as a valuable tool to investigate the dynamics of c-Myc/Max interaction and the efficacy of its disruption.

Mechanism of Action

This compound binds to a region within the c-Myc bHLH-ZIP domain, specifically engaging with residues 366 to 375.[1][4] This binding is distinct from another well-known c-Myc inhibitor, 10058-F4, which binds to a more C-terminal region (residues 402-409).[1] Notably, both inhibitors can bind to c-Myc simultaneously and independently.[1] The interaction of this compound with c-Myc induces a conformational change that hinders its association with Max, leading to a decrease in the functional c-Myc/Max heterodimer.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing researchers with essential parameters for experimental design.

Table 1: Binding Affinity and Inhibitory Concentrations

ParameterValueTarget/Cell LineReference
Kd2.8 µMc-Myc bHLH-ZIP domain[2][6]
IC50 (c-Myc/Max dimerization)146 µMIn vitro assay[2]
IC50 (Cell Growth)15.6 ± 1.5 µMDaudi (Burkitt's lymphoma)[1][3]
IC50 (Cell Growth)13.5 ± 2.1 µMHL-60 (promyelocytic leukemia)[3]

Table 2: Recommended Concentration and Incubation Times for Co-IP

Cell LineThis compound ConcentrationIncubation TimeExpected Inhibition of c-Myc/Max DimerizationReference
Daudi10 µM4 - 24 hours~75% inhibition observed at 4 hours, sustained through 24 hours[1][2]
HL-60Stated concentration4 - 6 hoursNot explicitly quantified, but effective for Co-IP[5]

Signaling Pathway Diagram

The following diagram illustrates the targeted signaling pathway, showing how this compound disrupts the c-Myc/Max interaction and its downstream effects.

cMyc_pathway cluster_nucleus Nucleus cMyc c-Myc cMyc_Max c-Myc/Max Heterodimer cMyc->cMyc_Max Max Max Max->cMyc_Max Ebox E-box DNA cMyc_Max->Ebox Binds Transcription Gene Transcription (Proliferation, Growth) Ebox->Transcription Activates Inhibitor This compound Inhibitor->cMyc Binds & Distorts

Caption: Mechanism of this compound action in the c-Myc signaling pathway.

Experimental Protocols

This section provides a detailed protocol for a co-immunoprecipitation assay to assess the effect of this compound on the c-Myc/Max interaction.

Materials:

  • Cells expressing endogenous or tagged c-Myc and Max (e.g., Daudi, HL-60)

  • This compound (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Microcentrifuge tubes

  • Protein A/G magnetic beads or agarose resin

  • Primary antibody against the "bait" protein (e.g., anti-c-Myc or anti-Max antibody suitable for IP)

  • Isotype control antibody

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • SDS-PAGE gels

  • Western blot apparatus and reagents

  • Primary and secondary antibodies for Western blotting (e.g., anti-c-Myc and anti-Max)

Experimental Workflow Diagram:

co_ip_workflow start Start: Seed Cells treatment Treat cells with this compound (or DMSO vehicle control) start->treatment harvest Harvest and wash cells treatment->harvest lysis Lyse cells to release proteins harvest->lysis preclear Pre-clear lysate with beads (Optional) lysis->preclear ip Incubate lysate with primary antibody (anti-c-Myc or anti-Max) preclear->ip capture Capture antibody-protein complexes with Protein A/G beads ip->capture wash Wash beads to remove non-specific binders capture->wash elute Elute protein complexes from beads wash->elute analysis Analyze eluate by Western Blot (Probe for c-Myc and Max) elute->analysis end End: Assess c-Myc/Max interaction analysis->end

Caption: A generalized workflow for a co-immunoprecipitation experiment.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., Daudi or HL-60) to a density of approximately 1-5 x 106 cells/mL.

    • Treat the cells with the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO as a vehicle control.

    • Incubate for the desired time (e.g., 4 to 24 hours).

  • Cell Lysis:

    • Harvest the cells by centrifugation and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add a small amount of Protein A/G beads to the protein lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube. This step helps to reduce non-specific binding to the beads.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate.

    • To an equal amount of protein lysate for each condition (control and this compound treated), add the primary antibody against the "bait" protein (e.g., anti-c-Myc). As a negative control, add an isotype control antibody to a separate aliquot of the control lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes:

    • Add pre-washed Protein A/G beads to each sample.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow the beads to bind the antibody-protein complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer. With each wash, resuspend the beads, incubate briefly, and then pellet the beads. This is a critical step to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 1X SDS-PAGE loading buffer to the beads and boil for 5-10 minutes to elute the immunoprecipitated proteins.

    • Pellet the beads and collect the supernatant which contains the eluted proteins.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against both the "bait" protein (e.g., c-Myc) and the expected interacting "prey" protein (e.g., Max).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

    • The amount of co-precipitated "prey" protein in the this compound treated sample should be compared to the vehicle control to determine the inhibitory effect.

Troubleshooting and Considerations

  • Antibody Selection: The choice of a high-quality antibody specific for the bait protein and validated for IP is crucial for a successful experiment.[7][8]

  • Lysis Buffer Composition: The stringency of the lysis and wash buffers can affect the stability of protein-protein interactions. Non-ionic detergents (e.g., NP-40, Triton X-100) at low concentrations are generally preferred to maintain complex integrity.[9]

  • Controls: Proper controls are essential for data interpretation. These include an isotype control antibody and a mock treatment (vehicle only).

  • Transient Interactions: Weak or transient interactions may be difficult to capture. Cross-linking agents can be used to stabilize these interactions before cell lysis, but this may also increase non-specific binding.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the c-Myc/Max protein-protein interaction and its role in cellular processes and disease.

References

Application Notes and Protocols for Western Blot Analysis Following 10074-G5 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10074-G5 is a small molecule inhibitor that targets the c-Myc oncoprotein, a critical regulator of cellular proliferation, differentiation, and apoptosis.[1] Dysregulation of c-Myc is a hallmark of numerous human cancers, making it a key target for therapeutic development. This compound functions by disrupting the heterodimerization of c-Myc with its obligate partner, Max, which is essential for c-Myc's transcriptional activity.[2] This inhibition leads to a downstream cascade of cellular events, including decreased expression of c-Myc target genes, cell cycle arrest, and induction of apoptosis. Western blot analysis is a fundamental technique to elucidate the molecular effects of this compound by quantifying the changes in protein expression levels of c-Myc and its downstream targets.

Mechanism of Action of this compound

This compound binds to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc, preventing its association with Max.[2] The c-Myc/Max heterodimer is responsible for binding to E-box sequences in the promoter regions of target genes, thereby activating their transcription. By inhibiting this interaction, this compound effectively silences c-Myc-driven gene expression.

cluster_0 Normal c-Myc Function cluster_1 Effect of this compound c-Myc c-Myc c-Myc/Max Dimer c-Myc/Max Dimer c-Myc->c-Myc/Max Dimer Inactive c-Myc Inactive c-Myc c-Myc->Inactive c-Myc Max Max Max->c-Myc/Max Dimer E-box (DNA) E-box (DNA) c-Myc/Max Dimer->E-box (DNA) Target Gene Transcription Target Gene Transcription E-box (DNA)->Target Gene Transcription Cell Proliferation, Growth Cell Proliferation, Growth Target Gene Transcription->Cell Proliferation, Growth This compound This compound This compound->c-Myc Inhibits Dimerization Inactive c-Myc->Target Gene Transcription Transcription Repressed

Figure 1: Signaling pathway of c-Myc inhibition by this compound.

Quantitative Data from Western Blot Analysis

The following tables summarize the quantitative effects of this compound on c-Myc protein levels and dimerization as reported in the literature.

Table 1: Effect of this compound on c-Myc Protein Expression

Cell LineTreatment ConcentrationTreatment DurationChange in Total c-Myc Protein LevelReference
Daudi10 µM24 hours~40% decrease[2]

Table 2: Effect of this compound on c-Myc/Max Dimerization

Cell LineTreatment ConcentrationTreatment DurationInhibition of c-Myc/Max DimerizationReference
Daudi10 µM4 hours~75% inhibition[2]

Note: While this compound is expected to affect the expression of c-Myc downstream targets involved in cell cycle progression and apoptosis, specific quantitative Western blot data for proteins such as Cyclin D1, CDK4, Bcl-2, Bax, and cleaved caspase-3 following this compound treatment are not extensively available in the currently reviewed literature. The provided protocols outline how to perform these analyses.

Experimental Protocols

This section provides a detailed protocol for Western blot analysis to assess the effects of this compound treatment on c-Myc and its downstream targets.

Cell Culture and Treatment Cell Culture and Treatment Cell Lysis Cell Lysis Cell Culture and Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Figure 2: Experimental workflow for Western blot analysis.
Cell Culture and this compound Treatment

  • Cell Lines: Daudi (Burkitt's lymphoma) and HL-60 (promyelocytic leukemia) cells are commonly used as they overexpress c-Myc.

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.

  • Treatment: Seed cells at an appropriate density. Once attached (for adherent cells) or in logarithmic growth phase (for suspension cells), treat with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for the specified duration (e.g., 4, 24, or 48 hours).

Cell Lysis
  • Harvesting: For suspension cells, pellet by centrifugation. For adherent cells, wash with ice-cold PBS and scrape.

  • Lysis Buffer: Use ice-cold RIPA (Radioimmunoprecipitation assay) buffer for efficient lysis of cytoplasmic, membrane, and nuclear proteins.

    • RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • Add Freshly Before Use: Protease inhibitor cocktail and phosphatase inhibitor cocktail.

  • Lysis Procedure:

    • Resuspend the cell pellet in an appropriate volume of ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and transfer to a fresh tube.

Protein Quantification
  • Assay: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay kit according to the manufacturer's instructions.

  • Normalization: Adjust the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).

  • Denaturation: Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom.

Protein Transfer
  • Membrane: Use a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Transfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.

Blocking
  • Blocking Buffer: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

Antibody Incubation
  • Primary Antibodies: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • c-Myc: 1:1000 dilution

    • Cyclin D1: 1:1000 dilution

    • CDK4: 1:1000 dilution

    • Bcl-2: 1:1000 dilution

    • Bax: 1:1000 dilution

    • Cleaved Caspase-3: 1:1000 dilution

    • Loading Control (e.g., β-actin, GAPDH): 1:5000 dilution

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (e.g., 1:2000 - 1:5000) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Detection Reagent: Use an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control bands.

Troubleshooting

  • No or Weak Signal:

    • Increase the amount of protein loaded.

    • Increase the primary antibody concentration or incubation time.

    • Check the transfer efficiency.

    • Ensure the ECL reagent is fresh and active.

  • High Background:

    • Increase the blocking time or use a different blocking agent.

    • Increase the number and duration of washing steps.

    • Decrease the primary or secondary antibody concentration.

  • Non-specific Bands:

    • Use a more specific primary antibody.

    • Optimize the antibody dilution.

    • Ensure the lysis buffer contains sufficient protease inhibitors.

Conclusion

Western blot analysis is an indispensable tool for characterizing the cellular response to this compound treatment. By following these detailed protocols, researchers can reliably quantify the changes in c-Myc and its downstream effector proteins, providing valuable insights into the mechanism of action of this promising anti-cancer agent. This information is critical for both basic research and the preclinical development of c-Myc inhibitors.

References

Application Notes and Protocols for 10074-G5 in In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10074-G5 is a small molecule inhibitor that targets the c-Myc oncoprotein, a transcription factor frequently overexpressed in a wide range of human cancers.[1][2] Its mechanism of action involves the disruption of the critical protein-protein interaction between c-Myc and its obligate binding partner, Max.[1][3] This dimerization is essential for c-Myc's transcriptional activity, which drives cell proliferation, growth, and metabolism.[2] By preventing the formation of the c-Myc/Max heterodimer, this compound effectively inhibits the transcriptional functions of c-Myc, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.[2] While showing promise in in vitro studies, its application in in vivo xenograft models has revealed challenges related to its pharmacokinetic properties.

Mechanism of Action

This compound directly binds to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc.[1][3] This binding event distorts the conformation of the domain, thereby preventing its heterodimerization with Max.[1][3] The c-Myc/Max heterodimer functions by binding to specific DNA sequences known as E-boxes in the promoter regions of target genes, activating their transcription. The inhibition of this dimerization by this compound abrogates the transcriptional activation of c-Myc target genes, ultimately leading to an anti-proliferative effect in c-Myc-driven cancer cells.

cluster_0 Normal c-Myc Function cluster_1 Inhibition by this compound cMyc c-Myc cMyc_Max c-Myc/Max Heterodimer cMyc->cMyc_Max inhibitor This compound inhibited_cMyc c-Myc (Inhibited) Max Max Max->cMyc_Max E_box E-box (DNA) cMyc_Max->E_box Target_Genes Target Gene Transcription E_box->Target_Genes Proliferation Cell Proliferation, Growth, Metabolism Target_Genes->Proliferation inhibitor->cMyc no_dimer No Dimerization

Figure 1: Mechanism of action of this compound.

In Vitro Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines that overexpress c-Myc. Notably, in Daudi Burkitt's lymphoma and HL-60 promyelocytic leukemia cells, this compound inhibits cell growth in a dose-dependent manner.

Cell LineIC50 (µM)Reference
Daudi15.6 ± 1.5[2]
HL-6013.5 ± 2.1[2]

In Vivo Xenograft Studies

A key study evaluated the in vivo efficacy of this compound in a Daudi Burkitt's lymphoma xenograft model using C.B-17 SCID mice.[3] Despite its in vitro potency, this compound did not produce a significant anti-tumor effect in this model.[3][4]

Summary of In Vivo Efficacy Data
Treatment GroupDosage and ScheduleMean Tumor Volume (% of Control on Day 10)Mean Body Weight ChangeReference
ControlN/A100%No significant change[4][5]
Vehicle0.01 ml/g, i.v., daily for 5 daysNot significantly different from controlNo significant change[4][5]
This compound20 mg/kg, i.v., daily for 5 days91%No significant change[4][5]
Doxorubicin (Positive Control)2.5 mg/kg, i.v., on days 0, 4, and 866%No significant change[4][5]

The lack of in vivo efficacy is attributed to the rapid metabolism of this compound, resulting in a short plasma half-life of approximately 37 minutes and insufficient tumor concentrations to inhibit c-Myc/Max dimerization.[3][5]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh

  • PEG300

  • Tween-80

  • Sterile ddH2O

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, a 6.6 mg/mL stock solution.

  • To prepare a 1 mL working solution, add 50 µL of the 6.6 mg/mL DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly by vortexing until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and vortex until clear.

  • Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.

  • The mixed solution should be used immediately for optimal results.

Daudi Xenograft Model and Treatment Protocol

Materials and Animals:

  • Daudi Burkitt's lymphoma cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Matrigel (optional, for enhancing tumor take rate)

  • Female C.B-17 SCID mice, 6-8 weeks old

  • Sterile PBS

  • Syringes and needles (27-gauge)

  • Calipers

  • Animal balance

Procedure:

1. Cell Culture and Preparation:

  • Culture Daudi cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
  • Harvest cells during the logarithmic growth phase.
  • Wash the cells twice with sterile PBS and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.

2. Tumor Implantation:

  • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring:

  • Monitor the mice twice weekly for tumor formation.
  • Once tumors are palpable, measure their dimensions using calipers.
  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
  • Randomize mice into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

4. Drug Administration:

  • Administer this compound (20 mg/kg) or vehicle control intravenously once daily for 5 consecutive days.[3]
  • For the positive control group, administer doxorubicin (2.5 mg/kg) intravenously on a schedule such as days 0, 4, and 8.[5]
  • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

5. Efficacy Evaluation:

  • Continue to measure tumor volumes twice weekly throughout the study.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

A[label="Daudi Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Cell Harvest\n& Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Subcutaneous Injection\n(5x10^6 cells/mouse)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Tumor Growth\nMonitoring", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Randomization\n(Tumor Volume ~100-200 mm³)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Treatment Administration\n(i.v., 5 days)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Tumor Volume & Body Weight\nMeasurement (2x/week)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="End of Study:\nEuthanasia & Tumor Excision", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Figure 2: Experimental workflow for a xenograft study.

Conclusion

This compound serves as a valuable research tool for studying the effects of c-Myc inhibition in vitro. However, its utility in in vivo xenograft models is limited by its poor pharmacokinetic profile.[3] These findings underscore the importance of developing more metabolically stable analogs of this compound to effectively translate the potent in vitro anti-c-Myc activity into a viable in vivo anti-cancer therapeutic strategy.

References

Application Notes and Protocols for 10074-G5 Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of 10074-G5, a small molecule inhibitor of the c-Myc/Max dimerization, in mouse models. The protocols and data presented are compiled from published research to assist in the design and execution of preclinical studies.

Introduction

This compound is a cell-permeable small molecule that targets the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of the c-Myc oncoprotein.[1][2] By binding to this domain, this compound disrupts the heterodimerization of c-Myc with its obligate partner Max, a necessary step for its transcriptional activity.[1][2] The c-Myc protein is a critical regulator of cell proliferation, growth, and apoptosis, and its overexpression is implicated in a wide range of human cancers.[1][3] Therefore, inhibition of c-Myc function with compounds like this compound is a promising therapeutic strategy.

While this compound has demonstrated in vitro efficacy in inhibiting the growth of cancer cell lines overexpressing c-Myc, its in vivo application has been challenging due to rapid metabolism and poor pharmacokinetic properties.[1][2][3] These notes provide detailed protocols for the administration of this compound in mice, primarily based on intravenous routes, and discuss the key considerations for its use in preclinical research.

Data Presentation

In Vivo Efficacy and Pharmacokinetics of this compound

The following tables summarize the quantitative data from in vivo studies of this compound in mice.

Efficacy Study in Daudi Xenograft Model
Mouse Strain C.B-17 SCID
Tumor Model Daudi Burkitt's lymphoma xenografts
Treatment Group This compound
Dose 20 mg/kg
Route of Administration Intravenous (i.v.)
Dosing Schedule Once daily for 5 consecutive days
Outcome No significant inhibition of tumor growth
Pharmacokinetic Parameters of this compound in Mice
Mouse Strain C.B-17 SCID with Daudi xenografts
Dose 20 mg/kg
Route of Administration Intravenous (i.v.)
Peak Plasma Concentration (Cmax) 58 µM (58.5 ± 2.7 nmol/ml)
Time to Peak Plasma Concentration (Tmax) 5 minutes
Plasma Half-life (t1/2) 37 minutes
Peak Tumor Concentration 5.6 µM (at 5 minutes)
Metabolism Rapid, with major pathways being hydroxylation and glucuronidation

Signaling Pathway

The primary mechanism of action of this compound is the disruption of the c-Myc/Max protein-protein interaction. This prevents the c-Myc/Max heterodimer from binding to E-box sequences in the promoter regions of target genes, thereby inhibiting their transcription.

cMyc_pathway cluster_nucleus Nucleus cMyc c-Myc cMyc_Max c-Myc/Max Heterodimer cMyc->cMyc_Max Max Max Max->cMyc_Max Ebox E-box DNA cMyc_Max->Ebox Binds to TargetGenes Target Gene Transcription Ebox->TargetGenes Promotes G5 This compound G5->cMyc Binds to & Distorts G5->cMyc_Max Inhibits Formation

Caption: Mechanism of action of this compound in inhibiting c-Myc-driven transcription.

Experimental Protocols

Protocol 1: Intravenous Administration of this compound for Efficacy Studies

This protocol is adapted from studies using a Daudi Burkitt's lymphoma xenograft model in C.B-17 SCID mice.[1][2]

Materials:

  • This compound (powder)

  • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water)

  • C.B-17 SCID mice with established Daudi xenograft tumors

  • Sterile syringes and needles (e.g., 30-gauge)

  • Animal balance

  • Calipers for tumor measurement

Procedure:

  • Preparation of this compound Solution:

    • Prepare the vehicle solution under sterile conditions.

    • Dissolve this compound powder in the vehicle to the desired final concentration (e.g., for a 20 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, the concentration would be 4 mg/mL). Ensure complete dissolution.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise injection volume.

    • Warm the tail of the mouse under a heat lamp to dilate the lateral tail veins.

    • Administer the this compound solution via intravenous injection into a lateral tail vein.

    • Administer the vehicle solution to the control group.

    • Repeat the administration daily for 5 consecutive days.

  • Monitoring:

    • Monitor the body weight and tumor volume of each mouse twice weekly.[4]

    • Tumor volume can be calculated using the formula: (Length x Width²) / 2.[2]

    • Observe the animals for any signs of toxicity.

Protocol 2: Pharmacokinetic Study of this compound

This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound in mice.[1][2]

Materials:

  • This compound and vehicle solution

  • C.B-17 SCID mice with Daudi xenografts

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthesia and euthanasia supplies

  • HPLC-UV system for this compound quantification

Procedure:

  • Dosing:

    • Administer a single intravenous dose of 20 mg/kg this compound to a cohort of mice.[1][2]

  • Sample Collection:

    • At predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes post-injection), collect blood samples from a subset of mice via retro-orbital bleeding or cardiac puncture under anesthesia.[1]

    • Immediately place the blood into heparinized tubes and centrifuge to separate the plasma.

    • At each time point, euthanize the mice and collect tissues of interest (e.g., tumor, liver, kidney).

  • Sample Analysis:

    • Analyze the plasma and tissue homogenates for this compound concentrations using a validated HPLC-UV method.[1]

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and half-life from the plasma concentration-time data.

Protocol 3: General Protocol for Intraperitoneal Administration

While not specifically documented for this compound in the reviewed literature, intraperitoneal (IP) injection is a common alternative for preclinical studies.

Materials:

  • This compound formulated in a suitable vehicle (e.g., saline, PBS with a solubilizing agent)

  • Mice

  • Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen.

  • Injection:

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.

    • Insert the needle at a 10-20 degree angle.

    • Aspirate to ensure no fluid or blood is drawn back, then inject the solution.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress or adverse reactions.

Experimental Workflow Diagrams

efficacy_workflow start Start: Mice with Established Tumors prep Prepare this compound and Vehicle Solutions start->prep dosing Administer IV Dose (20 mg/kg) Daily for 5 Days prep->dosing monitoring Monitor Body Weight and Tumor Volume Twice Weekly dosing->monitoring end End of Study: Analyze Tumor Growth Inhibition monitoring->end

Caption: Workflow for an in vivo efficacy study of this compound.

pk_workflow start Start: Mice with Established Tumors dosing Administer Single IV Dose of this compound (20 mg/kg) start->dosing sampling Collect Blood and Tissues at Multiple Time Points dosing->sampling analysis Quantify this compound by HPLC sampling->analysis end End: Determine Pharmacokinetic Parameters analysis->end

Caption: Workflow for a pharmacokinetic study of this compound.

Important Considerations and Limitations

  • Poor In Vivo Efficacy: Studies have shown that this compound at a dose of 20 mg/kg administered intravenously for 5 consecutive days did not significantly inhibit the growth of Daudi xenografts in mice.[1][2]

  • Rapid Metabolism: The lack of in vivo antitumor activity is likely due to the rapid metabolism of this compound into inactive metabolites, resulting in insufficient tumor concentrations to inhibit c-Myc/Max dimerization.[1][2]

  • Formulation and Solubility: this compound is a lipophilic compound, which can present challenges for formulating solutions for in vivo administration.[5] Careful selection of vehicle components is crucial.

  • Toxicity: While a 20 mg/kg intravenous dose was reported to be non-toxic in one study, comprehensive toxicology studies have not been widely published.[3] It is essential to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific mouse model.

  • Improved Analogs: Due to the limitations of this compound, more potent and metabolically stable analogs have been developed and may be more suitable for in vivo studies.[6][7][8][9]

These application notes are intended as a guide. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for Dissolving 10074-G5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

10074-G5 is a small molecule inhibitor that effectively targets the c-Myc oncoprotein, a critical transcription factor often dysregulated in a wide variety of human cancers.[1][2] Its mechanism of action involves binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc.[3][4] This binding event distorts the domain, thereby preventing the essential heterodimerization of c-Myc with its partner protein, Max.[3] The inhibition of the c-Myc/Max complex formation blocks its ability to bind to DNA E-box sequences and transactivate target genes involved in cell proliferation, cell cycle progression, and apoptosis.[1][2] Due to its specific mechanism, this compound is a valuable tool for cancer research and drug development.

Proper dissolution and formulation of this compound are critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols and data for its solubilization and application.

Data Presentation: Solubility of this compound

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes these findings for easy reference. It is crucial to use high-purity, anhydrous solvents, as the presence of water can significantly affect solubility, particularly in DMSO.[4][5]

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO ≥ 66 mg/mL~198.6 mMUse fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[4]
55 mg/mL~165.5 mMSonication is recommended to aid dissolution.[6]
40 mg/mL~120.4 mM[7]
≥ 28 mg/mL~84.26 mM[5]
Ethanol 10 mg/mL~30.1 mMSonication is recommended to aid dissolution.[4][6]
8 mg/mL~24.1 mM[4]
Water InsolubleInsoluble[4]

Molecular Weight of this compound: 332.31 g/mol [4]

Experimental Protocols

General Handling and Storage
  • Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[5]

  • Stock Solutions: Once dissolved, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store these solutions at -80°C (stable for up to 1 year) or -20°C (stable for up to 1 month).[4][5]

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 20 mM stock solution in DMSO, a common starting point for most cell-based assays.

Materials:

  • This compound powder (MW: 332.31 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortexer and/or sonicator

Procedure:

  • Weighing: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 20 mM solution, weigh out 6.65 mg of the compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. To make a 20 mM stock from 6.65 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial or gently warm it in a 37°C water bath for 5-10 minutes until the solution is clear.[8]

  • Sterilization (Optional): If required for your specific cell culture application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous culture medium for treating cells.

Materials:

  • 20 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium

Procedure:

  • Calculate Dilution: Determine the final concentration needed for your experiment. For example, to prepare 1 mL of medium with a final concentration of 20 µM this compound, you will need to perform a 1:1000 dilution of the 20 mM stock solution.

  • Serial Dilution (Recommended): To avoid precipitation and ensure homogeneity, perform a serial dilution. First, dilute the 20 mM stock 1:100 in culture medium to create an intermediate 200 µM solution. Then, dilute this intermediate solution 1:10 into the final volume of culture medium.

  • Direct Dilution: Alternatively, for a 1:1000 dilution, add 1 µL of the 20 mM stock solution directly to 1 mL of pre-warmed culture medium. Immediately vortex or pipette up and down to mix thoroughly.

  • Precipitation Check: It is common for compounds to precipitate when a concentrated DMSO stock is diluted into an aqueous buffer.[8] If a precipitate is observed, vortexing or brief warming may help it redissolve. Ensure the final solution is clear before adding it to cells.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the culture medium to account for any effects of the solvent on the cells.[8][9]

Protocol 3: Preparation of this compound Formulation for In Vivo Intravenous (IV) Injection

This protocol is based on a published method for administering this compound intravenously in mice.[3]

Materials:

  • This compound powder

  • Cremophor EL

  • Ethanol (100%)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and syringes

Procedure:

  • Prepare Vehicle: Create the vehicle by mixing Cremophor EL, ethanol, and saline in a 1:1:8 volume ratio. For example, to make 1 mL of vehicle, mix 100 µL of Cremophor EL, 100 µL of ethanol, and 800 µL of saline.

  • Dissolution: Weigh the required amount of this compound to achieve the desired final concentration. For a 2 mg/mL dosing solution, add 2 mg of this compound powder for every 1 mL of the prepared vehicle.

  • Mixing: Vortex or sonicate the mixture until the this compound is completely dissolved and the solution is clear. This formulation should be prepared fresh before each use.

Signaling Pathway Visualization

The diagram below illustrates the mechanism of action for this compound. Under normal conditions, the oncoprotein c-Myc forms a heterodimer with Max, which then binds to E-box DNA sequences to promote the transcription of genes responsible for cell proliferation and growth. This compound physically binds to c-Myc, preventing its association with Max. This inhibition blocks the transcriptional activity of c-Myc, leading to cell cycle arrest and apoptosis in c-Myc-dependent cancer cells.

G cluster_nucleus Cell Nucleus cMyc c-Myc Dimer c-Myc/Max Heterodimer cMyc->Dimer Dimerization Apoptosis Apoptosis / Cell Cycle Arrest Max Max Max->Dimer Inhibitor This compound Inhibitor->cMyc Binds & Inhibits Inhibitor->Apoptosis Leads to Ebox E-box DNA Dimer->Ebox Binds to Transcription Gene Transcription Ebox->Transcription Promotes Proliferation Cell Proliferation & Growth Transcription->Proliferation

Mechanism of action of the c-Myc inhibitor this compound.

References

Application Notes and Protocols for the c-Myc Inhibitor 10074-G5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the c-Myc inhibitor 10074-G5, including supplier and purity details, its mechanism of action, and protocols for key experimental applications.

Supplier and Purity Information

This compound is available from various chemical suppliers. The following table summarizes the available information on purity from prominent vendors. Researchers should always refer to the supplier's certificate of analysis for batch-specific purity data.

SupplierPurityCatalog Number
Selleck Chemicals≥98%S7799
MedchemExpress99.85%HY-13962
Cayman Chemical≥98%10010321
Tocris Bioscience>98%3401
Sigma-Aldrich≥98% (HPLC)SML1313

Mechanism of Action

This compound is a small molecule inhibitor that targets the c-Myc oncoprotein, which is a key regulator of cellular proliferation, differentiation, and apoptosis and is frequently overexpressed in a wide range of human cancers.[1][2] The transcriptional activity of c-Myc is dependent on its heterodimerization with its partner protein, Max, through their basic helix-loop-helix leucine zipper (bHLH-ZIP) domains.[1]

This compound functions by binding to the bHLH-ZIP domain of c-Myc, with a reported binding affinity (Kd) of 2.8 µM.[3][4] This binding event distorts the conformation of the c-Myc protein, thereby preventing its heterodimerization with Max.[1][3] By inhibiting the formation of the c-Myc/Max complex, this compound effectively blocks the transcriptional activity of c-Myc, leading to downstream effects such as cell cycle arrest and apoptosis in c-Myc-overexpressing cancer cells.[1] It has been shown to inhibit c-Myc/Max dimerization in Daudi cells by approximately 75% after 4 hours of treatment.[1]

cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound cMyc c-Myc cMyc_Max c-Myc/Max Heterodimer cMyc->cMyc_Max inhibited_cMyc Inhibited c-Myc Max Max Max->cMyc_Max E_box E-box DNA (Target Genes) cMyc_Max->E_box Binds to Transcription Gene Transcription (Proliferation, Growth) E_box->Transcription Initiates inhibitor This compound inhibitor->cMyc Binds to bHLH-ZIP domain inhibitor->cMyc_Max Prevents Dimerization

Figure 1: Signaling pathway of c-Myc and inhibition by this compound.

In Vitro and In Vivo Activity

In Vitro: this compound has demonstrated cytotoxic effects in various cancer cell lines that overexpress c-Myc. For instance, it inhibits the growth of Daudi Burkitt's lymphoma cells and HL-60 promyelocytic leukemia cells with IC50 values of 15.6 µM and 13.5 µM, respectively.[2][4] Treatment of Daudi cells with 10 µM this compound has been shown to decrease total c-Myc protein expression by approximately 40% after 24 hours.[1][3]

In Vivo: The in vivo efficacy of this compound has been challenging due to its rapid metabolism.[1] In mice bearing Daudi xenografts, intravenously administered this compound (20 mg/kg) had a short plasma half-life of 37 minutes.[1][5] This rapid clearance resulted in insufficient tumor concentrations of the compound to effectively inhibit c-Myc/Max dimerization, leading to a lack of significant anti-tumor activity in this model.[1]

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the efficacy of this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., Daudi, HL-60)

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C.[5]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24 hours seed_cells->incubate_24h treat_compound Treat cells with This compound incubate_24h->treat_compound incubate_72h Incubate 72 hours treat_compound->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for an MTT cell viability assay.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This protocol is designed to determine if this compound disrupts the interaction between c-Myc and Max.

Materials:

  • Daudi cells

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-c-Myc antibody

  • Anti-Max antibody

  • Protein A/G agarose beads

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat Daudi cells with 10 µM this compound or vehicle (DMSO) for 4-24 hours.[1]

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-c-Myc antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Max overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the Max band in the this compound treated sample indicates disruption of the c-Myc/Max interaction.

Downstream Cellular Effects

Inhibition of the c-Myc/Max complex by this compound can lead to several downstream cellular consequences, primarily cell cycle arrest and apoptosis.

inhibitor This compound cMyc_Max c-Myc/Max Dimerization inhibitor->cMyc_Max Inhibits transcription c-Myc Target Gene Transcription cMyc_Max->transcription Promotes cell_cycle Cell Cycle Progression transcription->cell_cycle Drives apoptosis Apoptosis transcription->apoptosis Inhibits cell_growth Reduced Cell Growth & Proliferation cell_cycle->cell_growth apoptosis->cell_growth Contributes to

Figure 3: Logical relationship of this compound's effects on the cell cycle and apoptosis.

By disrupting c-Myc's transcriptional activity, this compound can downregulate the expression of genes essential for cell cycle progression, leading to cell cycle arrest. Furthermore, the inactivation of c-Myc can promote the expression of pro-apoptotic genes, ultimately inducing programmed cell death in cancer cells.[1] These combined effects contribute to the overall anti-proliferative activity of this compound.

References

Troubleshooting & Optimization

10074-G5 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Myc inhibitor, 10074-G5.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The most highly recommended solvent for dissolving this compound is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use a new, unopened bottle of DMSO as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][2] For in vitro experiments, stock solutions are typically prepared in DMSO and then further diluted in culture medium.[1][3]

Q2: I'm observing precipitation when preparing my this compound solution. What should I do?

A2: If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[1] It is also recommended to prepare solutions fresh for optimal results.

Q3: What are the maximum soluble concentrations of this compound in common solvents?

A3: The solubility of this compound varies depending on the solvent. The following table summarizes the approximate maximum soluble concentrations. Please note that using fresh, high-quality solvents is critical to achieving these concentrations.

SolventConcentration (mg/mL)Molar Concentration (mM)
DMSO≥ 66 mg/mL[2]≥ 198.6 mM[2]
DMSO55 mg/mL (Sonication recommended)[4]165.51 mM (Sonication recommended)[4]
DMSO40 mg/mLNot Specified
DMSO20 mg/mL[5]Not Specified
DMF20 mg/mL[5]Not Specified
Ethanol10 mg/mL (Sonication recommended)[4]30.09 mM (Sonication recommended)[4]
Ethanol8 mg/mL[2]Not Specified
Ethanol2 mg/mL[5]Not Specified
DMSO:PBS (pH 7.2) (1:4)0.2 mg/mL[5]Not Specified
WaterInsoluble[2]Insoluble[2]

Q4: How should I prepare this compound for in vivo animal studies?

A4: For intravenous (i.v.) administration in mice, a common formulation involves a multi-step process to ensure solubility and stability. One protocol involves a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution at a concentration of ≥ 2.5 mg/mL.[1] Another option for a clear solution at ≥ 2.5 mg/mL is 10% DMSO and 90% Corn Oil.[1] It is recommended to prepare these formulations immediately before use.[2]

Q5: What are the recommended storage conditions for this compound powder and stock solutions?

A5:

  • Powder: Store at -20°C for up to 3 years.[1]

  • In Solvent: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2]

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays.

  • Possible Cause 1: Compound Precipitation.

    • Solution: Ensure complete dissolution of this compound in the final culture medium. Visually inspect for any precipitate. Consider preparing a more dilute stock solution in DMSO before further dilution in the aqueous medium.

  • Possible Cause 2: Degradation of the compound.

    • Solution: Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 3: Cell line sensitivity.

    • Solution: The IC50 values of this compound can vary between cell lines. For example, the IC50 is approximately 15.6 µM in Daudi cells and 13.5 µM in HL-60 cells.[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.

Issue: Lack of in vivo efficacy despite observing in vitro activity.

  • Possible Cause: Rapid metabolism and clearance.

    • Solution: this compound has a short plasma half-life in mice (approximately 37 minutes) and is rapidly metabolized.[2][6] This can lead to insufficient tumor concentrations of the active compound. Consider alternative dosing regimens or the use of more metabolically stable analogs if available. It has been noted that hydroxylation and glucuronidation are the major metabolic pathways.[7][8]

Experimental Protocols & Visualizations

Signaling Pathway of this compound

This compound functions by inhibiting the dimerization of the c-Myc and Max proteins. This heterodimer is a key transcription factor that regulates the expression of genes involved in cell cycle progression, proliferation, and apoptosis. By binding to c-Myc, this compound prevents its association with Max, thereby inhibiting its transcriptional activity.

G cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound c-Myc c-Myc c-Myc/Max_Dimer c-Myc/Max Heterodimer c-Myc->c-Myc/Max_Dimer Inactive_c-Myc Inactive c-Myc Max Max Max->c-Myc/Max_Dimer Target_Genes Target Gene Expression c-Myc/Max_Dimer->Target_Genes Cell_Proliferation Cell Proliferation & Growth Target_Genes->Cell_Proliferation This compound This compound This compound->c-Myc Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow: In Vitro Cytotoxicity Assay

This workflow outlines the key steps for determining the cytotoxic effects of this compound on cancer cell lines.

G Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Prepare_Compound Prepare serial dilutions of this compound in DMSO Seed_Cells->Prepare_Compound Dilute_in_Medium Dilute this compound in culture medium Prepare_Compound->Dilute_in_Medium Treat_Cells Treat cells with varying concentrations Dilute_in_Medium->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent (1 mg/mL) Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Remove_Medium Remove medium containing drug and MTT Incubate_MTT->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Analyze data to determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an MTT-based cytotoxicity assay.

Experimental Protocol: Cellular Accumulation of this compound

This protocol is used to determine the intracellular concentration of this compound over time.

Materials:

  • Daudi cells (or other cell line of interest) in logarithmic growth phase

  • Complete culture medium

  • This compound

  • Silicon oil

  • Microcentrifuge tubes

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Incubate Daudi cells (3 x 10^8 cells) in 3 mL of complete medium containing 10 µM this compound for various time points (e.g., 0, 1, 3, 6, 24 hours).[2][6]

  • After incubation, harvest the cells and split them into two 1.5 mL samples.[2][6]

  • Layer each sample over 0.5 mL of silicon oil in a microcentrifuge tube.[2][6]

  • Centrifuge the tubes at 12,000 x g for 4 minutes.[2][6]

  • Carefully remove the top 1 mL of medium and store it at -70°C for analysis of the extracellular drug concentration.[2][6]

  • Remove the remaining medium and silicon oil without disturbing the cell pellet.[2][6]

  • Clean the sides of the tubes with cotton-tipped applicators.[4]

  • Store the cell pellets at -70°C until analysis by HPLC to determine the intracellular concentration of this compound.[2][6]

Logical Troubleshooting: Solubility Issues

This diagram provides a step-by-step guide to troubleshooting common solubility problems with this compound.

G Start Precipitation Observed? Check_Solvent Is the solvent fresh and anhydrous? Start->Check_Solvent Yes Success Solution Clear Start->Success No Use_Fresh_Solvent Use a new, unopened bottle of solvent. Check_Solvent->Use_Fresh_Solvent No Sonication_Heating Apply gentle sonication and/or warming. Check_Solvent->Sonication_Heating Yes Use_Fresh_Solvent->Sonication_Heating Still_Precipitate Still Precipitate? Sonication_Heating->Still_Precipitate Lower_Concentration Try preparing a more dilute solution. Still_Precipitate->Lower_Concentration Yes Still_Precipitate->Success No Consult_Datasheet Consult the compound datasheet for specific solubility limits. Lower_Concentration->Consult_Datasheet Failure Insoluble Consult_Datasheet->Failure

Caption: Troubleshooting guide for this compound solubility.

References

10074-G5 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Myc inhibitor, 10074-G5.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets the c-Myc oncoprotein. It functions by binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc, which is essential for its dimerization with its partner protein, Max. By preventing the formation of the c-Myc/Max heterodimer, this compound inhibits the transcriptional activity of c-Myc, leading to a downstream decrease in the expression of its target genes involved in cell proliferation, growth, and metabolism.

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 66 mg/mL (198.6 mM).[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to one year.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q3: What is the stability of this compound in cell culture media?

The stability of this compound in cell culture media is a critical consideration for experimental design. While a precise half-life in common media like DMEM or RPMI-1640 has not been extensively published, studies have shown that it is rapidly metabolized in vivo, with a plasma half-life of approximately 37 minutes in mice.[1][3][4] One study measured the concentration of this compound in the culture medium of Daudi cells over 24 hours and observed a decrease in concentration over time, suggesting some level of degradation or cellular uptake.[3][4] Given its known metabolic instability, it is recommended to refresh the media with this compound for longer-term experiments (e.g., beyond 24 hours) to maintain a sufficient active concentration.

Q4: Can this compound be used for in vivo studies?

While this compound has demonstrated in vitro efficacy, its use in vivo is limited by its poor pharmacokinetic properties, including rapid metabolism and clearance.[1][3][4][5] This leads to insufficient tumor concentrations to effectively inhibit c-Myc/Max dimerization.[1][3][4] Researchers have focused on developing analogs of this compound with improved stability and bioavailability for in vivo applications.

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected biological activity in cell culture.

Possible Cause 1: Degradation of this compound in the culture medium.

  • Recommendation: Due to its limited stability, consider shorter incubation times or replenishing the media with fresh compound every 24 hours for longer experiments. When preparing working solutions, use them immediately.[1]

Possible Cause 2: Suboptimal final concentration of the compound.

  • Recommendation: Ensure accurate dilution of the DMSO stock solution into the cell culture medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Possible Cause 3: Poor cell permeability.

  • Recommendation: this compound has been reported to have poor cell penetration.[5] Ensure that the cell line being used is sensitive to the compound and consider optimizing the treatment concentration and duration.

Possible Cause 4: Adsorption to plasticware.

  • Recommendation: While specific data for this compound is unavailable, hydrophobic small molecules can adsorb to plastic surfaces of culture plates and tubes, reducing the effective concentration. Consider using low-adsorption plasticware or pre-incubating plates with a protein-containing solution (like media with FBS) to block non-specific binding sites.

Issue 2: Precipitation of the compound in cell culture media.

Possible Cause: Poor solubility in aqueous media.

  • Recommendation: this compound is poorly soluble in water. Ensure that the DMSO stock solution is thoroughly mixed into the pre-warmed cell culture medium. Avoid high final concentrations of the compound that may exceed its solubility limit in the aqueous environment. Sonication can be used to aid dissolution when preparing stock solutions in DMSO.[2]

Issue 3: High background or off-target effects.

Possible Cause: High concentration of this compound or DMSO.

  • Recommendation: Perform a dose-response experiment to determine the optimal concentration that inhibits c-Myc activity without causing significant off-target effects or cytotoxicity. Always include a vehicle control (media with the same concentration of DMSO) in your experiments.

Quantitative Data

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
DaudiBurkitt's Lymphoma15.6 ± 1.5MTT (72h)[4]
HL-60Promyelocytic Leukemia13.5 ± 2.1MTT (72h)[4]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueAnimal ModelReference
Plasma Half-life (t1/2)37 minutesC.B-17 SCID mice[1][3][4]
Peak Plasma Concentration (Cmax)58 µMC.B-17 SCID mice (20 mg/kg i.v.)[1][3][4]

Table 3: Concentration of this compound in Cell Culture Medium Over Time

Time (hours)Concentration of this compound in Medium (µM)Cell LineInitial Concentration (µM)Reference
010Daudi10[3][4]
1~9.5Daudi10[3][4]
3~9Daudi10[3][4]
6~8.5Daudi10[3][4]
24~7Daudi10[3][4]

Note: The data in Table 3 is estimated from the graphical representation in the cited literature and illustrates a trend of decreasing concentration over time.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell Culture
  • Prepare a 10 mM stock solution of this compound in sterile DMSO. Use fresh, anhydrous DMSO to ensure maximum solubility.[1]

  • Vortex the stock solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[2]

  • To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in pre-warmed, complete cell culture medium. For example, add 10 µL of the 10 mM stock solution to 10 mL of medium.

  • Vortex the working solution immediately and thoroughly to ensure homogeneity and prevent precipitation.

  • Use the freshly prepared working solution to treat your cells.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium by HPLC

This protocol is adapted from the methodology described by Clausen et al. (2010).[3][4]

  • Incubate this compound in cell-free, complete cell culture medium at 37°C and 5% CO2. Use a starting concentration of 10 µM.

  • At various time points (e.g., 0, 1, 3, 6, 12, 24 hours), collect aliquots of the medium.

  • For sample preparation, perform a protein precipitation and extraction. To 100 µL of the medium sample, add 200 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing this compound.

  • Analyze the supernatant by reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

    • A C18 column is suitable for separation.

    • The mobile phase can consist of a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the absorbance at a wavelength appropriate for this compound (e.g., determined by a UV scan).

  • Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of the compound.

Visualizations

Signaling_Pathway Mechanism of Action of this compound cMyc c-Myc cMyc_Max c-Myc/Max Heterodimer cMyc->cMyc_Max Max Max Max->cMyc_Max E_box E-box DNA Sequence cMyc_Max->E_box Binds to G5 This compound G5->cMyc Binds to bHLH-ZIP domain G5->cMyc_Max Inhibits Formation Transcription Target Gene Transcription E_box->Transcription Initiates Proliferation Cell Proliferation & Growth Transcription->Proliferation Promotes

Caption: Mechanism of this compound action.

Experimental_Workflow Workflow for Assessing this compound Stability cluster_prep Sample Preparation cluster_analysis Analysis Incubation Incubate this compound in cell-free medium at 37°C Sampling Collect aliquots at time points Incubation->Sampling Extraction Protein precipitation & extraction with ACN Sampling->Extraction Centrifugation Centrifuge to pellet debris Extraction->Centrifugation Supernatant Collect supernatant Centrifugation->Supernatant HPLC HPLC Analysis Supernatant->HPLC Quantification Quantify using standard curve HPLC->Quantification

Caption: Experimental workflow for stability assessment.

Troubleshooting_Logic Troubleshooting Logic for Poor Activity Start Inconsistent/Weak Biological Activity Degradation Is the incubation time > 24h? Start->Degradation Concentration Was the final DMSO concentration < 0.5%? Degradation->Concentration No Action_Degradation Replenish media with fresh compound Degradation->Action_Degradation Yes Permeability Is the cell line known to be sensitive? Concentration->Permeability Yes Action_Concentration Perform dose-response and check dilutions Concentration->Action_Concentration No Action_Permeability Optimize concentration and duration Permeability->Action_Permeability No Action_Adsorption Consider using low-adsorption plates Permeability->Action_Adsorption Yes

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: 10074-G5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the c-Myc inhibitor, 10074-G5. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experimentation. All quantitative data is summarized for clarity, and detailed experimental protocols for key assays are provided.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the c-Myc oncoprotein. It functions by binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc, thereby preventing its heterodimerization with its obligate partner, Max.[1][2] This disruption of the c-Myc/Max complex inhibits the transcriptional activity of c-Myc, which is crucial for cell cycle progression, proliferation, and metabolism.[1]

Q2: What are the known on-target binding affinities and cellular potencies of this compound?

A2: The binding affinity and inhibitory concentrations of this compound have been characterized in various assays. A summary of these values is presented in the table below.

Q3: Does this compound have any known off-target effects?

Q4: What is the difference in the binding site of this compound compared to another common c-Myc inhibitor, 10058-F4?

A4: this compound and 10058-F4 both inhibit c-Myc/Max dimerization but bind to distinct sites on the c-Myc protein. This compound binds to residues 363-381 of c-Myc, which is at the junction of the basic domain and helix 1.[5][6] In contrast, 10058-F4 binds to residues 402-412, located at the junction of helix 2 and the ZIP domain.[5][6] This difference in binding sites may contribute to potentially different off-target effect profiles.

Q5: What is the reported in vivo efficacy of this compound?

A5: In vivo studies in mice with Daudi xenografts showed that this compound had no significant effect on tumor growth when administered intravenously.[2][7] This lack of efficacy is likely due to its rapid metabolism, resulting in insufficient tumor concentrations to inhibit c-Myc/Max dimerization effectively.[2][7] The plasma half-life in mice is approximately 37 minutes.[7][8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Cell Proliferation or Differentiation The observed effect may be an off-target activity of this compound. For instance, it is known to induce hematopoietic stem cell expansion.[4]- Confirm the effect is dose-dependent. - Investigate downstream markers of pathways known to be affected by this compound off-targets (e.g., Rad51 expression). - Consider using a structurally different c-Myc inhibitor, such as 10058-F4, as a control to see if the phenotype is specific to this compound.
High Levels of Apoptosis in Cell Lines Not Overexpressing c-Myc This could indicate a c-Myc-independent cytotoxic effect.- Perform a dose-response curve to determine the IC50 in your specific cell line. - Analyze markers of common apoptotic pathways to understand the mechanism. - Test the compound in a c-Myc knockout or knockdown version of your cell line, if available.
Inconsistent Results in c-Myc/Max Dimerization Assay The timing of the assay and the concentration of this compound are critical. Inhibition of dimerization can be transient.- Optimize the incubation time with this compound. Reports show significant inhibition at 4 hours, which is maintained through 24 hours in Daudi cells.[1] - Ensure the concentration of this compound is sufficient. Cellular IC50 values are in the mid-micromolar range.
Lack of In Vivo Efficacy Despite In Vitro Potency This compound is known to have poor pharmacokinetic properties, including rapid metabolism.[2][7]- If in vivo experiments are necessary, consider using a more metabolically stable analog if available. - For mechanistic studies, in vitro and ex vivo models are more appropriate for this compound.

Quantitative Data Summary

Table 1: On-Target Binding Affinities and IC50 Values of this compound

Parameter Value Assay/Cell Line Reference
Kd (c-Myc) 2.8 µMCell-free assay[1]
Kd (N-Myc) 19.2 µMCell-free assay[3]
IC50 (c-Myc/Max dimerization) 146 µMCell-free assay[8]
IC50 (Cell Viability) 15.6 µMDaudi Burkitt's lymphoma[8]
IC50 (Cell Viability) 13.5 µMHL-60 promyelocytic leukemia[8][9]
IC50 (Cell Viability) 22.5 µMKelly neuroblastoma (N-Myc amplified)[3]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard procedures used to assess the cytotoxicity of this compound.

Materials:

  • Cells of interest (e.g., Daudi, HL-60)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Co-Immunoprecipitation (Co-IP) for c-Myc/Max Interaction

This protocol is a general guideline for assessing the effect of this compound on the c-Myc/Max interaction.

Materials:

  • Cells expressing c-Myc and Max (e.g., Daudi)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against c-Myc or Max for immunoprecipitation

  • Protein A/G magnetic or agarose beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., Laemmli sample buffer)

  • Antibodies for Western blotting (anti-c-Myc and anti-Max)

Procedure:

  • Treat cells with this compound or vehicle control for the desired time (e.g., 4 or 24 hours).

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in ice-cold lysis buffer and centrifuge to pellet cell debris.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Wash the beads several times with wash buffer.

  • Elute the protein complexes from the beads by boiling in elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both c-Myc and Max.

Visualizations

On_Target_Pathway cluster_nucleus Nucleus c-Myc c-Myc c-Myc/Max Dimer c-Myc/Max Dimer c-Myc->c-Myc/Max Dimer Max Max Max->c-Myc/Max Dimer E-box E-box Target Gene Transcription Target Gene Transcription E-box->Target Gene Transcription Promotes c-Myc/Max Dimer->E-box Binds This compound This compound This compound->c-Myc Inhibits Dimerization Experimental_Workflow cluster_invitro In Vitro Analysis Cell Culture Cell Culture Treatment This compound Treatment Cell Culture->Treatment Viability Assay MTT Assay Treatment->Viability Assay Co-IP Co-Immunoprecipitation Treatment->Co-IP Western Blot Western Blot Co-IP->Western Blot Off_Target_Effects cluster_known Known Interactions cluster_effects Observed Cellular Effects This compound This compound c-Myc c-Myc This compound->c-Myc On-Target N-Myc N-Myc This compound->N-Myc Off-Target HSC Expansion Hematopoietic Stem Cell Expansion This compound->HSC Expansion Rad51 Upregulation Rad51 Upregulation This compound->Rad51 Upregulation MSC Proliferation Limit Mesenchymal Stem Cell Proliferation Limit This compound->MSC Proliferation Limit

References

Technical Support Center: 10074-G5 and Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of the c-Myc inhibitor 10074-G5 in non-cancerous cells.

Quick Navigation:

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of this compound on non-cancerous cells?

A1: Generally, this compound is expected to have a lower cytotoxic effect on non-cancerous cells compared to cancer cell lines that overexpress c-Myc. One study has reported that this compound does not alter the proliferation kinetics of endothelial cells, fibroblasts, or adipose-derived mesenchymal stem cells.[1][2] However, the same study noted that it can limit the proliferation of bone marrow-derived mesenchymal stem cells.[1][2] It is crucial to empirically determine the cytotoxic concentration for each specific non-cancerous cell type in your experiments.

Q2: I am observing unexpected cytotoxicity in my non-cancerous cell line. What could be the cause?

A2: Unexpected cytotoxicity can arise from several factors:

  • High Compound Concentration: The concentration of this compound may be too high for your specific cell type. We recommend performing a dose-response curve to determine the optimal concentration.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.5%.

  • Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects that may lead to cytotoxicity.

  • Cell Culture Conditions: Suboptimal culture conditions, such as nutrient depletion or contamination, can sensitize cells to the effects of the compound.

Q3: How can I minimize variability in my cytotoxicity assay results?

A3: Consistency is key to minimizing variability.

  • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well.

  • Consistent Incubation Times: Adhere to the same incubation times for drug treatment and assay development.

  • Homogeneous Compound Distribution: Ensure the compound is thoroughly mixed into the culture medium before adding it to the cells.

  • Use Replicates: Always include technical and biological replicates in your experimental design.

Q4: What is the mechanism of action of this compound?

A4: this compound is a small molecule inhibitor that targets the c-Myc oncoprotein. It functions by binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc, which prevents its heterodimerization with its partner protein, Max.[3] This dimerization is essential for c-Myc's function as a transcription factor that regulates genes involved in cell proliferation, differentiation, and apoptosis.

Quantitative Data Summary

Cell Type CategorySpecific Cell Line/TypeReported Effect of this compoundIC50 Value (µM)Reference
Non-Cancerous Endothelial CellsNo alteration in proliferation kineticsNot Reported[1][2]
FibroblastsNo alteration in proliferation kineticsNot Reported[1][2]
Adipose-derived Mesenchymal Stem CellsNo alteration in proliferation kineticsNot Reported[1][2]
Bone Marrow-derived Mesenchymal Stem CellsLimits proliferationNot Reported[1][2]
Cancerous (for comparison) Daudi (Burkitt's Lymphoma)Growth Inhibition~15.6[3]
HL-60 (Promyelocytic Leukemia)Growth Inhibition~13.5[4]

Note: The lack of specific IC50 values for non-cancerous cells highlights the importance of performing careful dose-response studies in your experimental system.

Troubleshooting Guides

Troubleshooting MTT Assays

// High Background Solutions hb_sol1 [label="Check for contamination (bacterial/yeast).\nSolution: Use fresh, sterile reagents and aseptic techniques.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; hb_sol2 [label="Compound interference with MTT reduction.\nSolution: Include a 'compound only' control (no cells).", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; hb_sol3 [label="Incomplete removal of medium before adding solubilization solution.\nSolution: Carefully aspirate all media.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; high_background -> hb_sol1; high_background -> hb_sol2; high_background -> hb_sol3;

// Low Signal Solutions ls_sol1 [label="Insufficient cell number.\nSolution: Optimize cell seeding density.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; ls_sol2 [label="Incorrect incubation time with MTT.\nSolution: Ensure 2-4 hours of incubation or until formazan crystals are visible.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; ls_sol3 [label="Incomplete formazan solubilization.\nSolution: Ensure complete mixing and incubation with the solubilization buffer.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; low_signal -> ls_sol1; low_signal -> ls_sol2; low_signal -> ls_sol3;

// High Variability Solutions hv_sol1 [label="Uneven cell seeding.\nSolution: Ensure a single-cell suspension before plating.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hv_sol2 [label="'Edge effect' in 96-well plates.\nSolution: Avoid using the outer wells or fill them with sterile PBS.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hv_sol3 [label="Inconsistent pipetting.\nSolution: Use calibrated pipettes and ensure proper technique.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; high_variability -> hv_sol1; high_variability -> hv_sol2; high_variability -> hv_sol3; } end_dot

MTT Assay Troubleshooting Flowchart
Troubleshooting Annexin V/PI Apoptosis Assays

// High Negative Solutions hn_sol1 [label="Ineffective concentration of this compound.\nSolution: Perform a dose-response and time-course experiment.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; hn_sol2 [label="Apoptosis detection window missed.\nSolution: Analyze at earlier or later time points.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; hn_sol3 [label="Incorrect assay buffer (lacks Ca2+).\nSolution: Use the provided binding buffer containing calcium.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; high_neg -> hn_sol1; high_neg -> hn_sol2; high_neg -> hn_sol3;

// High Double Positive Solutions hdp_sol1 [label="Late-stage apoptosis or necrosis.\nSolution: Analyze at earlier time points.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; hdp_sol2 [label="Harsh cell handling.\nSolution: Handle cells gently during harvesting and staining to avoid membrane damage.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; hdp_sol3 [label="Over-incubation with trypsin (for adherent cells).\nSolution: Use a cell scraper or a milder dissociation reagent.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; high_double_pos -> hdp_sol1; high_double_pos -> hdp_sol2; high_double_pos -> hdp_sol3;

// Smearing Solutions smear_sol1 [label="Cell clumping.\nSolution: Filter cell suspension before analysis.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; smear_sol2 [label="Improper flow cytometer settings.\nSolution: Ensure proper compensation and voltage settings.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; smear_sol3 [label="Cell debris.\nSolution: Gate on the main cell population to exclude debris.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; smearing -> smear_sol1; smearing -> smear_sol2; smearing -> smear_sol3; } end_dot

Annexin V/PI Assay Troubleshooting Flowchart

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding:

    • Seed non-cancerous cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on a plate shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining
  • Cell Treatment:

    • Culture non-cancerous cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time.

    • Include an untreated control and a positive control for apoptosis (e.g., treatment with staurosporine).

  • Cell Harvesting:

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or a cell scraper. For suspension cells, collect them by centrifugation.

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Signaling Pathways

Mechanism of this compound Action

G5_Mechanism cluster_nucleus Nucleus cMyc c-Myc Max Max Dimer c-Myc/Max Heterodimer DNA DNA (E-box sequences) Transcription Gene Transcription (Proliferation, etc.) G5 This compound G5->cMyc Binds to bHLH-ZIP domain

This compound inhibits c-Myc/Max dimerization.
Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Start Experiment cell_culture Culture Non-Cancerous Cells start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Workflow for assessing this compound cytotoxicity.

References

Technical Support Center: 10074-G5 Metabolism and Inactive Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Myc inhibitor, 10074-G5. The information is designed to address specific issues that may be encountered during experiments related to its metabolism and the characterization of its inactive metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the c-Myc oncoprotein. It functions by binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc, which distorts its structure.[1] This distortion prevents the heterodimerization of c-Myc with its partner protein, Max, a necessary step for c-Myc's transcriptional activity.[1] By inhibiting the formation of the c-Myc/Max complex, this compound effectively blocks the transcription of c-Myc target genes involved in cell proliferation, growth, and metabolism.

Q2: Why does this compound show limited in vivo efficacy despite good in vitro activity?

A2: The limited in vivo antitumor activity of this compound is primarily attributed to its rapid metabolism into inactive metabolites.[1][2][3] Studies in mice have shown that this compound has a short plasma half-life of approximately 37 minutes.[1] This rapid clearance results in tumor concentrations of the active compound that are too low to effectively inhibit c-Myc/Max dimerization.[1][2]

Q3: What are the major metabolic pathways of this compound?

A3: The primary metabolic pathways for this compound in mice are hydroxylation and glucuronidation.[4] Structural elucidation has identified numerous metabolites, indicating extensive biotransformation.[4] Another identified metabolic transformation is the reduction of the nitro group to an aniline derivative, which has been shown to be inactive.

Q4: Are the metabolites of this compound active?

A4: The available evidence strongly suggests that the metabolites of this compound are inactive. The rapid conversion of the parent compound to these metabolites is cited as the reason for the lack of sustained antitumor activity in vivo.[1][2] For instance, the aniline analogue, formed by the reduction of the nitro group, has been shown to have abolished Myc-Max inhibitory activity.

Troubleshooting Guides

Issue 1: Inconsistent or weak inhibition of c-Myc/Max dimerization in co-immunoprecipitation (Co-IP) assays.
  • Possible Cause 1: Insufficient intracellular concentration of this compound.

    • Troubleshooting Step: Verify the cellular accumulation of this compound. Daudi cells have been shown to accumulate the compound over time, with the highest concentrations observed after 6 hours of incubation.[5] Ensure that the incubation time is sufficient for adequate cellular uptake.

  • Possible Cause 2: Degradation of this compound in cell culture medium.

    • Troubleshooting Step: While this compound is relatively stable in cell-free medium, its stability can be affected by cellular metabolism.[1] Minimize the duration of the experiment where possible and consider replenishing the compound if long incubation times are necessary.

  • Possible Cause 3: Suboptimal Co-IP protocol.

    • Troubleshooting Step: Optimize the lysis buffer and washing conditions to maintain the integrity of the c-Myc/Max complex while ensuring efficient immunoprecipitation. Use a lysis buffer with non-ionic detergents and appropriate salt concentrations. Include protease and phosphatase inhibitors.

Issue 2: Difficulty in detecting and identifying this compound metabolites by LC-MS/MS.
  • Possible Cause 1: Low abundance of metabolites.

    • Troubleshooting Step: Concentrate the samples prior to analysis. For plasma samples, protein precipitation followed by evaporation of the supernatant and reconstitution in a smaller volume can increase the concentration of metabolites.[1]

  • Possible Cause 2: Poor ionization of metabolites.

    • Troubleshooting Step: Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion mode) to determine the optimal conditions for detecting the various metabolites.

  • Possible Cause 3: Co-elution with endogenous matrix components.

    • Troubleshooting Step: Optimize the HPLC gradient to achieve better separation of the metabolites from interfering matrix components. The use of a high-resolution mass spectrometer can also help to distinguish metabolites from background ions.

Issue 3: Poor solubility or precipitation of this compound in aqueous solutions.
  • Possible Cause: Hydrophobicity of the compound.

    • Troubleshooting Step: Prepare a high-concentration stock solution in an organic solvent such as DMSO. For aqueous working solutions, dilute the stock solution while ensuring vigorous mixing. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. The solubility of this compound in DMSO is reported to be ≥ 28 mg/mL.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference
Dose20 mg/kg i.v.[1]
Peak Plasma Concentration (Cmax)58 µM[1][4]
Plasma Half-life (t1/2)37 min[1][4]
Time to Cmax (Tmax)5 min[1]
Peak Tumor Concentration5.6 µM[4]

Table 2: Overview of this compound Metabolites Detected by LC-MS/MS

Retention Time (min)[M+H]+ (m/z)Major Product Ions (m/z)Postulated ModificationReference
3.9525349, 331, 303, 285, 167Glucuronide of reduced and hydroxylated this compound[1]
4.4509333, 315, 287, 167Glucuronide of hydroxylated this compound[1]
5.1493317, 299, 271, 167Glucuronide of this compound[1]
6.8349331, 317, 303, 285, 167Hydroxylated this compound[1]
8.9495371, 283, 239, 195, 189Not specified[1]
10.1303285, 257, 167Reduced this compound (aniline analog)[1]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation for c-Myc/Max Dimerization
  • Cell Lysis:

    • Incubate Daudi cells (1 x 10^8) with 10 µM this compound or vehicle (0.3% DMSO) for the desired time (e.g., 4 or 24 hours).

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Resuspend the cell pellet in 200 µL of lysis buffer (50 mM Tris-HCl, pH 7.9, 2 mM EDTA, 100 mM NaCl, 1% Nonidet P-40, supplemented with protease and phosphatase inhibitors).[1]

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate using a standard protein assay.

    • Incubate 400 µg of total protein with an anti-c-Myc antibody overnight at 4°C with gentle rotation.

    • Add protein A/G-agarose beads and incubate for an additional 2-4 hours at 4°C.

    • Wash the beads three times with lysis buffer.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against c-Myc and Max to detect the co-immunoprecipitated proteins.

Protocol 2: HPLC-UV Analysis of this compound
  • Sample Preparation:

    • For plasma or tissue homogenates, perform protein precipitation with acetonitrile.

    • Centrifuge to pellet the precipitated protein and transfer the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1 ml/min.[1]

    • Detection: UV absorbance at 470 nm.[1]

    • Retention Time: Approximately 12 minutes for this compound under the specified conditions.[1]

  • Quantification:

    • Generate a standard curve using known concentrations of this compound in the appropriate matrix (e.g., plasma, control tissue homogenate).

Visualizations

Caption: Major metabolic pathways of this compound leading to inactive metabolites.

Co_IP_Workflow cluster_cell_culture Cell Culture and Treatment cluster_lysis Cell Lysis and Protein Extraction cluster_ip Immunoprecipitation cluster_analysis Analysis A Daudi Cells B Treat with this compound or Vehicle A->B C Harvest and Wash Cells B->C D Lyse Cells in Co-IP Buffer C->D E Clarify Lysate by Centrifugation D->E F Incubate Lysate with anti-c-Myc Antibody E->F G Add Protein A/G Beads F->G H Wash Beads G->H I Elute Proteins H->I J SDS-PAGE and Western Blot I->J K Probe for c-Myc and Max J->K

References

Interpreting unexpected results with 10074-G5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the c-Myc inhibitor, 10074-G5.

Troubleshooting Guide

This guide addresses common issues and unexpected results that may be encountered during experiments with this compound.

Issue IDQuestionPossible CauseSuggested Solution
10074G5-01 Why am I observing minimal or no cytotoxicity in my c-Myc overexpressing cell line? Suboptimal Compound Concentration: The IC50 values of this compound can vary between cell lines.[1][2] Poor Cell Permeability: While this compound demonstrates cellular uptake, its analogs can have limited cell entry.[3][4] Compound Instability: this compound has a short half-life in vivo and may be unstable under certain experimental conditions.[1][5][6]- Perform a dose-response experiment to determine the optimal concentration for your specific cell line. - Ensure proper dissolution of the compound; sonication may be required.[1][7] - For analogs, consider prodrug strategies like esterification to improve cell permeability.[3]
10074G5-02 My in vivo xenograft model shows no tumor growth inhibition, despite promising in vitro results. Rapid Metabolism and Poor Pharmacokinetics: this compound is rapidly metabolized in vivo, leading to insufficient tumor concentrations to inhibit c-Myc/Max dimerization.[5][6][8] The plasma half-life in mice is approximately 37 minutes.[1][5][6]- Consider alternative delivery methods or formulations to improve bioavailability. - More frequent dosing schedules may be necessary to maintain therapeutic concentrations. - Explore the use of more metabolically stable analogs if available.
10074G5-03 I am not observing the expected decrease in c-Myc/Max dimerization in my co-immunoprecipitation experiment. Insufficient Intracellular Concentration: The compound may not be reaching a high enough concentration inside the cells to effectively inhibit the protein-protein interaction.[5] Timing of Assay: The peak intracellular concentration and maximal inhibition of dimerization may occur at specific time points.[5]- Increase the concentration of this compound used for treating the cells. - Optimize the incubation time. In Daudi cells, maximal inhibition is observed around 4 hours and is maintained for up to 24 hours.[5][6]
10074G5-04 I see a decrease in total c-Myc protein levels after treatment with this compound. Is this expected? Yes, this is an expected downstream effect. Inhibition of c-Myc/Max dimerization can lead to decreased c-Myc protein stability and subsequent degradation. A decrease of approximately 40% in total c-Myc protein has been observed after 24 hours of exposure to 10 µM this compound in Daudi cells.[5][6]- This observation can be used as a secondary confirmation of target engagement.
10074G5-05 The this compound analog I synthesized shows high potency in a cell-free assay but is inactive in cell-based assays. Poor Cell Permeability of Analogs: Structural modifications to this compound can significantly impact its ability to cross the cell membrane. For example, the more potent analog JY-3-094 has poor cellular uptake.[3][9]- Consider modifying the analog to improve its physicochemical properties for better cell permeability. Esterification of carboxylic acid groups has been shown to enhance cellular uptake of JY-3-094.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the c-Myc oncoprotein. It functions by binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc.[2][5][6] This binding event distorts the conformation of the c-Myc protein, thereby preventing its heterodimerization with its obligate partner, Max.[5][6][9] The inhibition of c-Myc/Max dimerization subsequently blocks the transcriptional activity of c-Myc.[5]

Q2: What are the recommended working concentrations for this compound in cell culture?

A2: The effective concentration of this compound can vary depending on the cell line. For Daudi and HL-60 cells, which overexpress c-Myc, the IC50 values for cytotoxicity are approximately 15.6 µM and 13.5 µM, respectively.[1][2] A concentration of 10 µM has been shown to effectively inhibit c-Myc/Max dimerization in Daudi cells.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in DMSO to create a stock solution.[1][5] For in vivo studies, further dilution in vehicles such as a mixture of PEG300, Tween-80, and saline may be required.[1] Stock solutions should be stored at -20°C or -80°C.[1] It is advisable to prepare fresh working solutions for in vivo experiments.[1]

Q4: Can this compound inhibit other members of the Myc family?

A4: Yes, this compound has been shown to interfere with N-Myc/Max interactions, although with a lower affinity (Kd = 19.2 µM for binding to the bHLH-Zip of N-Myc) compared to c-Myc (Kd = 2.8 µM).[2] It has been shown to induce apoptosis in N-Myc amplified neuroblastoma Kelly cells with an IC50 of 22.5 µM.[2]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound and its Analog JY-3-094

CompoundAssayValueReference
This compound c-Myc/Max Dimerization Inhibition (IC50)146 µM[1][5]
c-Myc Binding (Kd)2.8 µM[1][5][9]
Daudi Cell Cytotoxicity (IC50)15.6 µM[1][2]
HL-60 Cell Cytotoxicity (IC50)13.5 µM[1][2]
JY-3-094 c-Myc/Max Dimerization Inhibition (IC50)33 µM[9]
Daudi Cell Cytotoxicity (IC50)56 µM[9]
HL-60 Cell Cytotoxicity (IC50)184 µM[9]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference
Dose 20 mg/kg i.v.[5][6]
Plasma Half-life (t1/2) 37 min[1][5][6]
Peak Plasma Concentration (Cmax) 58 µM[1][5][6]

Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Seed Daudi or HL-60 cells in logarithmic growth phase into 96-well plates.

  • Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) dissolved in culture medium. A DMSO control should be included.

  • Incubate the plates for 72 hours.

  • Add 50 µL of 1 mg/mL MTT solution to each well and incubate for 4 hours.

  • Remove the medium containing the drug and MTT.

  • Add 100 µL of DMSO to each well and shake for 5 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

Protocol 2: Co-immunoprecipitation and Western Blot for c-Myc/Max Dimerization

  • Treat Daudi cells with 10 µM this compound or vehicle (DMSO) for the desired time (e.g., 4, 8, 24 hours).

  • Harvest the cells and prepare whole-cell lysates.

  • Incubate the lysates with an anti-c-Myc antibody overnight at 4°C.

  • Add protein A/G-agarose beads and incubate for an additional 2 hours.

  • Wash the beads several times with lysis buffer.

  • Elute the protein complexes by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with anti-Max and anti-c-Myc antibodies.

  • Visualize the bands using an appropriate detection system. A decrease in the amount of Max co-immunoprecipitated with c-Myc in the this compound treated samples indicates inhibition of dimerization.

Visualizations

G Mechanism of Action of this compound cluster_0 Normal c-Myc Function cluster_1 Inhibition by this compound c-Myc c-Myc c-Myc/Max Dimer c-Myc/Max Dimer c-Myc->c-Myc/Max Dimer Inactive c-Myc Inactive c-Myc c-Myc->Inactive c-Myc Max Max Max->c-Myc/Max Dimer No Dimerization No Dimerization Max->No Dimerization E-box E-box c-Myc/Max Dimer->E-box Binds to Gene Transcription Gene Transcription E-box->Gene Transcription Promotes This compound This compound This compound->c-Myc Binds to Inactive c-Myc->No Dimerization

Caption: Mechanism of this compound action on the c-Myc/Max pathway.

G Troubleshooting Workflow for Unexpected In Vitro Results Start Start Unexpected_Result Unexpected In Vitro Result (e.g., no cytotoxicity) Start->Unexpected_Result Check_Concentration Is the this compound concentration optimal? Unexpected_Result->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Solubility Is the compound fully dissolved? Check_Concentration->Check_Solubility Yes Dose_Response->Check_Solubility Sonication Use Sonication to Aid Dissolution Check_Solubility->Sonication No Check_Incubation Is the incubation time sufficient? Check_Solubility->Check_Incubation Yes Sonication->Check_Incubation Time_Course Perform Time-Course Experiment Check_Incubation->Time_Course No Consult_Literature Consult Literature for Cell-Specific Protocols Check_Incubation->Consult_Literature Yes Time_Course->Consult_Literature

Caption: A logical workflow for troubleshooting unexpected in vitro results with this compound.

References

10074-G5 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 10074-G5, a small molecule inhibitor of c-Myc. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the c-Myc oncoprotein.[1][2] Its mechanism of action involves binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc.[3] This binding event distorts the conformation of the c-Myc protein, thereby preventing its heterodimerization with its obligate partner, Max.[3] The c-Myc/Max heterodimer is a transcription factor that regulates the expression of a multitude of genes involved in cell proliferation, growth, and apoptosis.[4] By inhibiting the formation of this complex, this compound effectively suppresses the transcriptional activity of c-Myc.[1][2]

2. What are the recommended storage conditions for this compound?

Proper storage of this compound is critical to maintain its stability and activity. Recommendations for both solid powder and solutions are summarized below.

3. How should I prepare stock solutions of this compound?

This compound is soluble in several organic solvents but is practically insoluble in water.[5] Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions.[1][5][6] It is advised to use fresh, anhydrous DMSO as the compound's solubility can be reduced in DMSO that has absorbed moisture.[1] For in vivo experiments, specific formulations involving co-solvents like PEG300 and Tween-80 are often necessary.[4]

4. How stable is this compound in solution?

Stock solutions of this compound in DMSO can be stored for extended periods at low temperatures. However, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] For aqueous working solutions, it is best to prepare them fresh for each experiment and use them immediately, as the compound may be less stable and prone to precipitation in aqueous media.[7] In vivo, this compound has a very short plasma half-life of approximately 37 minutes in mice due to rapid metabolism into inactive metabolites.[2][3]

Data Presentation: Storage and Solubility

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSource(s)
Solid Powder-20°C2 to 4 years[1][5][8]
Solid Powder4°C2 years[1]
In Solvent (e.g., DMSO)-80°C1 to 2 years[1][5]
In Solvent (e.g., DMSO)-20°C1 month to 1 year[1][2]

Table 2: Solubility of this compound in Common Solvents

SolventSolubilitySource(s)
DMSO≥ 28 mg/mL (≥ 84.26 mM)[1]
DMSO55 mg/mL (165.51 mM)[5]
DMSO40 mg/mL[6]
Ethanol10 mg/mL (30.09 mM)[5]
WaterInsoluble (< 1 mg/mL)[5]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of this compound and a general workflow for a cytotoxicity experiment.

G cluster_0 cluster_1 c-Myc c-Myc c-Myc/Max Heterodimer c-Myc/Max Heterodimer c-Myc->c-Myc/Max Heterodimer Dimerization Max Max Max->c-Myc/Max Heterodimer E-Box DNA E-Box DNA c-Myc/Max Heterodimer->E-Box DNA Binding Gene Transcription Gene Transcription E-Box DNA->Gene Transcription Activation This compound This compound This compound->c-Myc Binds to bHLH-ZIP domain This compound->c-Myc/Max Heterodimer Inhibition

Caption: Mechanism of action of this compound in inhibiting c-Myc-driven gene transcription.

G start Start: Cell Seeding prepare_compound Prepare this compound dilutions start->prepare_compound treat_cells Treat cells with this compound prepare_compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read absorbance at 570 nm mtt_assay->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End: Results analyze_data->end

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.

Troubleshooting Guides

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

A: This is a common issue when diluting a DMSO stock solution into an aqueous buffer like cell culture medium.[7] Here are a few steps to resolve this:

  • Increase the final volume: A higher final dilution factor can help keep the compound in solution.

  • Gentle warming and mixing: After dilution, you can try warming the solution to 37°C and vortexing or sonicating for a few minutes to help redissolve the precipitate.[7]

  • Prepare fresh dilutions: Always prepare the working solution fresh before each experiment.

Q2: I am not observing the expected inhibitory effect of this compound on my cells. What could be the problem?

A: Several factors could contribute to a lack of efficacy in your experiments. Consider the following:

  • Compound Degradation: Ensure that the compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.[1] If in doubt, use a fresh vial of the compound.

  • Cell Line Sensitivity: The sensitivity to c-Myc inhibition can vary between cell lines. The IC50 values for this compound are in the micromolar range for sensitive cell lines like Daudi and HL-60.[1]

  • Experimental Conditions: The confluency of your cells and the duration of the treatment can impact the observed effect. Ensure your experimental parameters are consistent.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration) to ensure that the solvent is not affecting your results.[7] High concentrations of DMSO can be toxic to some cell lines.[9][10]

Q3: My experimental results with this compound are inconsistent. How can I improve reproducibility?

A: Inconsistent results can be frustrating. Here are some tips to improve the reproducibility of your experiments:

  • Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid degradation from repeated freeze-thaw cycles.[1]

  • Consistent Cell Culture Practices: Use cells at a consistent passage number and seed them at the same density for each experiment.

  • Precise Reagent Preparation: Always prepare fresh dilutions of this compound for each experiment from a validated stock solution.

  • Automated Liquid Handling: If available, use automated liquid handlers for plating cells and adding compounds to minimize pipetting errors.

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound solid powder

  • Anhydrous DMSO

  • Cell culture medium appropriate for your cell line

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for treatment.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C.[1]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[1]

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

References

Technical Support Center: Troubleshooting 10074-G5 Co-Immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the c-Myc inhibitor 10074-G5 in co-immunoprecipitation (co-IP) experiments. The information is tailored for scientists and drug development professionals aiming to study the disruption of protein-protein interactions involving c-Myc.

Troubleshooting Guide

This guide addresses common issues encountered during co-IP experiments with this compound in a question-and-answer format.

Q1: Why do I see a very weak or no signal for my bait (e.g., c-Myc) and prey (e.g., Max) proteins in the co-IP eluate after this compound treatment?

Possible Causes and Solutions:

  • Inhibitor-induced protein degradation: this compound has been shown to not only disrupt the c-Myc/Max dimerization but also lead to a decrease in total c-Myc protein levels, with an observed reduction of approximately 40% after 24 hours of treatment with 10 µM of the inhibitor.[1][2]

    • Recommendation: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation time with this compound that effectively disrupts the interaction without causing significant degradation of the bait protein. Include a vehicle-only control (e.g., DMSO) at each time point.

  • Poor cell permeability of this compound: Although this compound is effective in vitro, its cell permeability can be a limiting factor. Analogs of this compound have been developed to improve cellular uptake.

    • Recommendation: Ensure you are using a sufficient concentration of this compound. For Daudi cells, 10 µM has been shown to inhibit c-Myc/Max dimerization by approximately 75% within 4 hours.[1] Consider using a positive control compound with known good cell permeability that also disrupts the target interaction, if available.

  • Ineffective inhibition: The concentration or incubation time of this compound may be insufficient to disrupt the c-Myc/Max interaction in your specific cell line.

    • Recommendation: Titrate the concentration of this compound (e.g., 5, 10, 25, 50 µM) to determine the optimal dose for your experimental system. Validate the activity of this compound in your cell line before proceeding with the co-IP by performing a dose-response experiment and assessing the disruption of the c-Myc/Max interaction via a downstream functional assay or by observing a decrease in c-Myc target gene expression.

Q2: I see my bait protein in the input lysate, but it's not being immunoprecipitated effectively, even in the control group (no inhibitor).

Possible Causes and Solutions:

  • Antibody issues: The antibody may not be suitable for immunoprecipitation, or its epitope may be masked.

    • Recommendation: Use a high-quality, IP-validated antibody. If possible, test multiple antibodies targeting different epitopes of your bait protein.

  • Suboptimal lysis conditions: The lysis buffer may be too stringent, disrupting the antibody-epitope interaction, or too mild, resulting in incomplete protein extraction.

    • Recommendation: Use a non-denaturing lysis buffer, such as one containing NP-40 or Triton X-100, to preserve protein-protein interactions. Avoid strong ionic detergents like SDS in your lysis buffer. Ensure the lysis buffer contains protease and phosphatase inhibitors to maintain protein integrity.

Q3: My co-IP shows a high background with many non-specific bands.

Possible Causes and Solutions:

  • Insufficient washing: Inadequate washing of the beads after immunoprecipitation can lead to the retention of non-specifically bound proteins.

    • Recommendation: Increase the number and duration of wash steps. You can also try increasing the stringency of the wash buffer by slightly increasing the detergent or salt concentration.

  • Non-specific binding to beads: Proteins can non-specifically adhere to the agarose or magnetic beads.

    • Recommendation: Pre-clear the cell lysate by incubating it with beads alone before adding the primary antibody. This will help remove proteins that non-specifically bind to the beads.

  • Antibody concentration is too high: Using an excessive amount of antibody can lead to increased non-specific binding.

    • Recommendation: Titrate the antibody concentration to find the lowest amount that still efficiently immunoprecipitates the target protein.

Q4: The interaction between my bait and prey proteins appears to be stronger after treatment with this compound, which is the opposite of the expected result.

Possible Causes and Solutions:

  • Indirect effects of the inhibitor: Small molecule inhibitors can sometimes have off-target effects or induce conformational changes in proteins that might artifactually enhance an interaction in a co-IP experiment.

    • Recommendation: Validate your findings using an orthogonal method, such as a proximity ligation assay (PLA) or fluorescence resonance energy transfer (FRET), to confirm the disruption of the interaction in a cellular context.

  • Formation of larger complexes: The inhibitor might be causing the target protein to be incorporated into larger, more stable complexes that are more readily co-immunoprecipitated.

    • Recommendation: Analyze your co-IP eluates by size exclusion chromatography or native PAGE to investigate changes in the size of the protein complexes upon inhibitor treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets the c-Myc oncoprotein. It functions by binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc, which is essential for its dimerization with its obligate partner, Max.[1] By binding to this domain, this compound distorts the structure of c-Myc, thereby inhibiting the formation of the c-Myc/Max heterodimer.[1] This disruption prevents the c-Myc/Max complex from binding to DNA and activating the transcription of target genes involved in cell proliferation and growth.

Q2: What concentration of this compound should I use for my co-IP experiment?

The optimal concentration of this compound can vary depending on the cell line and experimental conditions. A good starting point, based on published data in Daudi Burkitt's lymphoma cells, is 10 µM.[1][2] At this concentration, a 4-hour incubation was sufficient to inhibit c-Myc/Max dimerization by approximately 75%.[1] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: How long should I incubate my cells with this compound before lysis?

The incubation time should be long enough to allow for cellular uptake of the inhibitor and disruption of the target protein interaction, but not so long that it causes significant secondary effects, such as protein degradation. In Daudi cells, the highest intracellular concentration of this compound is observed at 6 hours, and significant inhibition of c-Myc/Max dimerization is seen as early as 4 hours and is maintained for up to 24 hours.[1] A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to identify the ideal incubation period for your experiment.

Q4: What are the appropriate controls for a co-IP experiment using this compound?

  • Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This is the primary negative control to which you will compare the effect of the inhibitor.

  • Isotype Control IgG: Use a non-specific IgG from the same species as your primary antibody at the same concentration. This control helps to identify non-specific binding of proteins to the immunoglobulin.

  • Beads Only Control: Incubate the cell lysate with the beads alone (no primary antibody). This control identifies proteins that non-specifically bind to the beads.

  • Input Control: A small fraction of the total cell lysate that has not been subjected to immunoprecipitation. This control is essential to verify that the target proteins are expressed in the cells and to compare the amount of protein pulled down to the total amount present.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
This compound IC50 (c-Myc/Max dimerization) 146 µMIn vitro[1][3]
This compound Kd for c-Myc 2.8 µMIn vitro[1]
Effective Concentration in Cells 10 µMDaudi cells[1][2]
Inhibition of c-Myc/Max Dimerization at 10 µM ~75% after 4 hoursDaudi cells[1]
Effect on c-Myc Protein Levels at 10 µM ~40% decrease after 24 hoursDaudi cells[1][2]
Cytotoxicity IC50 (72h) 15.6 ± 1.5 µMDaudi cells[2]
Cytotoxicity IC50 (72h) 13.5 µMHL-60 cells[3]

Experimental Protocols

Detailed Methodology for a this compound Co-Immunoprecipitation Experiment

This protocol is a general guideline and may require optimization for your specific experimental setup.

1. Cell Culture and Treatment:

  • Plate your cells of interest at an appropriate density to reach approximately 80-90% confluency at the time of harvest.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for the optimized duration (e.g., 4-8 hours).

2. Cell Lysis:

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in a non-denaturing co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with freshly added protease and phosphatase inhibitors.

  • Incubate the cells with lysis buffer on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (total cell lysate) to a new pre-chilled microcentrifuge tube.

3. Pre-clearing the Lysate (Optional but Recommended):

  • Add 20-30 µL of Protein A/G beads (slurry) to the cell lysate.

  • Incubate on a rotator for 1 hour at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.

4. Immunoprecipitation:

  • Set aside a small aliquot of the pre-cleared lysate as the "Input" control.

  • Add the IP-validated primary antibody against your bait protein (e.g., anti-c-Myc) to the remaining lysate.

  • For the negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

  • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Add 30-50 µL of Protein A/G beads (slurry) to each IP reaction.

  • Incubate on a rotator for an additional 1-2 hours at 4°C.

5. Washing:

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Carefully aspirate and discard the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold co-IP lysis buffer (or a designated wash buffer). After each wash, pellet the beads and discard the supernatant.

6. Elution:

  • After the final wash, carefully remove all residual wash buffer.

  • Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Pellet the beads by centrifugation and transfer the supernatant (eluate) to a new tube.

7. Western Blot Analysis:

  • Run the input and eluate samples on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies against your bait and prey proteins (e.g., anti-c-Myc and anti-Max).

  • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Visualizations

Signaling_Pathway c-Myc c-Myc c-Myc/Max Dimer c-Myc/Max Dimer c-Myc->c-Myc/Max Dimer Max Max Max->c-Myc/Max Dimer E-box DNA E-box DNA c-Myc/Max Dimer->E-box DNA Binds Target Gene Transcription Target Gene Transcription E-box DNA->Target Gene Transcription Activates This compound This compound This compound->c-Myc Inhibits Dimerization

Caption: c-Myc/Max signaling pathway and the inhibitory action of this compound.

CoIP_Workflow cluster_treatment Cell Treatment cluster_lysis Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Treat_Cells Treat cells with This compound or Vehicle Lyse_Cells Lyse cells in non-denaturing buffer Treat_Cells->Lyse_Cells Clarify_Lysate Clarify lysate by centrifugation Lyse_Cells->Clarify_Lysate Add_Antibody Incubate lysate with primary antibody (anti-c-Myc) Clarify_Lysate->Add_Antibody Add_Beads Add Protein A/G beads to capture antibody-protein complexes Add_Antibody->Add_Beads Wash_Beads Wash beads to remove non-specific binders Add_Beads->Wash_Beads Elute_Proteins Elute bound proteins Wash_Beads->Elute_Proteins Western_Blot Analyze eluate by Western Blot for c-Myc and Max Elute_Proteins->Western_Blot

Caption: Experimental workflow for a this compound co-immunoprecipitation experiment.

Troubleshooting_Logic Start No/Weak Signal in Co-IP Check_Input Is bait protein visible in input? Start->Check_Input Check_IP Is bait protein immunoprecipitated in control? Check_Input->Check_IP Yes Troubleshoot_Lysis Optimize Lysis/ Increase Protein Amount Check_Input->Troubleshoot_Lysis No Check_Inhibitor_Effect Is prey protein absent only after inhibitor treatment? Check_IP->Check_Inhibitor_Effect Yes Troubleshoot_IP Optimize IP Antibody/ Bead Conditions Check_IP->Troubleshoot_IP No Successful_Inhibition Successful Inhibition Check_Inhibitor_Effect->Successful_Inhibition Yes Optimize_Inhibitor Optimize Inhibitor Concentration/Time Check_Inhibitor_Effect->Optimize_Inhibitor No

Caption: A logical flowchart for troubleshooting weak or absent co-IP signals.

References

Validation & Comparative

Unraveling the Inhibition of a Master Oncogene: A Comparative Guide to c-Myc Inhibitors, Featuring 10074-G5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest to effectively target the notorious oncoprotein c-Myc is a central challenge in cancer biology. This guide provides a detailed comparison of the small molecule inhibitor 10074-G5 with other classes of c-Myc inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.

The c-Myc transcription factor is a pivotal regulator of cell proliferation, growth, and metabolism. Its deregulation is a hallmark of a vast number of human cancers, making it a highly sought-after therapeutic target. However, the "undruggable" nature of this nuclear protein has posed significant challenges. This guide delves into the specifics of this compound, a direct inhibitor of the c-Myc-Max interaction, and contrasts its performance with other prominent c-Myc targeting strategies.

Mechanism of Action: A Spectrum of Inhibitory Strategies

The approaches to inhibiting c-Myc function are diverse, ranging from direct interference with its essential protein-protein interactions to indirect modulation of its expression and stability.

This compound: A Direct Disruptor of the c-Myc-Max Dimer

This compound is a small molecule that directly targets the c-Myc protein. It binds to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc, a region crucial for its heterodimerization with its obligate partner, Max.[1][2] This binding event distorts the conformation of the bHLH-ZIP domain, thereby preventing the formation of the c-Myc-Max heterodimer.[1] As the c-Myc-Max complex is the transcriptionally active form that binds to DNA E-boxes to regulate gene expression, the inhibition of this dimerization effectively abrogates c-Myc's oncogenic activity.

Other Classes of c-Myc Inhibitors:

  • Other Direct Inhibitors (e.g., 10058-F4): Similar to this compound, these molecules also prevent the c-Myc-Max interaction. Interestingly, while both this compound and 10058-F4 disrupt this critical dimerization, they bind to different residues within the c-Myc bHLH-ZIP domain.[1] This suggests the potential for synergistic effects or the development of combination therapies targeting multiple sites on the c-Myc protein.

  • Indirect Inhibitors (e.g., JQ1): This class of inhibitors does not target c-Myc directly. Instead, they focus on upstream regulators of c-Myc transcription. JQ1 is a well-characterized inhibitor of the BET (bromodomain and extra-terminal domain) family of proteins, particularly BRD4. BRD4 is essential for the transcriptional activation of the MYC gene. By inhibiting BRD4, JQ1 effectively downregulates c-Myc expression.

  • Synthetic Lethal Inhibitors: These compounds exploit the cellular dependencies created by c-Myc overexpression. They target pathways or proteins that are essential for the survival of cancer cells with high c-Myc levels but are dispensable in normal cells. This approach offers a potential therapeutic window by selectively killing cancer cells.

cluster_upstream Upstream Signaling cluster_myc_machinery c-Myc Machinery cluster_downstream Downstream Effects BRD4 BRD4 cMyc_gene MYC Gene BRD4->cMyc_gene Transcription Activation cMyc_mRNA MYC mRNA cMyc_gene->cMyc_mRNA Transcription cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein Translation cMyc_Max_dimer c-Myc-Max Dimer cMyc_protein->cMyc_Max_dimer Max_protein Max Protein Max_protein->cMyc_Max_dimer E_box E-box DNA cMyc_Max_dimer->E_box Binding Target_genes Target Gene Transcription E_box->Target_genes Cell_proliferation Cell Proliferation Target_genes->Cell_proliferation JQ1 JQ1 JQ1->BRD4 Inhibits G5 This compound G5->cMyc_protein Binds to bHLH-ZIP G5->cMyc_Max_dimer Prevents Dimerization F4 10058-F4 F4->cMyc_protein Binds to bHLH-ZIP F4->cMyc_Max_dimer Prevents Dimerization

Caption: c-Myc signaling pathway and points of inhibitor intervention.

Performance Data: A Head-to-Head Comparison

The efficacy of c-Myc inhibitors is typically assessed through a variety of in vitro and in vivo assays. Here, we present a summary of key quantitative data for this compound and its direct inhibitor counterpart, 10058-F4.

InhibitorTargetBinding Affinity (Kd)IC50 (Daudi Cells)IC50 (HL-60 Cells)In Vivo Half-life (Mouse)
This compound c-Myc bHLH-ZIP2.8 µM15.6 ± 1.5 µM13.5 ± 2.1 µM37 minutes
10058-F4 c-Myc bHLH-ZIPNot Reported17.8 ± 1.7 µM26.4 ± 1.9 µMRapidly Metabolized

Data Interpretation:

  • Binding Affinity: this compound demonstrates a micromolar binding affinity for the c-Myc protein.[1] A lower Kd value indicates a stronger binding interaction.

  • Cellular Potency (IC50): The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce a biological process by 50%. In both Daudi (Burkitt's lymphoma) and HL-60 (promyelocytic leukemia) cell lines, which are known to overexpress c-Myc, this compound exhibits slightly greater potency than 10058-F4.[1]

  • In Vivo Stability: A significant challenge for many small molecule inhibitors is their metabolic stability and pharmacokinetic profile. This compound has a relatively short plasma half-life in mice, and 10058-F4 is also known to be rapidly metabolized.[1] This highlights a critical area for optimization in the development of c-Myc inhibitors for clinical applications.

Key Experimental Protocols

To facilitate the comparative analysis of c-Myc inhibitors in your own research, we provide detailed methodologies for two fundamental assays.

Co-Immunoprecipitation (Co-IP) to Assess c-Myc-Max Dimerization

This technique is crucial for determining whether a compound effectively disrupts the interaction between c-Myc and Max within a cellular context.

Objective: To immunoprecipitate endogenous Max and probe for the co-precipitation of c-Myc, thereby assessing the integrity of the c-Myc-Max dimer in the presence of an inhibitor.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-Max antibody

  • Protein A/G agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.5)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-c-Myc antibody for detection

Procedure:

  • Cell Treatment: Culture cells (e.g., HL-60) to logarithmic growth phase and treat with various concentrations of the c-Myc inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 4-6 hours).

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

  • Pre-clearing: Centrifuge the lysates to pellet cell debris and pre-clear the supernatant with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Max antibody overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer. Neutralize the eluate with neutralization buffer.

  • Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-c-Myc antibody to detect the amount of c-Myc that was co-immunoprecipitated with Max. An input control using a portion of the total cell lysate should be run in parallel to confirm equal protein loading.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the effect of c-Myc inhibitors on the viability of cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the c-Myc inhibitor (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value of the inhibitor.

start Start: Seed Cells in 96-well Plate treat Treat with Inhibitor (e.g., this compound) start->treat incubate Incubate (e.g., 72 hours) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability Determine IC50 read_absorbance->analyze

Caption: Experimental workflow for an MTT cell viability assay.

Conclusion

The development of effective c-Myc inhibitors remains a critical goal in oncology. This compound represents a valuable chemical probe for studying the consequences of direct c-Myc-Max dimerization inhibition. While it and other first-generation direct inhibitors face challenges with in vivo stability, they have paved the way for the development of more potent and drug-like successors. The comparison with indirect inhibitors like JQ1 highlights the multifaceted nature of targeting this master regulator. For researchers in this field, a thorough understanding of the distinct mechanisms of action and the application of robust experimental protocols are paramount for advancing the next generation of c-Myc-targeted therapies.

References

A Head-to-Head Comparison of c-Myc Inhibitors: 10074-G5 vs. 10058-F4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Myc oncoprotein is a critical regulator of cellular proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of numerous human cancers. As a transcription factor, c-Myc functions by forming a heterodimer with its partner protein, Max. This dimerization is essential for its ability to bind to E-box DNA sequences and regulate the expression of target genes. Consequently, the c-Myc/Max interaction has emerged as a prime target for the development of novel cancer therapeutics. Among the small molecule inhibitors designed to disrupt this interaction, 10074-G5 and 10058-F4 have been extensively studied. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their c-Myc-related studies.

Mechanism of Action: Two Inhibitors, Two Distinct Binding Sites

Both this compound and 10058-F4 function by directly binding to the c-Myc protein, thereby preventing its heterodimerization with Max. However, they achieve this through interaction with different regions of the c-Myc basic helix-loop-helix leucine zipper (bHLH-ZIP) domain.

  • This compound binds to a region encompassing amino acid residues 366-375 (or 363-381, as reported in some studies) of the c-Myc bHLH-ZIP domain.[1]

  • 10058-F4 targets a different site, binding to residues 402-409 within the same domain.[1]

Interestingly, studies have shown that these two inhibitors can bind to c-Myc simultaneously and independently, suggesting distinct and non-overlapping binding pockets.[1] This opens up the possibility of synergistic effects when used in combination.

Performance Data: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and 10058-F4, providing a direct comparison of their binding affinities and in vitro efficacy.

Table 1: Binding Affinity and Dimerization Inhibition

ParameterThis compound10058-F4Citation(s)
Target c-Myc bHLH-ZIPc-Myc bHLH-ZIP[1]
Binding Site (c-Myc residues) 366-375 / 363-381402-409[2]
Binding Affinity (Kd) 2.8 µMNot explicitly found[3]
IC50 (c-Myc/Max Dimerization) 146 µMNot explicitly found[3]

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineCancer TypeThis compound (µM)10058-F4 (µM)Citation(s)
DaudiBurkitt's Lymphoma15.6 ± 1.517.8 ± 1.7[1]
HL-60Promyelocytic Leukemia13.5 ± 2.126.4 ± 1.9[1]
SKOV3Ovarian CancerNot explicitly found4.4[4]
HeyOvarian CancerNot explicitly found3.2[4]

In Vivo Performance: A Shared Challenge

Despite their promising in vitro activity, both this compound and 10058-F4 have demonstrated limited efficacy in preclinical in vivo models. This is largely attributed to their rapid metabolism, leading to low bioavailability and insufficient concentrations within tumor tissues to effectively inhibit c-Myc/Max dimerization.[1][5]

Experimental Protocols

To facilitate the replication and further investigation of these compounds, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compounds in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., Daudi, HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound and 10058-F4 stock solutions (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and 10058-F4 in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.

Assessment of c-Myc/Max Dimerization: Co-Immunoprecipitation (Co-IP) and Western Blotting

This protocol allows for the qualitative and semi-quantitative assessment of the inhibitory effect of the compounds on the c-Myc/Max interaction within cells.

Materials:

  • Cancer cell line of interest

  • This compound and 10058-F4

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-c-Myc antibody

  • Anti-Max antibody

  • Protein A/G agarose or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and secondary antibodies for Western blotting

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound, 10058-F4, or vehicle control for a specified time (e.g., 4-24 hours). Harvest and lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysates with an anti-Max antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads several times with wash buffer.

  • Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the c-Myc/Max signaling pathway and a typical experimental workflow for comparing this compound and 10058-F4.

c_Myc_Signaling_Pathway cluster_upstream Upstream Signals cluster_myc_max c-Myc/Max Dimerization cluster_inhibitors Inhibitors cluster_downstream Downstream Effects Growth Factors Growth Factors c-Myc c-Myc Growth Factors->c-Myc Upregulation Mitogenic Signals Mitogenic Signals Mitogenic Signals->c-Myc Upregulation c-Myc/Max Heterodimer c-Myc/Max Heterodimer c-Myc->c-Myc/Max Heterodimer Max Max Max->c-Myc/Max Heterodimer E-box DNA Binding E-box DNA Binding c-Myc/Max Heterodimer->E-box DNA Binding This compound This compound This compound->c-Myc Inhibits Dimerization 10058-F4 10058-F4 10058-F4->c-Myc Inhibits Dimerization Gene Transcription Gene Transcription E-box DNA Binding->Gene Transcription Cell Cycle Progression Cell Cycle Progression Gene Transcription->Cell Cycle Progression Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Apoptosis Apoptosis Gene Transcription->Apoptosis Experimental_Workflow cluster_setup Experimental Setup cluster_assays Comparative Assays cluster_data Data Analysis Cancer Cell Lines Cancer Cell Lines Compound Treatment Compound Treatment Cancer Cell Lines->Compound Treatment Treat with this compound, 10058-F4, Vehicle Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Co-IP & Western Blot Co-IP & Western Blot Incubation->Co-IP & Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Dimerization Inhibition Dimerization Inhibition Co-IP & Western Blot->Dimerization Inhibition Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis Dimerization Inhibition->Comparative Analysis

References

A Comparative Guide to Myc Inhibition: 10074-G5 vs. The New Wave of Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Myc oncogene, a master regulator of cellular proliferation, metabolism, and apoptosis, is dysregulated in a vast majority of human cancers. Its role as a central driver of tumorigenesis has made it a highly sought-after therapeutic target. For years, direct inhibition of Myc has been considered an insurmountable challenge due to its "undruggable" nature as an intrinsically disordered protein lacking a defined enzymatic pocket. The small molecule 10074-G5 was one of the first identified inhibitors of the critical Myc-Max protein-protein interaction. This guide provides a comprehensive comparison of the efficacy of this compound against a newer generation of Myc inhibitors, supported by experimental data and detailed protocols.

Overview of this compound: A Pioneering but Flawed Inhibitor

This compound is a small molecule that inhibits the dimerization of c-Myc with its obligate partner Max (Myc-associated factor X).[1][2] This interaction is essential for Myc to bind to E-box sequences in the promoter regions of its target genes and drive their transcription. This compound binds to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc, preventing its association with Max.[1][3]

While this compound demonstrated promising in vitro activity, its clinical translation has been severely hampered by its poor pharmacokinetic properties. The molecule is rapidly metabolized and exhibits poor tumor distribution, limiting its efficacy in vivo.[4]

The Advent of Newer Myc Inhibitors: A Multi-pronged Attack

In recent years, a diverse arsenal of novel Myc inhibitors has emerged, employing various strategies to disrupt Myc function. These newer agents have been designed to overcome the limitations of early inhibitors like this compound, with improved potency, specificity, and in vivo stability.

This guide will focus on a selection of these newer inhibitors, comparing their performance metrics with this compound:

  • Direct Myc-Max Interaction Inhibitors: Molecules that, like this compound, directly target the Myc-Max interface.

  • Indirect Myc Inhibitors: Compounds that target pathways upstream or downstream of Myc, or proteins that regulate Myc stability and expression.

  • Peptide-Based Inhibitors: Mini-proteins designed to mimic the Myc dimerization domain and act as dominant-negative inhibitors.

Data Presentation: Quantitative Comparison of Myc Inhibitors

The following tables summarize the available quantitative data for this compound and a selection of newer Myc inhibitors. It is important to note that direct head-to-head comparisons in the same experimental settings are not always available in the literature.

Table 1: In Vitro Efficacy of Myc-Max Dimerization Inhibitors

InhibitorMechanism of ActionTargetIC50 (Myc-Max Disruption)Cell Line IC50 (Proliferation)Reference(s)
This compound Direct Myc-Max Inhibitorc-Myc bHLH-ZIP146 µM15.6 µM (Daudi), 13.5 µM (HL-60)[5][6]
JY-3-094 This compound Analogc-Myc bHLH-ZIP33 µM56 µM (Daudi), 184 µM (HL-60)[7]
MYCMI-6 Direct Myc-Max InhibitorMyc-Max Interface0.52 µM~1 µM (various cancer cell lines)[1]
KJ-Pyr-9 Direct Myc-Max InhibitorMyc-Max InterfaceNot ReportedLow µM range[8]
Mycro3 Direct Myc-Max InhibitorMyc-Max InterfaceNot Reported0.25 µM (Myc-intact cells)[9]

Table 2: In Vivo Efficacy and Pharmacokinetic Properties

InhibitorAnimal ModelDosingKey In Vivo FindingsPlasma Half-lifeReference(s)
This compound Daudi xenografts in SCID mice20 mg/kg i.v. daily for 5 daysNo significant tumor growth inhibition37 minutes[2][10][11]
Mycro3 Pancreatic ductal adenocarcinoma mouse model100 mg/kg oral, dailyProlonged survival, tumor shrinkageImproved bioavailability[2][12]
Omomyc (OMO-103) Various solid tumors (Phase I trial)IntravenousWell-tolerated with signs of anti-tumor activityNot publicly available[1]
JQ1 (BET inhibitor) Multiple myeloma xenografts50 mg/kg i.p. dailySignificant anti-tumor activity~1 hour[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of Myc inhibitors.

Myc-Max Dimerization Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay assesses the ability of an inhibitor to disrupt the binding of the Myc-Max heterodimer to its DNA consensus sequence (E-box).

Methodology:

  • Recombinant Protein Expression and Purification: Express and purify recombinant Myc and Max proteins (specifically the bHLH-ZIP domains).

  • Oligonucleotide Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing the E-box sequence (e.g., with ³²P-ATP or a fluorescent dye).

  • Binding Reaction: Incubate the purified Myc and Max proteins with the labeled DNA probe in a binding buffer.

  • Inhibitor Treatment: In parallel reactions, pre-incubate the Myc and Max proteins with varying concentrations of the test inhibitor before adding the labeled probe.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Visualization: Visualize the bands by autoradiography (for ³²P) or fluorescence imaging. A decrease in the intensity of the shifted band (Myc-Max-DNA complex) in the presence of the inhibitor indicates disruption of dimerization or DNA binding.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., Daudi or HL-60, known to be Myc-dependent) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the Myc inhibitor for a specified period (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: Plot the percentage of cell viability against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a Myc inhibitor in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Daudi) into the flank of immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable.

  • Treatment Initiation: When tumors reach a specified size, randomize the mice into treatment and control groups.

  • Inhibitor Administration: Administer the Myc inhibitor via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor and Health Monitoring: Continue to measure tumor volumes and monitor the general health and body weight of the mice throughout the study.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Mandatory Visualizations

Signaling Pathway

Myc_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Signaling Cascades (e.g., RAS-MAPK, PI3K-AKT) Signaling Cascades (e.g., RAS-MAPK, PI3K-AKT) Receptor Tyrosine Kinases->Signaling Cascades (e.g., RAS-MAPK, PI3K-AKT) Myc Protein Myc Protein Signaling Cascades (e.g., RAS-MAPK, PI3K-AKT)->Myc Protein Upregulation & Stabilization Myc-Max Heterodimer Myc-Max Heterodimer Myc Protein->Myc-Max Heterodimer Max Protein Max Protein Max Protein->Myc-Max Heterodimer E-box DNA E-box DNA Myc-Max Heterodimer->E-box DNA Binds to Target Gene Transcription Target Gene Transcription E-box DNA->Target Gene Transcription Activates Cell Proliferation Cell Proliferation Target Gene Transcription->Cell Proliferation Metabolism Metabolism Target Gene Transcription->Metabolism Apoptosis Inhibition Apoptosis Inhibition Target Gene Transcription->Apoptosis Inhibition This compound & Newer Direct Inhibitors This compound & Newer Direct Inhibitors This compound & Newer Direct Inhibitors->Myc-Max Heterodimer Inhibits Formation BET Inhibitors (e.g., JQ1) BET Inhibitors (e.g., JQ1) BET Inhibitors (e.g., JQ1)->Myc Protein Reduces Transcription

Caption: Simplified Myc signaling pathway and points of intervention by inhibitors.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy A Myc-Max Dimerization Assay (EMSA) C Determine IC50 for Dimerization Disruption A->C B Cell Viability Assay (MTT) D Determine IC50 for Cell Proliferation B->D E Tumor Xenograft Model in Mice C->E Promising candidates advance D->E Promising candidates advance F Administer Inhibitor vs. Vehicle E->F G Monitor Tumor Growth and Animal Health F->G H Endpoint Analysis (Tumor Weight, Biomarkers) G->H

Caption: Workflow for evaluating the efficacy of Myc inhibitors.

Conclusion

The landscape of Myc inhibition has evolved significantly since the discovery of this compound. While this pioneering molecule validated the Myc-Max interface as a druggable target, its poor pharmacokinetic profile rendered it unsuitable for clinical development. Newer inhibitors, such as MYCMI-6, Mycro3, and the clinical-stage peptide Omomyc (OMO-103), have demonstrated substantially improved potency and in vivo efficacy. Furthermore, indirect approaches, exemplified by BET inhibitors like JQ1, have also shown considerable promise in preclinical and clinical settings.

For researchers and drug development professionals, the key takeaway is the necessity of a multi-parameter evaluation for novel Myc inhibitors. Potent in vitro activity against Myc-Max dimerization and cell proliferation is a critical first step, but this must be followed by rigorous in vivo assessment of pharmacokinetics, tumor penetration, and anti-tumor efficacy. The diverse mechanisms of action of the newer inhibitors also open up possibilities for combination therapies to achieve more durable clinical responses in Myc-driven cancers. The journey to effectively drug Myc has been long, but the current pipeline of innovative inhibitors offers renewed hope for targeting this formidable oncogene.

References

10074-G5: A Reliable Positive Control for c-Myc Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology, cell biology, and drug discovery, the c-Myc oncoprotein is a critical but challenging therapeutic target. As a transcription factor, c-Myc orchestrates a wide array of cellular processes, including proliferation, growth, and apoptosis. Its dysregulation is a hallmark of a majority of human cancers, making the identification and validation of c-Myc inhibitors a high-priority area of research. In this context, the small molecule 10074-G5 serves as an invaluable positive control for screening and characterizing novel c-Myc inhibitors. This guide provides a comparative overview of this compound, detailing its mechanism of action and performance against other known c-Myc inhibitors, supported by experimental data and protocols.

Mechanism of Action: Disrupting the c-Myc/Max Dimerization

The transcriptional activity of c-Myc is contingent upon its heterodimerization with its obligate partner, Max. The resulting c-Myc/Max complex binds to E-box DNA sequences in the promoter regions of target genes, driving their expression. This compound functions as a direct inhibitor of this crucial protein-protein interaction. It binds to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc, inducing a conformational change that prevents its association with Max.[1][2] This disruption effectively abrogates the transcriptional activity of c-Myc, leading to cell cycle arrest and apoptosis in c-Myc-dependent cancer cells.

Performance Comparison of c-Myc Inhibitors

The efficacy of this compound as a c-Myc inhibitor is best understood in comparison to other molecules that target the c-Myc pathway through different mechanisms. This section compares this compound with 10058-F4, a similar small molecule inhibitor, JQ1, a BET bromodomain inhibitor that indirectly affects c-Myc transcription, and Omomyc, a dominant-negative c-Myc peptide.

InhibitorMechanism of ActionTargetIC50 (Daudi cells)IC50 (HL-60 cells)Key Features
This compound Inhibits c-Myc/Max dimerizationc-Myc bHLH-ZIP domain~10-15.6 µM~13.5-30 µMDirect inhibitor of protein-protein interaction; well-characterized positive control.
10058-F4 Inhibits c-Myc/Max dimerizationc-Myc bHLH-ZIP domain~17.8 µMNot widely reportedAnother direct dimerization inhibitor, often used in parallel with this compound.
JQ1 BET bromodomain inhibitorBRD4~500-1000 nM (hematopoietic tumor cells)Not widely reportedIndirectly inhibits c-Myc by downregulating its transcription. Broad effects on gene expression.
Omomyc Dominant-negative peptideMax and c-MycNot applicable (peptide)Not applicable (peptide)Sequesters Max, preventing c-Myc/Max heterodimerization. Also forms inactive heterodimers with c-Myc. High specificity.

Experimental Protocols

To facilitate the use of this compound as a positive control, detailed protocols for key validation assays are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., Daudi or HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Co-Immunoprecipitation (Co-IP) of c-Myc and Max

This technique is used to verify the disruption of the c-Myc/Max interaction.

  • Cell Lysis: Treat cells with this compound or a control compound for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-c-Myc or anti-Max antibody overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immunocomplexes.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both c-Myc and Max to assess their co-precipitation.

Western Blot Analysis of c-Myc and Downstream Targets

This method is used to measure the levels of c-Myc and its target proteins.

  • Protein Extraction: After treatment with the inhibitors, lyse the cells and quantify the total protein concentration.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc and a downstream target (e.g., Cyclin D1, ODC) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Visualizing the c-Myc Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

c_Myc_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cMyc c-Myc Regulation and Function cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Action Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases Ras_Raf_MEK_ERK_Pathway Ras/Raf/MEK/ERK Pathway Receptor_Tyrosine_Kinases->Ras_Raf_MEK_ERK_Pathway PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_mTOR_Pathway c_Myc_Gene c-Myc Gene Ras_Raf_MEK_ERK_Pathway->c_Myc_Gene Transcription c_Myc_Protein c-Myc Protein PI3K_Akt_mTOR_Pathway->c_Myc_Protein Stabilization c_Myc_Gene->c_Myc_Protein Translation c_Myc_Max_Dimer c-Myc/Max Heterodimer c_Myc_Protein->c_Myc_Max_Dimer Max_Protein Max Protein Max_Protein->c_Myc_Max_Dimer E_Box E-Box DNA c_Myc_Max_Dimer->E_Box Binds Cell_Cycle_Progression Cell Cycle Progression (e.g., Cyclin D1) E_Box->Cell_Cycle_Progression Cell_Growth Cell Growth (e.g., ODC) E_Box->Cell_Growth Apoptosis Apoptosis E_Box->Apoptosis 10074_G5 This compound 10074_G5->c_Myc_Max_Dimer JQ1 JQ1 JQ1->c_Myc_Gene Inhibits Transcription Omomyc Omomyc Omomyc->c_Myc_Max_Dimer

Caption: c-Myc signaling pathway and points of intervention by different inhibitors.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Cells (e.g., Daudi, HL-60) Inhibitor_Treatment Treat with Inhibitors (this compound, etc.) Cell_Seeding->Inhibitor_Treatment MTT_Assay MTT Assay (Cell Viability) Inhibitor_Treatment->MTT_Assay Co_IP Co-Immunoprecipitation (c-Myc/Max Interaction) Inhibitor_Treatment->Co_IP Western_Blot Western Blot (Protein Expression) Inhibitor_Treatment->Western_Blot IC50_Calculation IC50 Calculation MTT_Assay->IC50_Calculation Interaction_Analysis Protein Interaction Analysis Co_IP->Interaction_Analysis Expression_Quantification Protein Expression Quantification Western_Blot->Expression_Quantification

References

Unveiling the Cross-Reactivity of 10074-G5: A Comparative Analysis of its Interaction with N-Myc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor 10074-G5's activity towards its intended target, c-Myc, and its cross-reactivity with the closely related oncoprotein, N-Myc. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.

The small molecule this compound is a known inhibitor of the c-Myc oncoprotein, a key regulator of cellular proliferation and a driver of numerous human cancers. It functions by disrupting the heterodimerization of c-Myc with its obligate partner Max, a necessary step for its transcriptional activity. Given the high degree of homology within the Myc family of transcription factors, particularly in the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain responsible for dimerization, the potential for cross-reactivity of c-Myc inhibitors with other family members, such as N-Myc, is a critical consideration. N-Myc amplification and overexpression are hallmarks of several aggressive cancers, most notably neuroblastoma.

This guide delves into the specifics of this compound's interaction with N-Myc, presenting quantitative data on binding affinity and cellular inhibition, alongside detailed protocols for the key experiments that generated this data.

Quantitative Comparison of this compound Activity: c-Myc vs. N-Myc

The following table summarizes the key quantitative data comparing the interaction of this compound with both c-Myc and N-Myc. This data highlights the degree of cross-reactivity and provides a basis for evaluating its potential as a dual inhibitor.

Parameterc-MycN-MycFold Difference (N-Myc/c-Myc)
Binding Affinity (Kd) 2.8 µM19.2 µM~6.9
Cellular Inhibition (IC50) 15.6 µM (Daudi cells)22.5 µM (Kelly cells)~1.4

Key Observations:

  • This compound exhibits a higher binding affinity for c-Myc compared to N-Myc, with a nearly 7-fold difference in their dissociation constants (Kd).

  • Despite the difference in binding affinity, the cellular inhibitory activity (IC50) of this compound against cell lines overexpressing c-Myc (Daudi) and N-Myc (Kelly) is comparable, with only a 1.4-fold difference. This suggests that cellular factors may influence the compound's efficacy.

Signaling Pathway and Mechanism of Action

The Myc family of transcription factors, including c-Myc and N-Myc, play a central role in regulating gene expression. Their mechanism of action and the inhibitory effect of this compound are depicted in the following signaling pathway diagram.

cluster_0 Myc-Max Dimerization and Transcription cluster_1 Inhibition by this compound cMyc c-Myc Dimer Myc/Max Heterodimer cMyc->Dimer NMyc N-Myc NMyc->Dimer Max Max Max->Dimer Ebox E-box DNA sequence Dimer->Ebox Binds to Transcription Target Gene Transcription Ebox->Transcription Promotes Inhibitor This compound Inhibitor->cMyc Binds to bHLH-ZIP domain Inhibitor->NMyc Binds to bHLH-ZIP domain Inhibitor->Dimer Inhibits Dimerization

Caption: Myc signaling pathway and inhibition by this compound.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.

Binding Affinity Determination (Fluorescence Polarization)

Objective: To quantify the binding affinity (Kd) of this compound to the bHLH-ZIP domains of c-Myc and N-Myc.

Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In this assay, a fluorescently tagged peptide corresponding to a segment of the Myc bHLH-ZIP domain is used. Binding of this compound to this peptide results in a slower rotation and an increase in the polarization of the emitted light.

Protocol:

  • Reagents:

    • Purified recombinant bHLH-ZIP domain of human c-Myc and N-Myc.

    • Fluorescently labeled peptide corresponding to the this compound binding site on Myc.

    • This compound compound dissolved in DMSO.

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.

  • Procedure:

    • A constant concentration of the fluorescently labeled Myc peptide is incubated with increasing concentrations of this compound in a black, low-volume 384-well plate.

    • The final DMSO concentration in all wells is kept constant (e.g., 1%) to avoid solvent effects.

    • The plate is incubated at room temperature for 30 minutes to reach binding equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.

    • The resulting data (change in millipolarization units) is plotted against the logarithm of the this compound concentration.

    • The Kd value is determined by fitting the data to a one-site binding model using non-linear regression analysis.

Cellular Inhibition Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines overexpressing c-Myc (Daudi) and N-Myc (Kelly).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture:

    • Daudi (Burkitt's lymphoma, c-Myc amplified) and Kelly (neuroblastoma, N-Myc amplified) cells are cultured in appropriate media (e.g., RPMI-1640 for Daudi, DMEM for Kelly) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight (for adherent cells like Kelly).

    • The following day, cells are treated with a serial dilution of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) is also included.

    • After a 72-hour incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 4 hours at 37°C to allow for formazan crystal formation.

    • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an isopropanol/HCl solution).

    • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

The general workflow for assessing the cross-reactivity of a small molecule inhibitor like this compound is outlined below.

Start Hypothesis: This compound cross-reacts with N-Myc Biochem Biochemical Assays (e.g., Fluorescence Polarization) Start->Biochem Cellular Cell-Based Assays (e.g., MTT, Apoptosis) Start->Cellular Data Data Analysis (Kd, IC50 determination) Biochem->Data Cellular->Data Conclusion Conclusion on Cross-Reactivity Data->Conclusion

Caption: Workflow for evaluating inhibitor cross-reactivity.

Unraveling the Structure-Activity Relationship of 10074-G5 Analogs: A Comparative Guide for c-Myc Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationship (SAR) of 10074-G5 analogs, potent inhibitors of the oncoprotein c-Myc. This document summarizes key performance data, details experimental methodologies, and visualizes critical biological pathways and workflows to aid in the rational design of next-generation c-Myc-targeted therapeutics.

The c-Myc oncoprotein, a transcription factor frequently deregulated in a wide array of human cancers, represents a high-value but challenging therapeutic target.[1][2] Its inhibition has been shown to trigger rapid tumor regression with tolerable side effects in preclinical models.[2][3] A key strategy to inhibit c-Myc function is to disrupt its mandatory dimerization with its partner protein, Max.[1][4] The small molecule this compound was identified as an inhibitor of c-Myc-Max dimerization, paving the way for the development of more potent analogs.[1][5] This guide delves into the SAR of these analogs, providing a comparative analysis of their efficacy and cellular activity.

Performance Comparison of this compound and Key Analogs

The development of this compound analogs has been driven by the need to improve upon its modest potency and unfavorable physicochemical properties. A significant breakthrough in this endeavor was the identification of JY-3-094, an analog with enhanced inhibitory activity against the c-Myc-Max interaction. However, this improvement in potency was accompanied by poor cell permeability. To address this, a prodrug approach was adopted, involving the esterification of the carboxylic acid group in JY-3-094 to improve cellular uptake.

CompoundTarget InteractionIC50 (in vitro)Cellular IC50 (Daudi cells)Cellular IC50 (HL-60 cells)Key Features & Limitations
This compound c-Myc-Max Dimerization146 µM[5][6]~10-15.6 µM[1][5][7]~13.5-30 µM[1][5][7]Lead compound, moderate potency, poor in vivo activity due to rapid metabolism.[1][4][8]
JY-3-094 c-Myc-Max Dimerization33 µM[1][9]56 µM[1]184 µM[1]~5-fold more potent than this compound in vitro, but exhibits poor cell penetration.[1][10]
3jc48-3 c-Myc-Max Dimerization34.8 µM[11]Single-digit µMSingle-digit µMA potent inhibitor of c-Myc-Max dimerization both in vitro and in cells.[11]
Prodrugs of JY-3-094 c-Myc-Max Dimerization (after hydrolysis)N/AVariesVariesEsterified analogs of JY-3-094 designed for improved cell permeability; intracellularly hydrolyzed to the active form.[10][12]

Deciphering the c-Myc Signaling Pathway

c-Myc is a central regulator of numerous cellular processes, including proliferation, growth, and apoptosis.[13][14][15] Its transcriptional activity is dependent on its heterodimerization with Max and subsequent binding to E-box DNA sequences in the promoter regions of target genes.[13] The signaling cascade leading to c-Myc activation is complex and involves various upstream regulators. Understanding this pathway is crucial for identifying strategic points of therapeutic intervention.

c_Myc_Signaling_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinases GrowthFactors->Receptor Ras Ras Receptor->Ras ERK ERK Ras->ERK cMyc c-Myc ERK->cMyc Phosphorylation (Stabilization) MycMax c-Myc/Max Heterodimer cMyc->MycMax Max Max Max->MycMax EBox E-Box DNA MycMax->EBox TargetGenes Target Gene Transcription EBox->TargetGenes CellCycle Cell Cycle Progression TargetGenes->CellCycle Apoptosis Apoptosis TargetGenes->Apoptosis Inhibitor This compound Analogs Inhibitor->cMyc Binds & Disrupts Dimerization

Caption: The c-Myc signaling pathway, illustrating the mechanism of action of this compound analogs.

Experimental Protocols for Evaluating c-Myc Inhibitors

The characterization and comparison of this compound analogs rely on a battery of well-established experimental assays. These protocols are essential for determining the potency, selectivity, and cellular effects of these compounds.

Electrophoretic Mobility Shift Assay (EMSA) for c-Myc-Max Dimerization

This assay is used to assess the ability of a compound to inhibit the formation of the c-Myc/Max heterodimer and its subsequent binding to DNA.

  • Principle: The assay detects the migration shift of a labeled DNA probe (containing an E-box sequence) when bound by the c-Myc/Max protein complex. An effective inhibitor will prevent this shift.

  • Protocol:

    • Recombinant c-Myc and Max proteins are incubated with the test compound at various concentrations.

    • A fluorescently labeled double-stranded DNA oligonucleotide containing the E-box consensus sequence is added to the protein-compound mixture.

    • The samples are subjected to non-denaturing polyacrylamide gel electrophoresis.

    • The gel is imaged to visualize the DNA bands. A reduction in the intensity of the shifted band (c-Myc/Max/DNA complex) in the presence of the compound indicates inhibition.

Co-Immunoprecipitation and Western Blotting for in-cell c-Myc-Max Interaction

This method is employed to confirm the disruption of the c-Myc-Max interaction within a cellular context.

  • Principle: An antibody against c-Myc is used to pull down c-Myc and any associated proteins from cell lysates. The presence of Max in the immunoprecipitated complex is then detected by Western blotting.

  • Protocol:

    • Cells (e.g., Daudi or HL-60) are treated with the test compound or vehicle control.

    • Cells are lysed, and the total protein concentration is determined.

    • An anti-c-Myc antibody is added to the cell lysate to immunoprecipitate c-Myc.

    • The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with an anti-Max antibody to detect the amount of Max co-immunoprecipitated with c-Myc. A decrease in the Max signal in compound-treated cells compared to the control indicates inhibition of the interaction.[4]

Cellular Proliferation/Cytotoxicity Assay (MTT or CCK-8)

These assays measure the effect of the compounds on the viability and proliferation of cancer cell lines that overexpress c-Myc.

  • Principle: These colorimetric assays are based on the reduction of a tetrazolium salt (MTT) or a water-soluble tetrazolium salt (WST-8 in CCK-8) by mitochondrial dehydrogenases in viable cells to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Cancer cells (e.g., Daudi, HL-60) are seeded in 96-well plates.[5]

    • The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).[5]

    • The MTT or CCK-8 reagent is added to each well and incubated.[5]

    • The absorbance is measured using a microplate reader.[5] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Experimental Workflow for Analog Evaluation

The systematic evaluation of novel this compound analogs follows a logical progression from in vitro characterization to cellular and potentially in vivo testing.

Experimental_Workflow Synthesis Analog Synthesis EMSA In Vitro Screening (EMSA) Synthesis->EMSA CoIP Cellular Target Engagement (Co-IP & Western Blot) EMSA->CoIP Active Compounds Cytotoxicity Cellular Activity (Cytotoxicity Assays) CoIP->Cytotoxicity SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis

Caption: A streamlined workflow for the evaluation of this compound analogs.

Conclusion and Future Directions

The SAR studies of this compound have been instrumental in identifying the key pharmacophoric elements required for c-Myc inhibition. The 7-nitrobenzofurazan moiety is critical for activity, while modifications to the biphenyl group have led to the discovery of more potent analogs like JY-3-094.[1] Although challenges in cell permeability persist for some of the more potent in vitro inhibitors, the development of prodrug strategies offers a promising avenue to overcome this limitation.[10] Future efforts in this field will likely focus on optimizing the pharmacokinetic properties of these potent analogs to translate their in vitro efficacy into in vivo therapeutic benefit. The continued exploration of the SAR of this compound derivatives holds significant promise for the development of clinically viable drugs targeting the "undruggable" oncoprotein, c-Myc.

References

In Vivo Target Engagement of c-Myc Inhibitor 10074-G5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of the small molecule c-Myc inhibitor, 10074-G5, with alternative approaches. Experimental data and detailed methodologies are presented to support the evaluation of its target engagement and therapeutic potential.

Executive Summary

This compound is a small molecule inhibitor designed to disrupt the critical protein-protein interaction between the oncoprotein c-Myc and its obligate partner Max.[1][2] While demonstrating efficacy in in vitro settings by inhibiting the growth of cancer cell lines with c-Myc overexpression, its translation to in vivo models has been met with significant challenges.[1][2][3] The primary obstacle to effective in vivo target engagement is the compound's rapid metabolism and unfavorable pharmacokinetic profile, leading to insufficient tumor concentrations to inhibit c-Myc/Max dimerization.[1][2] This guide explores the experimental validation of this compound's mechanism of action, its in vivo limitations, and compares it with analog compounds developed to overcome these shortcomings.

Mechanism of Action: Disrupting the c-Myc/Max Dimerization

The transcriptional activity of the c-Myc oncoprotein is dependent on its heterodimerization with Max through their basic helix-loop-helix leucine zipper (bHLH-ZIP) domains.[1][2] The resulting c-Myc/Max heterodimer binds to E-box sequences in the promoter regions of target genes, driving the expression of genes involved in cell proliferation, growth, and metabolism. This compound was identified as an inhibitor that binds to the bHLH-ZIP domain of c-Myc, thereby preventing its association with Max and subsequent transcriptional activity.[1][2][4]

cMyc c-Myc Dimer c-Myc/Max Heterodimer cMyc->Dimer Max Max Max->Dimer EBox E-Box (DNA) Dimer->EBox Transcription Gene Transcription EBox->Transcription G5 This compound G5->cMyc Inhibits Dimerization

Fig. 1: c-Myc/Max Signaling Pathway and this compound Inhibition.

In Vitro vs. In Vivo Performance: A Tale of Two Settings

The initial promise of this compound was established in cell-based assays. However, these results did not translate to animal models, highlighting a common challenge in drug development.

ParameterIn Vitro (Daudi Burkitt's Lymphoma Cells)In Vivo (Daudi Xenograft Mouse Model)
Effect on Cell Growth Growth inhibition with IC50 of 15.6 µM.[1]No significant inhibition of tumor growth.[1][3]
c-Myc/Max Dimerization Inhibition of dimerization by ~75% at 4 hours.[1]No inhibition of dimerization observed at 2 or 24 hours post-treatment.[1]
Compound Concentration Cellular accumulation observed, with peak concentrations at 6 hours.[1]Peak tumor concentration was 10-fold lower than peak plasma concentration.[1]
Pharmacokinetics Not applicable.Rapid metabolism with a plasma half-life of 37 minutes.[1][5]

Comparative Analysis with Alternative Compounds

The limitations of this compound spurred the development of analogs with improved properties. Here, we compare this compound with a notable alternative, 10058-F4, and a more potent analog, JY-3-094.

CompoundTargetIn Vitro IC50 (Daudi Cells)In Vivo EfficacyKey Limitations
This compound c-Myc/Max Dimerization15.6 µM[1]Ineffective[1][3]Rapid metabolism, poor pharmacokinetics.[1][2]
10058-F4 c-Myc/Max Dimerization17.8 µM[1]Limited success, similar to this compound.[6]Low-affinity binding and poor in vivo activity.[6]
JY-3-094 c-Myc/Max Dimerization56 µM[6]Improved potency but poor cell penetration.[7][8]A polar carboxylic acid group impedes cell entry.[6]
3jc48-3 c-Myc/Max DimerizationMore potent than this compound[7]Increased stability and potency in cell-based assays.[7]In vivo data is not as extensively published.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Daudi Burkitt's lymphoma cells are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound for 72 hours.[5]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

In Vivo Xenograft Study
  • Animal Model: C.B-17 SCID mice are used.

  • Tumor Implantation: Daudi cells are implanted subcutaneously into the mice.

  • Treatment: Once tumors are established, mice are treated with this compound (e.g., 20 mg/kg intravenously) for a specified duration.[1]

  • Tumor Measurement: Tumor volume and mouse body weight are monitored regularly.

  • Pharmacodynamic Analysis: At specified time points, tumors are excised to assess the level of c-Myc/Max dimerization via co-immunoprecipitation and Western blot.[1]

cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cell_culture Cell Culture (e.g., Daudi) treatment_vitro Treat with This compound cell_culture->treatment_vitro mtt_assay MTT Assay (Cytotoxicity) treatment_vitro->mtt_assay co_ip_wb Co-IP & Western (Dimerization) treatment_vitro->co_ip_wb xenograft Xenograft Model (SCID Mice) treatment_vivo Administer This compound xenograft->treatment_vivo tumor_growth Monitor Tumor Growth treatment_vivo->tumor_growth pk_pd PK/PD Analysis (Tumor & Plasma) treatment_vivo->pk_pd

Fig. 2: Experimental Workflow for this compound Validation.

Conclusion

The case of this compound serves as a critical example of the disparity that can exist between in vitro and in vivo results in drug discovery. While it effectively targets the c-Myc/Max interaction in a cell-free and cellular context, its rapid metabolism and poor pharmacokinetic profile prevent it from reaching therapeutically relevant concentrations in tumors in vivo. This lack of target engagement in animal models has rendered it unsuitable as a standalone therapeutic agent. The development of analogs like JY-3-094 and 3jc48-3, which aim to address the metabolic instability and cell permeability issues of the parent compound, represents a logical progression in the quest for clinically viable c-Myc inhibitors. Researchers and drug developers should consider these findings when evaluating historical data on this compound and when designing future inhibitors targeting the c-Myc oncoprotein.

References

Safety Operating Guide

Proper Disposal and Handling of 10074-G5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe handling and disposal of 10074-G5, a small molecule inhibitor of c-Myc-Max dimerization. Adherence to these protocols is critical to ensure personnel safety and compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is classified as hazardous.[1] All personnel handling this compound must be thoroughly familiar with its potential hazards and follow the safety protocols outlined below.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Lab Coat: A lab coat or other protective clothing is mandatory.

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: If working with the powdered form or creating aerosols, use a fume hood or appropriate respiratory protection.[2]

Handling Procedures:

  • Avoid inhalation of dust or fumes.[1]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • Use in a well-ventilated area, preferably a chemical fume hood.[2]

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE before cleaning the spill.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]

  • Ingestion: If swallowed, immediately call a poison center or doctor.[2]

Proper Disposal Procedures for this compound

The disposal of this compound and its contaminated materials must be handled as hazardous waste. Improper disposal is a violation of regulations and poses a significant environmental risk.

Step-by-Step Disposal Plan:

  • Waste Segregation:

    • Collect all waste materials containing this compound, including unused compound, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Container Requirements:

    • Use a chemically compatible, leak-proof container with a secure lid.

    • The container must be in good condition and free from external contamination.

    • Label the container clearly with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., Toxic, Irritant).

  • Storage of Waste:

    • Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Keep the container closed except when adding waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Efficacy and Binding Affinity

ParameterCell Line/TargetValueReference
IC50 Daudi (Burkitt's lymphoma)15.6 µM[3][4]
HL-60 (promyelocytic leukemia)13.5 µM[3][4]
Kelly (neuroblastoma)22.5 µM[3]
Kd c-Myc bHLH-ZIP domain2.8 µM[3][4]
N-Myc bHLH-ZIP domain19.2 µM[3]

Table 2: Solubility

SolventConcentrationReference
DMSO 20 mg/mL[3]
DMF 20 mg/mL[3]
Ethanol 2 mg/mL[3]
DMSO:PBS (pH 7.2) (1:4) 0.2 mg/mL[3]

Table 3: In Vivo Pharmacokinetics in Mice (20 mg/kg i.v. dose)

ParameterValueReference
Plasma Half-life (t½) 37 minutes[5]
Peak Plasma Concentration (Cmax) 58 µM[5]

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is adapted from standard methodologies to assess the cytotoxic effects of this compound.[6][7]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

2. Cellular Accumulation Assay

This protocol determines the intracellular concentration of this compound.[5]

  • Cell Treatment: Incubate a known number of cells (e.g., Daudi cells) with a specific concentration of this compound (e.g., 10 µM) for various time points.

  • Cell Harvesting: At each time point, harvest the cells by centrifugation through a layer of silicon oil to separate the cells from the medium.

  • Sample Preparation: Collect the cell pellets and the supernatant (medium).

  • Analysis: Determine the concentration of this compound in the cell pellets and medium using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow.

G cluster_0 Normal Cell Signaling cluster_1 Inhibition by this compound Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., Ras/MAPK) Receptor->Signaling_Cascade cMyc_Max_Dimer c-Myc/Max Heterodimer Signaling_Cascade->cMyc_Max_Dimer Ebox E-box DNA Sequence cMyc_Max_Dimer->Ebox Transcription Gene Transcription Ebox->Transcription Proliferation Cell Proliferation Transcription->Proliferation 10074G5 This compound cMyc_Monomer c-Myc Monomer 10074G5->cMyc_Monomer Blocked_Dimerization Dimerization Blocked cMyc_Monomer->Blocked_Dimerization No_Transcription Transcription Inhibited Blocked_Dimerization->No_Transcription Apoptosis Apoptosis No_Transcription->Apoptosis

Caption: Mechanism of this compound action on the c-Myc signaling pathway.

G cluster_workflow Experimental Workflow cluster_assays Downstream Assays Cell_Culture Cell Culture (e.g., Daudi, HL-60) Treatment Treatment with this compound (Dose-Response) Cell_Culture->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Western_Blot Western Blot for c-Myc/Max Levels Incubation->Western_Blot Animal_Studies In Vivo Efficacy (Xenograft Model) Incubation->Animal_Studies Data_Analysis Data Analysis (IC50, Tumor Growth) MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Animal_Studies->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound efficacy.

References

Essential Safety and Logistics for Handling 10074-G5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling, Storage, and Disposal of the c-Myc Inhibitor 10074-G5.

This document provides critical safety protocols and logistical plans to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is essential to minimize risk and maintain a safe research environment.

Immediate Safety Information

This compound is a hazardous substance and must be handled with care. The primary hazards, as identified in the Safety Data Sheet (SDS), are outlined below.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. The level of protection should be adjusted based on the specific laboratory operation being performed.

OperationMinimum PPE Requirement
Weighing and Aliquoting (Solid Form) - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields- N95 Respirator (or higher)
Preparing Stock Solutions - Disposable Nitrile Gloves- Laboratory Coat- Chemical Splash Goggles
Cell Culture and In Vitro Assays - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental reproducibility. The following workflow outlines the key logistical steps.

operational_workflow Operational Workflow for this compound receipt Receiving and Inventory storage Secure Storage (-20°C) receipt->storage weighing Weighing in Chemical Fume Hood storage->weighing solution Solution Preparation (DMSO) weighing->solution experiment Experimental Use (e.g., Cell Culture) solution->experiment waste Waste Collection (Hazardous Waste) experiment->waste disposal Disposal via Certified Vendor waste->disposal

Operational Workflow for this compound

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound solid into the tared tube.

  • Solvent Addition: Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 332.3 g/mol ), add 301 µL of DMSO.

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Cytotoxicity Assay using MTT

This protocol is adapted for determining the IC50 of this compound in cancer cell lines such as Daudi or HL-60.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) in fresh culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.

  • Absorbance Reading: Shake the plate for 5-10 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Mechanism of Action: c-Myc/Max Dimerization Inhibition

This compound exerts its biological effect by inhibiting the protein-protein interaction between the oncoprotein c-Myc and its obligate partner Max. This disruption prevents the c-Myc/Max heterodimer from binding to E-box sequences in the promoter regions of target genes, thereby inhibiting their transcription, which is crucial for cell proliferation and survival.

signaling_pathway This compound Mechanism of Action cMyc c-Myc Dimer c-Myc/Max Heterodimer cMyc->Dimer Max Max Max->Dimer Ebox E-box DNA Sequence Dimer->Ebox Binds Transcription Gene Transcription (Proliferation, Growth) Ebox->Transcription Activates Inhibitor This compound Inhibitor->cMyc Inhibits Binding to Max

This compound Mechanism of Action

Disposal Plan

All materials contaminated with this compound, including unused solid compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("N-[1,1'-biphenyl]-2-yl-7-nitro-2,1,3-benzoxadiazol-4-amine"), and the associated hazards (Toxic, Irritant).

  • Storage of Waste: Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor.

Quantitative Data Summary

ParameterValueCell Line(s)Reference
IC50 (Cytotoxicity) 15.6 µMDaudi (Burkitt's lymphoma)[2]
13.5 µMHL-60 (Promyelocytic leukemia)[3]
Binding Affinity (Kd) 2.8 µMc-Myc[3]
Solubility in DMSO ≥20 mg/mLN/A[2]
Storage Temperature -20°CN/A[3]
Stability (Solid at -20°C) ≥ 4 yearsN/A[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10074-G5
Reactant of Route 2
Reactant of Route 2
10074-G5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.